molecular formula C7H3Br2N B1588832 2,5-Dibromobenzonitrile CAS No. 57381-41-6

2,5-Dibromobenzonitrile

Cat. No.: B1588832
CAS No.: 57381-41-6
M. Wt: 260.91 g/mol
InChI Key: ATOKQLGYVAAFEC-UHFFFAOYSA-N
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Description

2,5-Dibromobenzonitrile is a useful research compound. Its molecular formula is C7H3Br2N and its molecular weight is 260.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKQLGYVAAFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450569
Record name 2,5-dibromobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-41-6
Record name 2,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromobenzonitrile (CAS: 57381-41-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dibromobenzonitrile is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a benzonitrile core substituted with two bromine atoms at the 2 and 5 positions, provides a strategic platform for the construction of complex molecular frameworks. This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in pharmaceutical research and materials science. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important chemical intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. This compound is a solid at room temperature, a characteristic that facilitates its handling and storage.[1][2] Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 57381-41-6[3]
Molecular Formula C₇H₃Br₂N[3]
Molecular Weight 260.91 g/mol [3]
Melting Point 132-134 °C[1][2]
Boiling Point 293.1 ± 25.0 °C (Predicted)N/A
Density 2.06 ± 0.1 g/cm³ (Predicted)[1][2]
Appearance Solid[1][2]
Purity Typically ≥97%[1]
Storage Sealed in a dry environment at room temperature[2]
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile group and the two bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the nitrile carbon, and six for the aromatic carbons. The carbons attached to the bromine atoms will exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. Other bands corresponding to C-H and C-Br stretching, as well as aromatic C=C bending vibrations, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 260.91 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments.

Synthesis of this compound

The most common and established method for the synthesis of this compound is the electrophilic bromination of benzonitrile.[2] The key to a successful synthesis lies in controlling the reaction conditions to achieve the desired regioselectivity, directing the bromine atoms to the 2 and 5 positions of the aromatic ring.[2]

Experimental Protocol: Electrophilic Bromination of Benzonitrile

Causality Behind Experimental Choices: The choice of a brominating agent and a Lewis acid catalyst is crucial for activating the bromine and directing the substitution. The reaction temperature and time are optimized to maximize the yield of the desired 2,5-disubstituted product while minimizing the formation of other isomers and over-brominated byproducts. The workup procedure is designed to remove unreacted starting materials, catalyst, and acidic byproducts, yielding the pure product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Benzonitrile Benzonitrile ReactionVessel Reaction Vessel (Stirring, Controlled Temperature) Benzonitrile->ReactionVessel Bromine Bromine Bromine->ReactionVessel LewisAcid Lewis Acid (e.g., FeBr₃) LewisAcid->ReactionVessel Solvent Inert Solvent (e.g., CCl₄) Solvent->ReactionVessel Quench Quenching (e.g., Na₂S₂O₃ solution) ReactionVessel->Quench Reaction Mixture Extraction Extraction (Organic Solvent) Quench->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Charge the flask with benzonitrile and an inert solvent such as carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃).

  • Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the reaction mixture via the dropping funnel. Maintain the reaction temperature at a controlled level, as the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture and quench any unreacted bromine by adding a solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two bromine atoms and the nitrile group. The bromine atoms serve as excellent leaving groups in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and can also be transformed into other valuable functional groups.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester.[4][5][6] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[4][7]

Suzuki_Coupling reactant1 This compound product Coupled Product reactant1->product reactant2 Aryl/Vinyl Boronic Acid or Boronate Ester reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane, Water) solvent->product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[8][9] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, organic materials, and natural products.[10][11]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), a terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine, which often also serves as the solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue can be purified by column chromatography to yield the desired arylalkyne.

Functional Group Transformations of the Nitrile Group

The nitrile group in this compound can be readily transformed into other functional groups, further expanding its synthetic utility.[2]

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a sought-after intermediate in both pharmaceutical and materials science research.

Pharmaceutical Applications

In drug discovery, this compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] Its ability to undergo sequential and site-selective cross-coupling reactions allows for the controlled introduction of different substituents, enabling the rapid generation of compound libraries for high-throughput screening. The resulting complex aromatic structures are often found at the core of kinase inhibitors and other targeted therapies.[12]

Materials Science Applications

In materials science, this compound is used as a monomer or cross-linking agent in the synthesis of advanced polymers and organic electronic materials. The introduction of the dibromobenzonitrile unit into a polymer backbone can impart desirable properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics. Its utility in the synthesis of liquid crystals has also been explored.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for researchers in both academia and industry. A thorough understanding of its chemistry, as outlined in this guide, will enable scientists to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other valuable chemical entities.

References

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025-12-30).
  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025-11-04).
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH.
  • This compound | C7H3Br2N | CID 10978230 - PubChem - NIH.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • 57381-41-6|this compound|BLD Pharm.
  • 2,5-Dibromoterephthalonitrile | C8H2Br2N2 | CID 640224 - PubChem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • 2-Amino-3,5-dibromobenzonitrile 97 68385-95-5 - Sigma-Aldrich.
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  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024-02-16).
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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.
  • Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. - ResearchGate.
  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate.
  • US3742014A - Preparation of benzonitriles - Google Patents.
  • (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination - ResearchGate. (2025-08-06).
  • Pharmaceutical Intermediates in Drug Synthesis - BOC Sciences.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.
  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin.
  • Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene - MDPI.
  • Dichroic Dyes for Liquid Crystal Displays - ResearchGate.
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  • EP0026004A1 - Liquid crystals mixture - Google Patents.

Sources

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dibromobenzonitrile: Structure, Synthesis, and Application

In the landscape of modern organic synthesis, particularly within pharmaceutical and material science discovery, the strategic selection of intermediates is paramount. This compound (CAS No. 57381-41-6) has emerged as a pivotal building block due to its defined molecular architecture and versatile reactivity.[1][2] Its structure, featuring a benzonitrile core with two bromine substituents, offers a robust platform for constructing complex molecular frameworks through well-established reaction pathways.[2][3] This guide illuminates the core characteristics of this compound, from its fundamental properties to its application in advanced synthesis, providing the field-proven insights necessary for its effective utilization.

Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its intrinsic properties. This compound is a solid at room temperature, a physical state that simplifies handling, weighing, and storage in a laboratory setting.[1][2] Its key identifiers and physicochemical properties are summarized below.

Molecular Structure

The molecule consists of a benzene ring substituted with a nitrile group (-C≡N) and two bromine atoms at positions 2 and 5 relative to the nitrile. The IUPAC name is this compound.[4] The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. The two bromine atoms serve as excellent leaving groups in a variety of coupling reactions.[1]

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 57381-41-6[1][4]
Molecular Formula C₇H₃Br₂N[4][5][6]
Molecular Weight 260.91 g/mol [4][5][6]
Appearance Solid[1][2]
Melting Point 132-134 °C[1][2][6]
Density ~2.06 g/cm³ (Predicted)[1][6]
SMILES C1=CC(=C(C=C1Br)C#N)Br[4]
Purity Typically ≥97%[1][2]

The Chemist's Perspective: Reactivity and Synthetic Pathways

The synthetic value of this compound is rooted in the distinct reactivity of its functional groups: the two bromine atoms and the nitrile moiety. This dual functionality allows for sequential or orthogonal chemical modifications, making it a highly adaptable intermediate.[2]

The Role of the Bromine Substituents: A Gateway to Complexity

The carbon-bromine bonds on the aromatic ring are the primary sites of reactivity. Bromine atoms are excellent leaving groups, making the molecule an ideal substrate for a host of transition metal-catalyzed cross-coupling reactions.[1]

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

  • Heck and Sonogashira Couplings: Formation of C-C bonds by reacting with alkenes or terminal alkynes, respectively.[2]

  • Stille Coupling: Reaction with organostannanes, providing another reliable method for C-C bond formation.[1]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated, the electron-withdrawing nature of the nitrile group can facilitate substitution with strong nucleophiles under specific conditions.

The ability to selectively functionalize one or both bromine positions provides chemists with precise control over the construction of complex target molecules, accelerating the drug discovery pipeline.[2]

The Nitrile Group: A Versatile Functional Handle

The nitrile group is more than a passive director; it is a key functional group that can be transformed into other valuable moieties.[1]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, introducing a new reactive site.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.

These transformations dramatically expand the synthetic possibilities, allowing for the introduction of amides, esters, and other functional groups essential for tuning the pharmacological or material properties of the final product.

G cluster_main Reactivity of this compound cluster_bromo Bromine Atom Reactions cluster_nitrile Nitrile Group Transformations start This compound suzuki Suzuki Coupling (Biaryls) start->suzuki Pd catalyst, R-B(OH)2 sonogashira Sonogashira Coupling (Alkynylated Arenes) start->sonogashira Pd/Cu catalyst, R-C≡CH heck Heck Coupling (Styrenes) start->heck Pd catalyst, Alkene hydrolysis Hydrolysis (Carboxylic Acid) start->hydrolysis H3O+ or OH- reduction Reduction (Primary Amine) start->reduction H2/Pd or LiAlH4

Figure 1. Key synthetic transformations of this compound.

Synthesis Protocol: Electrophilic Bromination of Benzonitrile

The most common laboratory synthesis of this compound involves the direct electrophilic bromination of benzonitrile.[1] The nitrile group is a meta-director; however, under forcing conditions with a Lewis acid catalyst, ortho and para substitution occurs. Controlling the stoichiometry and reaction conditions is critical to achieving the desired 2,5-disubstituted product.

Step-by-Step Methodology
  • 1. Reaction Setup:

    • Action: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add benzonitrile (1.0 eq) and a suitable solvent such as 1,2-dichloroethane or excess bromine.

    • Rationale: The inert atmosphere is not strictly necessary but good practice. The gas trap is essential for safety to handle the corrosive HBr gas evolved during the reaction.

  • 2. Catalyst and Reagent Addition:

    • Action: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃, ~0.1 eq), to the flask. Cool the mixture in an ice bath. Slowly add bromine (Br₂, 2.2 eq) via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

    • Rationale: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for aromatic substitution. Slow addition and low temperature are crucial to control the exothermic reaction and minimize the formation of over-brominated byproducts.

  • 3. Reaction Execution:

    • Action: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Rationale: Heating provides the necessary activation energy for the second bromination to occur. Reaction monitoring is a self-validating step to ensure the reaction proceeds to completion, preventing low yields.

  • 4. Work-up and Quenching:

    • Action: Cool the reaction mixture to room temperature. Cautiously pour it into an ice-cold aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine.

    • Rationale: Quenching destroys excess bromine, a hazardous and volatile reagent. The use of an ice-cold solution helps to manage the heat generated during quenching.

  • 5. Extraction and Washing:

    • Action: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, collect the organic layer. If not, extract the aqueous mixture with a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

    • Rationale: Extraction isolates the product from the aqueous phase containing salts and the catalyst. Washing removes water-soluble impurities, and the final brine wash helps to remove residual water from the organic layer.

  • 6. Purification and Characterization:

    • Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product of high purity (typically >97%) suitable for subsequent reactions.[1][2] The final product's identity and purity should be confirmed using techniques like NMR, IR, and melting point analysis.

G start 1. Reaction Setup (Benzonitrile, Solvent, Catalyst) reagent 2. Reagent Addition (Slow addition of Bromine at <10°C) start->reagent reaction 3. Heating & Monitoring (Reaction driven to completion via TLC/GC-MS) reagent->reaction workup 4. Quenching & Extraction (Destroy excess Br2, Isolate product) reaction->workup purification 5. Purification (Recrystallization) workup->purification end Pure this compound purification->end

Figure 2. General workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The true value of an intermediate is demonstrated by its application. This compound is a cornerstone in the synthesis of numerous high-value compounds.

  • Pharmaceutical Synthesis: Its ability to participate in cross-coupling reactions makes it invaluable for creating diverse molecular scaffolds.[2] Many modern drugs, including kinase inhibitors and receptor antagonists, contain complex biaryl or heterocyclic structures that can be efficiently assembled using this intermediate.[7] The nitrile itself can act as a bioisostere for a carbonyl group or as a hydrogen bond acceptor, directly contributing to a molecule's binding affinity at a biological target.[7]

  • Materials Science: In the development of advanced materials, this compound serves as a monomer or precursor for functional polymers.[3] The bromine atoms provide reactive handles for polymerization reactions, leading to the creation of conjugated polymers used in organic electronics like OLEDs and OPVs. The nitrile group can be modified to tune the electronic properties or enhance the thermal stability of the resulting materials.[3]

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

Core Safety Protocols:

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][5][8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by the strategic placement of its reactive functional groups. A thorough understanding of its physicochemical properties, reactivity, and synthesis is crucial for leveraging its full potential. For researchers in drug discovery and materials science, this compound offers a reliable and efficient pathway to molecular complexity, enabling the rapid development of novel therapeutic agents and advanced materials.

References

  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C7H3Br2N | CID 10978230.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet - this compound. (2024). Sigma-Aldrich.
  • This compound | 57381-41-6. BLD Pharm.
  • This compound CAS#: 57381-41-6. ChemicalBook.
  • Safety Data Sheet - 2,5-Dichloronitrobenzene. (2025). Fisher Scientific.
  • Unlocking Material Science Innovations with this compound (CAS: 57381-41-6). Autech.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). National Center for Biotechnology Information, U.S.

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An In-depth Technical Guide to 2,5-Dibromobenzonitrile: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2,5-dibromobenzonitrile, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's synthesis, reactivity, and key applications, with a focus on the causality behind experimental choices and the principles of scientific integrity.

Introduction and Molecular Overview

This compound, with the CAS number 57381-41-6, is a di-brominated aromatic nitrile.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, makes it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of the bromine atoms at the 2 and 5 positions, coupled with the electron-withdrawing nature of the nitrile group, imparts a unique reactivity profile that is highly sought after in medicinal chemistry and materials science.[2][3] This guide will explore the fundamental characteristics of this compound and its role in advancing scientific innovation.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions. It is a solid at room temperature with a melting point in the range of 132-134 °C, which simplifies its manipulation in a laboratory setting.[2][3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 57381-41-6[1][2]
Molecular Formula C₇H₃Br₂N[1]
Molecular Weight 260.91 g/mol [1]
Appearance Solid[2][3]
Melting Point 132-134 °C[2][3]
Density ~2.06 g/cm³[2][3]
Purity Typically ~97%[3]

Synthesis of this compound

The most common route for the synthesis of this compound is the electrophilic bromination of benzonitrile.[2] This reaction requires careful control of conditions to achieve the desired regioselectivity, ensuring the bromine atoms are introduced at the 2 and 5 positions of the benzonitrile ring.[2] Key parameters that influence the outcome of the synthesis include the choice of brominating agent, solvent, and reaction temperature.[2]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the two bromine atoms and the nitrile functional group. The bromine atoms are excellent leaving groups, making the molecule an ideal substrate for a variety of cross-coupling reactions.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[3] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[3]

  • Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. It is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of conjugated enynes and other acetylene-containing compounds.

Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagent Organoboron Reagent (R-B(OH)2) Start->Suzuki_Reagent Sonogashira_Reagent Terminal Alkyne (R-C≡CH) Start->Sonogashira_Reagent Suzuki_Catalyst Pd Catalyst + Base Suzuki_Product Biaryl Product Suzuki_Catalyst->Suzuki_Product C-C bond formation Sonogashira_Catalyst Pd/Cu Catalyst + Base Sonogashira_Product Aryl-Alkyne Product Sonogashira_Catalyst->Sonogashira_Product C-C bond formation

Transformations of the Nitrile Group

The nitrile group in this compound provides an additional site for functionalization. It can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this versatile intermediate.[2] These transformations allow for the introduction of new functionalities that can be crucial for the biological activity of a target molecule or the properties of a material.

Applications in Drug Development and Material Science

The unique structural features and reactivity of this compound make it a valuable building block in both the pharmaceutical and material science sectors.

  • Pharmaceutical Synthesis: In drug discovery, this compound serves as a key intermediate for the synthesis of diverse molecular scaffolds.[3] The ability to perform selective cross-coupling reactions at the bromine positions allows for the systematic exploration of chemical space to identify compounds with optimal therapeutic properties.[3]

  • Advanced Materials: In material science, this compound is utilized in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The introduction of this building block into polymer chains can be used to create extended conjugated systems, which are essential for the desired electronic and photophysical properties of these materials.

Spectroscopic Data (Note on Availability)

Detailed and verifiable spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not consistently available in the public domain. Researchers are advised to consult the certificate of analysis from their commercial supplier or to perform their own spectroscopic analysis for definitive characterization.

General Spectroscopic Features to Expect:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with a trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the seven carbon atoms, including the nitrile carbon and the two bromine-substituted aromatic carbons.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 260.91 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Fire Safety: The compound is combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Experimental Protocol: A Representative Suzuki Coupling Reaction (General Guidance)

A specific, validated experimental protocol for a Suzuki coupling reaction starting with this compound is not widely published. The following is a general procedure that can be adapted and optimized by researchers.

Objective: To synthesize a biaryl compound via a Suzuki coupling reaction between this compound and a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq per bromine), and the base (2.0-3.0 eq per bromine).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol. The specific catalyst, base, solvent, temperature, and reaction time will need to be optimized for the specific substrates being used.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials. Its well-defined physical properties and predictable reactivity in cross-coupling reactions make it an essential tool for organic chemists. While detailed spectral and safety data should be obtained from reliable sources, the information presented in this guide provides a solid foundation for researchers and scientists to effectively and safely utilize this important compound in their work.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13450521, 2,4-Dibromobenzonitrile." PubChem, [Link]. Accessed January 8, 2026.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10978230, this compound." PubChem, [Link]. Accessed January 8, 2026.
  • "Exploring the Synthesis Pathways and Reactivity of this compound." (2025-11-04). . Accessed January 8, 2026.
  • "The Crucial Role of this compound in Modern Pharmaceutical Synthesis." (2025-12-30). . Accessed January 8, 2026.

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for 2,5-dibromobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and advanced materials. As researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of such molecules is paramount. This document offers an in-depth interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, grounded in the principles of each technique and supported by field-proven insights.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method are standard procedures.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Crystal Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: A generalized workflow for acquiring an FT-IR spectrum of a solid sample using the ATR technique.

Expected IR Data for this compound

The following table summarizes the expected characteristic IR absorption bands for this compound based on its structure and data from analogous compounds.

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale
~3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of C-H bonds on a benzene ring.
~2230C≡N StretchStrong, SharpThe nitrile group is a strong absorber in a relatively uncongested region of the spectrum, making it a key diagnostic peak. Conjugation with the aromatic ring slightly lowers the frequency.[1]
~1560, ~1470, ~1390Aromatic C=C StretchMedium to StrongMultiple bands are expected due to the complex vibrations of the substituted benzene ring.
~880, ~820C-H Out-of-Plane BendingStrongThe pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
Below 800C-Br StretchMedium to StrongThe carbon-bromine stretching vibrations occur in the fingerprint region and can be difficult to assign definitively.
In-depth Interpretation

The most telling feature in the IR spectrum of this compound will be the sharp, strong absorption around 2230 cm⁻¹. This peak is a definitive indicator of the nitrile functional group. The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the series of C=C stretching bands in the 1600-1400 cm⁻¹ region confirm the presence of the benzene ring. The specific pattern of out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹) is influenced by the 1,2,4-trisubstitution pattern of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each hydrogen and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the proton NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used for ¹³C NMR to produce a spectrum with singlets for each unique carbon atom, simplifying interpretation. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Caption: A simplified workflow for acquiring ¹H and ¹³C NMR spectra of an organic compound.

Expected ¹H NMR Data for this compound

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, each corresponding to one of the three protons on the benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0Doublet1HH-6This proton is ortho to a bromine atom and will be deshielded. It will be split by the adjacent H-4 proton.
~7.6-7.8Doublet of Doublets1HH-4This proton is situated between H-3 and H-6 and will be split by both, resulting in a doublet of doublets.
~7.4-7.6Doublet1HH-3This proton is adjacent to the electron-withdrawing nitrile group and will be deshielded. It will be split by the adjacent H-4 proton.
In-depth ¹H NMR Interpretation

The ¹H NMR spectrum of this compound will be characteristic of a 1,2,4-trisubstituted benzene ring. The three aromatic protons are chemically non-equivalent and will therefore give rise to three separate signals. The electron-withdrawing nature of the bromine atoms and the nitrile group will shift all the proton signals downfield into the aromatic region (typically 7.0-8.5 ppm).

The splitting pattern is key to assigning the signals. The proton at the 6-position (H-6) is adjacent to only one other proton (H-4), and thus will appear as a doublet. Similarly, the proton at the 3-position (H-3) is adjacent only to H-4 and will also be a doublet. The proton at the 4-position (H-4) is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets. The relative positions of these signals will depend on the combined electronic effects of the substituents.

Expected ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

Chemical Shift (δ, ppm)AssignmentRationale
~135-140C-4Aromatic carbon bearing a proton.
~130-135C-6Aromatic carbon bearing a proton.
~125-130C-3Aromatic carbon bearing a proton.
~120-125C-2 (C-Br)Quaternary carbon attached to bromine.
~115-120C-5 (C-Br)Quaternary carbon attached to bromine.
~110-115C-1 (C-CN)Quaternary carbon attached to the nitrile group.
~115-120C≡NNitrile carbon.
In-depth ¹³C NMR Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, all seven carbons are in unique chemical environments, leading to seven distinct signals. The aromatic carbons typically resonate in the 110-140 ppm range. The carbons directly attached to the electronegative bromine atoms (C-2 and C-5) will be shifted downfield. The quaternary carbon attached to the nitrile group (C-1) will also have a characteristic chemical shift. The nitrile carbon itself (C≡N) typically appears in the 115-125 ppm region. The relative intensities of the signals can also be informative; quaternary carbons generally show weaker signals than protonated carbons in a standard proton-decoupled ¹³C NMR experiment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes some of the molecular ions to fragment into smaller, charged species (fragment ions) and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: A schematic representation of the electron ionization mass spectrometry (EI-MS) workflow.

Expected Mass Spectrometry Data for this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.

m/zIonExpected Relative AbundanceRationale
259[M]⁺• (C₇H₃⁷⁹Br₂N)~25%Molecular ion with two ⁷⁹Br isotopes.
261[M+2]⁺• (C₇H₃⁷⁹Br⁸¹BrN)~50%Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope.
263[M+4]⁺• (C₇H₃⁸¹Br₂N)~25%Molecular ion with two ⁸¹Br isotopes.
180/182[M - Br]⁺VariableLoss of one bromine atom.
101[M - 2Br]⁺VariableLoss of both bromine atoms.
75[C₆H₃]⁺VariablePhenyl fragment after loss of Br and CN.
In-depth Mass Spectrometry Interpretation

The most diagnostic feature in the mass spectrum of this compound is the molecular ion cluster. The presence of two bromine atoms will result in a characteristic triplet of peaks for the molecular ion at m/z 259, 261, and 263, with an approximate intensity ratio of 1:2:1. This pattern is a definitive confirmation of the presence of two bromine atoms in the molecule.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom. Therefore, a significant fragment ion corresponding to the loss of a bromine radical ([M - Br]⁺) is expected at m/z 180 and 182 (due to the remaining bromine isotope). Further fragmentation could involve the loss of the second bromine atom to give an ion at m/z 101. The loss of the nitrile group as a neutral radical (•CN) is also a possible fragmentation pathway. The presence of these fragment ions provides further evidence for the proposed structure.

Conclusion

The comprehensive analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a self-validating system for the structural elucidation of this compound. The characteristic nitrile stretch in the IR spectrum, the unique coupling pattern of the three aromatic protons in the ¹H NMR spectrum, the seven distinct signals in the ¹³C NMR spectrum, and the iconic isotopic pattern of the molecular ion in the mass spectrum all converge to unequivocally confirm the identity and structure of this important chemical intermediate. This guide serves as a testament to the power of modern spectroscopic techniques in advancing chemical research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10978230, this compound.
  • NIST. (n.d.). 2,5-Dichlorobenzonitrile. In NIST Chemistry WebBook.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
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An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dibromobenzonitrile. As a valued intermediate in pharmaceutical synthesis and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed theoretical prediction and interpretation of the ¹H NMR spectrum, outlines best practices for sample preparation and data acquisition, and provides a framework for the logical elucidation of the molecule's proton environment. This guide is intended to serve as a practical resource for researchers and professionals who rely on NMR spectroscopy for routine analysis and structural verification.

Introduction

This compound is a disubstituted aromatic compound with the chemical formula C₇H₃Br₂N.[1] Its structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, gives rise to a distinct ¹H NMR spectrum that is invaluable for its identification and purity assessment. The strategic placement of the bromo and cyano substituents significantly influences the electronic environment of the aromatic protons, leading to predictable chemical shifts and coupling patterns. A detailed analysis of this spectrum not only confirms the compound's identity but also provides insights into the electronic effects of the substituents on the aromatic ring. This guide will first delve into a theoretical prediction of the ¹H NMR spectrum, followed by a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. Subsequently, it will cover the essential experimental protocols for acquiring a high-quality spectrum and conclude with a summary of the key spectral features.

Predicted ¹H NMR Spectrum of this compound

In the absence of a readily available experimental spectrum from public databases, a predicted ¹H NMR spectrum serves as an excellent reference for analysis. Various computational tools and software can provide reliable predictions of chemical shifts and coupling constants based on the molecular structure.[2][3][4][5][6][7] For this compound, we anticipate a spectrum characteristic of a 1,2,4-trisubstituted benzene ring system.

The three aromatic protons are chemically non-equivalent and are expected to give rise to three distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The substituents—two bromine atoms and a nitrile group—are all electron-withdrawing, which will generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (δ 7.26 ppm).

Detailed Spectral Analysis

The analysis of the ¹H NMR spectrum of this compound is based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J).

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.[8] In this compound, the electron-withdrawing nature of the bromine and nitrile substituents deshields the aromatic protons. The extent of this deshielding depends on the position of the proton relative to the substituents.

  • H-3: This proton is situated between a bromine atom and a nitrile group. The strong electron-withdrawing effect of the adjacent nitrile group is expected to cause the most significant deshielding for this proton, placing its signal at the furthest downfield position.

  • H-4: This proton is positioned between a bromine atom and a hydrogen atom. It will be less deshielded than H-3 but more deshielded than H-6.

  • H-6: This proton is flanked by a bromine atom and a hydrogen atom. It is expected to be the most shielded of the three aromatic protons, thus appearing at the most upfield position in the aromatic region.

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring protons, leading to the splitting of NMR signals.[8][9] The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, the coupling constants are characteristic of the relative positions of the protons.

  • Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). This is typically the largest coupling in aromatic systems, usually in the range of 7-10 Hz. In this compound, we expect ortho-coupling between H-3 and H-4.

  • Meta-coupling (⁴J): Coupling between protons separated by two carbons (four bonds apart). This coupling is significantly smaller, typically 2-3 Hz. We anticipate meta-coupling between H-4 and H-6, and between H-3 and H-6 (though the latter might be very small or unresolved).

  • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart). This coupling is generally very small (0-1 Hz) and often not resolved.

Predicted Multiplicity

Based on the expected coupling patterns, the multiplicity of each signal can be predicted using the n+1 rule, where n is the number of neighboring protons.

  • H-3: This proton has one ortho-neighbor (H-4) and one meta-neighbor (H-6). It is expected to appear as a doublet of doublets (dd).

  • H-4: This proton has one ortho-neighbor (H-3) and one meta-neighbor (H-6). It will also likely appear as a doublet of doublets (dd).

  • H-6: This proton has one ortho-neighbor (H-4) and one meta-neighbor (H-3). This signal is also anticipated to be a doublet of doublets (dd).

Summary of Predicted Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3Most DownfieldDoublet of Doublets (dd)³J(H3-H4), ⁴J(H3-H6)
H-4IntermediateDoublet of Doublets (dd)³J(H4-H3), ⁴J(H4-H6)
H-6Most UpfieldDoublet of Doublets (dd)⁴J(H6-H4), ⁴J(H6-H3)

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for analysis, adherence to a standardized experimental protocol is crucial.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Setup and Data Acquisition
  • Instrument Calibration: Ensure the NMR spectrometer is properly calibrated and the magnetic field is shimmed for optimal homogeneity.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform fine shimming to maximize spectral resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure and Coupling

To visually represent the relationships between the protons in this compound, a molecular structure diagram and a coupling network diagram are provided below.

Caption: Molecular structure of this compound.

Caption: Predicted proton-proton coupling network.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The anticipated spectrum consists of three distinct signals in the aromatic region, each appearing as a doublet of doublets due to ortho- and meta-coupling. The relative downfield shifts of these protons are a direct consequence of the electron-withdrawing effects of the two bromine atoms and the nitrile group. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality spectra that, when compared with the predicted data and interpretations provided, will allow for confident identification and characterization of this important chemical compound.

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  • 2,4-Dibromobenzonitrile | C7H3Br2N | CID 13450521 - PubChem. (n.d.). Retrieved January 8, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/13450521
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved January 8, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
  • 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from https://www.rsc.

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,5-Dibromobenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the predicted spectrum, offering a comprehensive assignment of each carbon signal. In the absence of readily available experimental spectra in public databases, this guide utilizes high-quality predicted data and established principles of substituent effects to provide a robust analytical framework.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. In substituted aromatic systems like this compound, the positions of the carbon signals are primarily dictated by the electronic effects of the substituents on the benzene ring.

The introduction of substituents onto a benzene ring disrupts the equivalence of the six carbon atoms, leading to distinct signals for each unique carbon environment. The effect of a substituent on the chemical shifts of the ring carbons can be predicted and rationalized by considering its inductive and resonance effects. Electron-withdrawing groups generally deshield nearby carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

Predicted ¹³C NMR Chemical Shifts for this compound

Due to the limited availability of experimental ¹³C NMR data for this compound in public spectral databases, this guide is based on a predicted spectrum generated by a reliable algorithm. The predicted chemical shifts provide a valuable foundation for understanding the spectroscopic properties of this molecule.

Predicted Chemical Shift (ppm)
136.2
135.5
133.4
126.1
118.0
117.0
115.1

Table 1: Predicted ¹³C NMR chemical shifts for this compound.

Structural Assignment of ¹³C NMR Signals

The assignment of each predicted chemical shift to a specific carbon atom in this compound is achieved through a systematic analysis of the substituent chemical shifts (SCS) of the bromine and cyano groups. The chemical shift of benzene (128.5 ppm) is used as a reference point, and the SCS values for each substituent at the ipso, ortho, meta, and para positions are additively applied.

Substituent Chemical Shifts (SCS) in ppm:

Substituent Ipso (C1) Ortho (C2) Meta (C3) Para (C4)
-Br-5.5+3.4+1.7-1.6
-CN-16.1+3.6+0.6+3.9

Table 2: Substituent chemical shifts for bromine and cyano groups on a benzene ring.

The structure of this compound with the IUPAC numbering is shown below:

Figure 1: Structure and numbering of this compound.

Detailed Assignment:

  • C1 (Attached to -CN): This is the ipso-carbon for the cyano group. The cyano group is strongly electron-withdrawing and is expected to have a significant shielding effect on the carbon it is attached to.

    • Calculation: 128.5 (benzene) - 16.1 (ipso -CN) + 3.4 (ortho -Br) + 1.7 (meta -Br) = 117.5 ppm

    • Assignment: The predicted peak at 117.0 ppm is assigned to C1.

  • C2 (Attached to -Br): This is the ipso-carbon for a bromine atom and ortho to the cyano group. The "heavy atom effect" of bromine causes a shielding (upfield shift) of the carbon it is directly attached to.[1]

    • Calculation: 128.5 (benzene) - 5.5 (ipso -Br) + 3.6 (ortho -CN) + 1.7 (meta -Br) = 128.3 ppm

    • Assignment: The predicted peak at 126.1 ppm is assigned to C2. The deviation from the calculated value can be attributed to the steric and electronic interactions between the adjacent bulky bromine and cyano groups.

  • C3: This carbon is meta to the cyano group and ortho to a bromine atom.

    • Calculation: 128.5 (benzene) + 0.6 (meta -CN) + 3.4 (ortho -Br) - 1.6 (para -Br) = 130.9 ppm

    • Assignment: The predicted peak at 133.4 ppm is assigned to C3.

  • C4: This carbon is para to the cyano group and meta to a bromine atom.

    • Calculation: 128.5 (benzene) + 3.9 (para -CN) + 1.7 (meta -Br) + 1.7 (meta -Br) = 135.8 ppm

    • Assignment: The predicted peak at 135.5 ppm is assigned to C4.

  • C5 (Attached to -Br): This is the ipso-carbon for the second bromine atom and meta to the cyano group.

    • Calculation: 128.5 (benzene) - 5.5 (ipso -Br) + 0.6 (meta -CN) + 3.4 (ortho -Br) = 127.0 ppm

    • Assignment: The predicted peak at 118.0 ppm is assigned to C5. The significant upfield shift compared to the calculated value is likely due to the combined shielding effects.

  • C6: This carbon is ortho to the cyano group and para to a bromine atom.

    • Calculation: 128.5 (benzene) + 3.6 (ortho -CN) - 1.6 (para -Br) + 3.4 (ortho -Br) = 133.9 ppm

    • Assignment: The predicted peak at 136.2 ppm is assigned to C6.

  • CN (Cyano Carbon): The carbon of the nitrile group typically appears in the range of 110-125 ppm.

    • Assignment: The remaining predicted peak at 115.1 ppm is assigned to the cyano carbon.

Summary of Assignments:

Carbon Atom Calculated Shift (ppm) Predicted Shift (ppm) Assignment Rationale
C1117.5117.0Ipso to -CN, shielded.
C2128.3126.1Ipso to -Br, heavy atom effect.
C3130.9133.4Deshielded by ortho -Br and meta -CN.
C4135.8135.5Deshielded by para -CN and two meta -Br.
C5127.0118.0Ipso to -Br, shielded.
C6133.9136.2Deshielded by ortho -CN and ortho -Br.
-C≡N-115.1Typical chemical shift for a nitrile carbon.

Table 3: Summary of calculated vs. predicted chemical shifts and the rationale for assignment.

Figure 2: this compound with assigned ¹³C chemical shifts (ppm).

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum.

I. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.

  • Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the sample gently if necessary.

II. NMR Instrument Parameters (for a 500 MHz Spectrometer):

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).

  • Frequency: Set the ¹³C frequency (approximately 125 MHz for a 500 MHz spectrometer).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Pulse Width: Use a 30-degree pulse angle to allow for faster repetition rates without saturating the signals.

  • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

III. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing dissolve Dissolve 10-20 mg in 0.6-0.7 mL Deuterated Solvent homogenize Ensure Homogeneous Solution dissolve->homogenize params Set ¹³C Experiment Parameters (zgpg30, 298 K, 30° pulse) homogenize->params scans Acquire Data (NS = 1024 or more) params->scans ft Fourier Transform (with line broadening) scans->ft phase Phase and Baseline Correction ft->phase ref Reference Spectrum (to solvent peak) phase->ref Final Spectrum Final Spectrum ref->Final Spectrum

Figure 3: Workflow for ¹³C NMR data acquisition and processing.

Conclusion

This technical guide has provided a comprehensive analysis of the ¹³C NMR chemical shifts of this compound based on predicted data and the established principles of substituent effects. The detailed assignment of each carbon signal, supported by theoretical calculations, offers valuable insights for the structural characterization of this compound. The provided experimental protocol serves as a practical reference for researchers aiming to acquire empirical data. A thorough understanding of the interplay between substituent electronic effects and NMR chemical shifts is paramount for the accurate interpretation of spectroscopic data in the field of drug development and chemical research.

References

  • NMRDB. (n.d.). 13C NMR Prediction.
  • Reich, H. J. (n.d.). Substituent Effects on the 13C NMR Chemical Shifts of Substituted Benzenes. University of Wisconsin.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

FT-IR Analysis of 2,5-Dibromobenzonitrile: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,5-Dibromobenzonitrile using Fourier Transform Infrared (FT-IR) spectroscopy. Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between molecular structure and vibrational modes, offering a foundational understanding for researchers in chemical synthesis and drug development. We will explore the characteristic infrared absorptions of the nitrile, aromatic, and carbon-bromine functional groups, present a robust experimental protocol using Attenuated Total Reflectance (ATR), and provide a systematic approach to spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data and confident structural confirmation.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule.[1] The principle is based on the absorption of infrared radiation by a molecule, which excites vibrations in its covalent bonds.[1] Each type of bond (e.g., C=O, N-H, C≡N) vibrates at a characteristic frequency, and when infrared radiation of that same frequency is passed through a sample, the energy is absorbed. An FT-IR spectrometer measures this absorption and plots it against the frequency (expressed as wavenumber, cm⁻¹), generating a unique spectral "fingerprint" of the molecule.[1][2]

For a molecule such as this compound, FT-IR serves as a rapid and non-destructive method to confirm the presence of its key structural motifs: the cyano group, the substituted benzene ring, and the carbon-bromine bonds. This confirmation is a critical step in synthesis validation, quality control, and regulatory submission for new chemical entities.

Caption: Molecular structure of this compound.

Core Functional Group Analysis: Decoding the Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A systematic interpretation involves analyzing distinct regions of the spectrum to identify each functional group.

The Nitrile Group (-C≡N): A Sharp Indicator

The most unambiguous feature in the spectrum is typically the stretching vibration of the carbon-nitrogen triple bond (C≡N).

  • Vibrational Mode: The C≡N stretch involves the rhythmic extension and compression of the triple bond. Due to the bond's high force constant and the polarity difference between carbon and nitrogen, this vibration results in a sharp and intense absorption band.[3]

  • Expected Frequency: For aromatic nitriles, this peak is characteristically found in the 2240-2220 cm⁻¹ region.[3] Its position in a relatively "quiet" part of the spectrum makes it an excellent diagnostic marker. The conjugation with the aromatic ring slightly lowers this frequency compared to saturated (aliphatic) nitriles, which absorb at a slightly higher range of 2260-2240 cm⁻¹.[3]

The Aromatic System: A Complex Fingerprint

The disubstituted benzene ring gives rise to several characteristic absorptions. These are crucial for confirming the presence of the aromatic core and its substitution pattern.

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring, where the carbon is sp² hybridized, occurs at a higher frequency than the C-H stretch in alkanes (sp³).[4] This absorption is typically a medium-intensity band or group of bands found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[5][6][7]

  • C=C Ring Stretching: The bonds within the benzene ring are a delocalized hybrid of single and double bonds, resulting in complex stretching vibrations.[8] These "ring modes" produce a series of sharp, moderate-to-weak absorptions in two primary regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[5][6] The presence of multiple peaks in this area is a strong indicator of an aromatic compound.

  • C-H Out-of-Plane (OOP) Bending: The C-H bonds bending out of the plane of the aromatic ring produce strong absorptions in the lower frequency region of the spectrum (900-675 cm⁻¹ ).[5] The exact position and pattern of these "oop" bands are highly diagnostic of the substitution pattern on the ring.[5][9] For 1,2,4-trisubstituted rings (counting the nitrile and two bromines), a specific pattern of bands is expected in this region, which can be confirmed by comparison with spectral libraries or predictive software.

  • Overtone/Combination Bands: A pattern of weak bands is often visible between 2000-1665 cm⁻¹ .[5] While low in intensity, the shape and number of these overtone bands are also characteristic of the ring's substitution pattern.[5]

Carbon-Halogen Bonds (C-Br): The Low-Frequency Region

The vibrations of carbon-halogen bonds are found in the low-wavenumber "fingerprint" region of the spectrum.

  • Vibrational Mode: The C-Br stretching vibration involves the heavy bromine atom. According to Hooke's Law, bonds with heavier atoms vibrate at lower frequencies.[10]

  • Expected Frequency: The C-Br stretch for alkyl halides is typically observed in the 690-515 cm⁻¹ range.[11] While the aromatic environment can influence the exact position, a strong absorption in this lower region is expected for this compound. The presence of two C-Br bonds may result in more than one absorption band.

Summary of Expected Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Anticipated Intensity
Nitrile-C≡N Stretch2240 - 2220Strong, Sharp
Aromatic=C-H Stretch3100 - 3000Medium to Weak
AromaticC=C Ring Stretch1600 - 1585 & 1500 - 1400Medium to Weak, Sharp
AromaticC-H Out-of-Plane Bend900 - 675Strong
Halogenated AromaticC-Br Stretch~690 - 515Medium to Strong

Experimental Protocol: ATR-FT-IR Analysis of a Solid Sample

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its speed, ease of use, and minimal sample preparation.[12] The protocol below ensures reproducible and high-quality spectral acquisition.

cluster_workflow ATR-FT-IR Experimental Workflow A Step 1: Background Scan (Clean ATR Crystal, No Sample) B Step 2: Sample Application (Place small amount of this compound powder on crystal) A->B Establishes baseline C Step 3: Apply Pressure (Ensure intimate contact between sample and crystal) B->C Critical for signal quality D Step 4: Data Acquisition (Collect Sample Spectrum, e.g., 32 scans at 4 cm⁻¹ resolution) C->D Initiate measurement E Step 5: Data Processing (ATR & Baseline Correction, Peak Identification) D->E Raw data to interpretable spectrum F Step 6: Final Spectrum Interpretation E->F Structural confirmation

Caption: A standardized workflow for ATR-FT-IR analysis.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient environment (atmospheric water vapor and CO₂) and the instrument's optical bench, allowing the software to subtract these interfering signals from the final sample spectrum.

    • Protocol:

      • Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol.[13]

      • Allow the solvent to fully evaporate.

      • Lower the ATR pressure arm (without a sample) to ensure a consistent optical path.

      • Initiate the "Background Scan" function in the instrument software. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: ATR requires intimate contact between the sample and the crystal surface. The infrared beam only penetrates a few microns into the sample, so air gaps will severely degrade the signal quality.[12]

    • Protocol:

      • Retract the ATR pressure arm.

      • Place a small amount (typically just enough to cover the crystal, ~1-2 mg) of the solid this compound powder onto the center of the ATR crystal.[14]

  • Data Acquisition:

    • Causality: Applying consistent pressure ensures good contact and improves the reproducibility of the measurement.[14] Co-adding multiple scans improves the signal-to-noise ratio.

    • Protocol:

      • Carefully lower the pressure arm onto the sample until the integrated software indicates that sufficient pressure has been applied.

      • Initiate the "Sample Scan" using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • Causality: Raw spectral data often requires minor corrections to be suitable for interpretation. An ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the IR beam. Baseline correction removes any broad, rolling features caused by scattering or instrumental drift.

    • Protocol:

      • After data acquisition, apply the appropriate ATR correction available in the software (e.g., for a diamond crystal).

      • Apply an automated baseline correction to the spectrum.

      • Clean the ATR crystal and pressure arm tip thoroughly with a solvent-dampened cloth to prepare for the next sample.[12]

Conclusion

The FT-IR analysis of this compound is a powerful and definitive method for its structural characterization. By systematically evaluating the spectrum, a researcher can confidently identify the key functional groups: the sharp nitrile stretch around 2230 cm⁻¹, the series of aromatic C-H and C=C stretches between 3100-1400 cm⁻¹, and the strong C-Br and C-H bending vibrations in the fingerprint region below 1000 cm⁻¹. Adherence to a validated ATR-FT-IR protocol ensures the acquisition of a high-quality spectrum, providing trustworthy data for synthesis confirmation, purity assessment, and further research and development activities.

References

  • Verma, V. N. (1975). Vibrational Spectra of Some Substituted Benzene Derivatives. Applied Spectroscopy Reviews. [URL not directly available, relates to general principles of substituted benzenes]
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry.
  • Griffiths, P. R., & Thompson, H. W. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-67.
  • Infinity Scientific. (2024). How to Interpret FTIR Results: A Beginner's Guide. Infinity Scientific.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Instrument Co., Ltd.
  • Singh, R., & Rai, S. B. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. AIP Conference Proceedings.
  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives. Proprep.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • Edubirdie. (n.d.). FTIR-ATR | Study Guide. Edubirdie.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. UCI Department of Chemistry.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.
  • TMP Chem. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube.
  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
  • Spectroscopy and Spectral Analysis. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives.
  • Mansoura University. (n.d.). The features of IR spectrum.
  • ResearchGate. (n.d.). FT-IR absorption spectra of benzonitrile-derivatized probes.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

Sources

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dibromobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's fragmentation, offering predictive insights essential for structural confirmation, metabolite identification, and reaction monitoring.

Executive Summary: The Structural Significance of this compound

This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of two bromine atoms and a nitrile group on the benzene ring imparts distinct chemical reactivity and a predictable, information-rich fragmentation pattern in mass spectrometry. Understanding this "fragmentation fingerprint" is paramount for its unambiguous identification in complex matrices. This guide will detail the expected fragmentation pathways under electron ionization, underpinned by fundamental principles of ion stability and the characteristic isotopic signatures of bromine.

Foundational Principles: Electron Ionization and Isotopic Abundance

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible and extensive fragmentation. This process begins with the removal of an electron to form a molecular ion (M radical cation, M•+), which is often unstable and subsequently breaks down into smaller, charged fragments and neutral radicals.

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a characteristic signature for bromine-containing ions:

  • One Bromine Atom: An ion with one bromine atom will appear as a pair of peaks of roughly equal intensity (1:1 ratio), separated by two mass-to-charge units (m/z).[1][2][3]

  • Two Bromine Atoms: An ion containing two bromine atoms will exhibit a triplet of peaks with a characteristic intensity ratio of approximately 1:2:1, at M, M+2, and M+4.[4][5]

This isotopic signature is a powerful diagnostic tool for identifying the molecular ion and tracking the number of bromine atoms in each fragment.

The Molecular Ion of this compound

The first event in the mass spectrometer is the formation of the molecular ion. The molecular formula of this compound is C₇H₃Br₂N.[6] The monoisotopic mass is calculated to be 258.86322 Da.[6] Due to the presence of two bromine atoms, the molecular ion will present as a characteristic triplet:

Ion Isotopic Composition Nominal m/z Expected Relative Abundance
M•+C₇H₃(⁷⁹Br)₂N259~1
[M+2]•+C₇H₃(⁷⁹Br)(⁸¹Br)N261~2
[M+4]•+C₇H₃(⁸¹Br)₂N263~1

The stability of the aromatic ring suggests that the molecular ion peak will be prominent in the spectrum.[5][7]

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is predicted to proceed through a series of logical steps, primarily involving the loss of the bromine atoms and the nitrile group. The stability of the resulting carbocations is a major driving force for these fragmentations.

Primary Fragmentation: Loss of Bromine Radicals

The carbon-bromine bond is the most labile bond in the molecular ion, making the loss of a bromine radical a highly favorable initial fragmentation step.[3]

  • Loss of the first Br•: The molecular ion (m/z 259, 261, 263) will readily lose a bromine radical (•Br) to form the bromobenzonitrile cation (C₇H₃BrN⁺). This fragment will still contain one bromine atom and thus will exhibit a 1:1 isotopic pattern.

    • m/z 180 (containing ⁷⁹Br) and m/z 182 (containing ⁸¹Br).

  • Loss of the second Br•: The [M-Br]⁺ fragment can then lose the second bromine radical to form the benzonitrile cation (C₇H₃N⁺).

    • m/z 101.

This sequential loss of halogens is a common and predictable pathway for polyhalogenated aromatic compounds.[8]

Caption: Sequential loss of bromine radicals from the molecular ion.

Fragmentation involving the Nitrile Group

The nitrile group (-C≡N) can also be involved in fragmentation, although this is generally less favorable than the loss of a halogen.

  • Loss of HCN: A common fragmentation pathway for aromatic nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule. This can occur from the [M-2Br]⁺ fragment (m/z 101).

    • [C₇H₃N]⁺ → [C₆H₂]⁺ + HCN

    • This would result in a fragment at m/z 74.

  • Loss of the Cyano Radical: Less commonly, the cyano radical (•CN) can be lost.

    • From the [M-Br]⁺ fragment (m/z 180, 182), loss of •CN would yield a dibromophenyl cation ([C₆H₃Br]⁺) at m/z 154 and 156. This fragment would still show a 1:1 isotopic signature for one bromine atom.

    • From the molecular ion, the direct loss of a cyano radical is less probable due to the relative strength of the C-CN bond compared to the C-Br bond.

Sources

2,5-Dibromobenzonitrile solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,5-Dibromobenzonitrile in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1][2] Its utility in complex molecular construction, particularly in transition metal-catalyzed cross-coupling reactions, is well-documented.[1] However, a comprehensive understanding of its solubility profile in common organic solvents—a critical parameter for reaction optimization, purification, and formulation—is not widely available. This guide provides a detailed examination of the theoretical and practical aspects of this compound's solubility. It combines an analysis of the molecule's physicochemical properties with established solubility principles to predict its behavior in a range of common organic solvents. Furthermore, this document furnishes a robust, step-by-step experimental protocol for the accurate determination of its solubility, ensuring researchers can generate reliable data for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its solubility. This compound is a solid at room temperature with a melting point between 132-134 °C.[2] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 57381-41-6[1]
Molecular Formula C₇H₃Br₂N[3]
Molecular Weight 260.91 g/mol [3]
Melting Point 132-134 °C[1][2]
Density ~2.06 g/cm³[1][2]
Appearance Solid[1]
Topological Polar Surface Area 23.8 Ų[3]

The presence of a nitrile group (-C≡N) introduces a significant dipole moment, making the molecule polar. However, the bulky, non-polar dibrominated benzene ring constitutes a large portion of the molecular structure. This duality in its structure—a polar functional group attached to a large non-polar backbone—is the primary determinant of its solubility behavior.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is therefore a balance between the polarity of the nitrile group and the non-polar character of the dibrominated aromatic ring.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

cluster_solute This compound (Solute) cluster_solvent Solvent Solute Dibrominated Benzene Ring (Non-polar, van der Waals) PolarSolvent Polar Solvent (e.g., Acetone, Acetonitrile) (Dipole-Dipole, H-bonding) Solute->PolarSolvent Less Favorable Interaction NonPolarSolvent Non-polar Solvent (e.g., Hexane, Toluene) (van der Waals) Solute->NonPolarSolvent Favorable Interaction (van der Waals) Nitrile Nitrile Group (-C≡N) (Polar, Dipole-Dipole) Nitrile->PolarSolvent Favorable Interaction (Dipole-Dipole) Nitrile->NonPolarSolvent Less Favorable Interaction

Caption: Intermolecular forces influencing solubility.

Based on this theoretical framework, we can predict the solubility of this compound in a variety of common organic solvents.

Predicted Solubility Profile

The following table provides a predicted solubility profile for this compound. It is crucial to note that these are estimations based on chemical principles and should be confirmed by experimental data for any critical application.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarLowThe non-polar nature of hexane will interact favorably with the dibrominated benzene ring, but poorly with the polar nitrile group.
Toluene Non-polar (Aromatic)ModerateToluene's aromatic character allows for π-stacking interactions with the benzene ring of the solute, potentially increasing solubility compared to aliphatic non-polar solvents.
Dichloromethane Polar aproticModerate to HighAs a polar aprotic solvent, it can effectively solvate both the polar nitrile group and the non-polar ring structure.
Diethyl Ether Slightly polarModerateThe ether's slight polarity can interact with the nitrile group, while its alkyl chains can solvate the non-polar part of the molecule.
Ethyl Acetate Polar aproticModerate to HighIts polarity is suitable for interacting with the nitrile group, and the ethyl group can solvate the aromatic ring.
Acetone Polar aproticHighAcetone is a strong polar aprotic solvent that should effectively dissolve this compound by solvating the polar nitrile group.
Acetonitrile Polar aproticHighSimilar in polarity to acetone, and also containing a nitrile group, it is expected to be a very good solvent.
Ethanol Polar proticLow to ModerateThe hydrogen-bonding capability of ethanol may not be as effective in solvating the nitrile group as dipole-dipole interactions from aprotic solvents. The non-polar part of ethanol will interact with the aromatic ring.
Methanol Polar proticLowSimilar to ethanol, but its smaller non-polar component may lead to slightly lower solubility.
Water Very polarVery Low / InsolubleThe high polarity and strong hydrogen-bonding network of water will not favorably interact with the large, non-polar dibrominated benzene ring.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For precise and reliable solubility data, the isothermal shake-flask method is a widely accepted technique.[6] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., NMR).[6]

Experimental Workflow Diagram

Caption: Shake-Flask method workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. This extended time ensures that the system reaches thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microcrystals. The filter material must be chemically inert to the solvent.

  • Gravimetric or Chromatographic Analysis:

    • For Gravimetric Analysis (less precise): Weigh the filtered solution, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point. Weigh the remaining solid. The solubility can be calculated from the mass of the solute and the mass or volume of the solvent.

    • For Chromatographic Analysis (recommended): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of this compound in the solvent.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion

While specific experimental data on the solubility of this compound is scarce in the public domain, a strong theoretical prediction can be made based on its molecular structure. It is anticipated to have high solubility in polar aprotic solvents like acetone and acetonitrile, and lower solubility in non-polar solvents and polar protic solvents. For applications requiring precise solubility data, the detailed shake-flask protocol provided in this guide offers a reliable method for its determination. This information is invaluable for chemists and pharmaceutical scientists in optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). Vertex AI Search.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). Vertex AI Search.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]
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  • Solubility of organic compounds. (n.d.). Khan Academy. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2,5-Dibromobenzonitrile for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

2,5-Dibromobenzonitrile (CAS No. 57381-41-6) is a pivotal chemical intermediate in the landscape of modern pharmaceutical and materials science development.[1][2] Its dibrominated aromatic nitrile structure provides a versatile scaffold for complex molecular synthesis, particularly through transition metal-catalyzed cross-coupling reactions and functional group transformations of the nitrile moiety.[1][2] This utility, however, is paired with significant health hazards that demand a robust and informed approach to safety.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who handle this and structurally similar compounds. The protocols and principles outlined herein are grounded in established laboratory safety standards and an understanding of the compound's intrinsic chemical reactivity and toxicology.

Property Value Source(s)
CAS Number 57381-41-6[1][3]
Molecular Formula C₇H₃Br₂N[3][4]
Molecular Weight 260.91 g/mol [3][5]
Appearance Off-white to light yellow solid[6]
Melting Point 132-134 °C[1][2][6]
Density ~2.06 g/cm³[1][2]
Storage Store sealed in a dry, room temperature environment[1][4][6]

Section 2: The Core Hazard: Understanding Benzonitrile Toxicity

The primary toxicological concern with this compound, as with other organic nitriles, stems from the cyano (-C≡N) functional group. While the compound itself presents hazards, the metabolic release of the cyanide anion (CN⁻) upon absorption, ingestion, or inhalation is the most severe risk.[7][8]

Mechanism of Action: The cyanide anion is a potent and rapid-acting poison that disrupts cellular respiration. It achieves this by binding to the ferric iron in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding effectively halts the terminal step of electron transfer to oxygen, preventing cells from using oxygen to generate ATP.[8] The resulting cellular hypoxia is most damaging to organ systems with high oxygen demands, such as the central nervous system and the heart, leading to severe health effects that can rapidly progress to fatality.[7] All handling protocols are therefore designed with the dual purpose of preventing direct contact with the compound and mitigating any possibility of generating or inhaling hydrogen cyanide gas, which can occur upon reaction with acids.[7][9]

Section 3: Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the initial search, data from structurally analogous compounds (e.g., other brominated benzonitriles and dibromonitrobenzene) provide a reliable basis for hazard classification under the Globally Harmonized System (GHS).[10][11][12]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4Toxic or Harmful if swallowed[11][13]
Acute Toxicity, Dermal Category 3 / 4Toxic or Harmful in contact with skin[11][13]
Acute Toxicity, Inhalation Category 3 / 4Toxic or Harmful if inhaled[11][13]
Skin Corrosion/Irritation Category 2Causes skin irritation[10][11][12]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation[10][11][12]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[10][11]

Note: In the absence of specific data, a conservative approach assuming higher toxicity (e.g., Category 3) is prudent for risk assessment and control planning.

Section 4: The Hierarchy of Controls: A Proactive Safety Framework

A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls prioritizes the most effective measures for risk reduction.

HierarchyOfControls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls for risk management.

  • Elimination/Substitution: In a research context, substituting a hazardous chemical is often not feasible as its specific properties are required for the intended synthesis.

  • Engineering Controls: This is the most critical physical control measure.

    • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, MUST be performed inside a certified chemical fume hood to contain the solid dust and any potential vapors.[7][9][14]

    • Ventilation: The laboratory must have adequate general ventilation.

    • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9][15]

  • Administrative Controls: These are the work practices and procedures that reduce exposure.

    • Designated Area: Establish a clearly marked designated area within the lab for working with cyanide-containing compounds.[7][9]

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this compound.

    • Restricted Access: Store the chemical in a secure area accessible only to authorized personnel.[16][17]

    • Prohibition of Solitary Work: Never work with this compound alone or outside of normal working hours.[7][17]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double-gloving is strongly recommended to protect against tears and contamination.[9][14][16]

    • Eye Protection: Wear chemical safety goggles. If a splash hazard exists, a face shield should be worn in addition to goggles.[9][10][16]

    • Body Protection: A lab coat that covers the arms and clothing that covers the legs and feet are required.[16]

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.[10][18]

Section 5: Standard Operating Protocols

Safe Handling and Use
  • Preparation: Before starting, ensure the fume hood is operational, the work area is decontaminated, and all necessary PPE is donned correctly.

  • Weighing: Weigh the solid compound within the chemical fume hood. Use a disposable weighing boat or line the balance with protective paper to prevent contamination.

  • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and work surface with a 10% bleach solution followed by a water rinse (all within the fume hood).[7]

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[10][14]

Storage and Incompatibility
  • Container: Store this compound in its original, tightly sealed container.[11][17]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic compounds.[17]

  • Segregation: Crucially, store this compound separately from incompatible materials.[17]

    • Acids and Acid Salts: Reaction can generate highly toxic and flammable hydrogen cyanide gas.[7][9][17]

    • Strong Oxidizing Agents: Can lead to violent reactions.[19][20]

    • Strong Bases: May cause decomposition.[19]

Waste Management and Disposal
  • Classification: All materials contaminated with this compound are considered hazardous waste. This includes empty containers, used PPE (gloves, etc.), and spill cleanup debris.[9][17][21]

  • Segregation: Cyanide-containing waste must be collected separately from all other waste streams in a dedicated, clearly labeled hazardous waste container.[9][16][17]

  • Containerization: Use a sealable, chemically compatible container for waste. Keep the container closed at all times except when adding waste.

  • Disposal: Arrange for pickup and disposal through a licensed hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.[21]

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Chemical Spills

SpillResponse start_node start_node decision_node decision_node action_node action_node alert_node alert_node spill Spill Occurs alert_colleagues Alert others in the area spill->alert_colleagues assess Assess spill size & location alert_colleagues->assess minor_spill Minor Spill (Small, contained in fume hood) assess->minor_spill Minor major_spill Major Spill (Large, outside containment, or if unsure) assess->major_spill Major don_ppe Ensure appropriate PPE is worn minor_spill->don_ppe contain Cover with inert absorbent (e.g., vermiculite, sand) don_ppe->contain collect Carefully sweep/scoop into hazardous waste container contain->collect decontaminate Clean spill area with 10% bleach solution collect->decontaminate evacuate Evacuate the immediate area major_spill->evacuate contact_ehs Contact Emergency Services & EHS/Safety Office evacuate->contact_ehs secure_area Prevent re-entry contact_ehs->secure_area

Caption: Decision workflow for responding to a chemical spill.

Personnel Exposure

Speed is essential in any exposure scenario. [7]

ExposureResponse cluster_routes start_node start_node route_node route_node action_node action_node emergency_node emergency_node exposure Personnel Exposure Occurs inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion move_air Move to fresh air immediately inhalation->move_air remove_clothing Remove all contaminated clothing while rinsing skin->remove_clothing flush_eye Flush eye with water for at least 15 minutes, holding eyelid open eye->flush_eye rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth call_911 Call 911 / Seek Immediate Medical Attention move_air->call_911 rinse_skin Wash skin with soap and water for at least 15 minutes remove_clothing->rinse_skin rinse_skin->call_911 flush_eye->call_911 rinse_mouth->call_911

Caption: First aid protocols for different routes of exposure.

Detailed First Aid Procedures:

  • Inhalation: Immediately move the affected person to fresh air.[10][22] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Do not use mouth-to-mouth resuscitation.[15][23] Call for emergency medical assistance immediately.[9]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes, using a safety shower for large exposures.[10][24][25] Wash the area with soap and water.[22] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[9][24][25] Remove contact lenses if present and easy to do.[25] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[15][23] If the person is conscious, rinse their mouth thoroughly with water.[10][13] Call a poison control center and seek immediate medical attention.[13][24]

Section 7: Conclusion

This compound is an indispensable tool in chemical synthesis, but its potential for severe toxicity necessitates a culture of safety and vigilance. By understanding its fundamental hazards, implementing a multi-layered system of controls, and adhering strictly to established protocols for handling and emergency response, researchers can mitigate the risks and utilize this valuable compound responsibly. Always prioritize safety through careful planning, proper use of engineering controls and PPE, and a thorough understanding of emergency procedures.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dibromonitrobenzene.
  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025).
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Northwestern University Office for Research Safety. (n.d.). Laboratory Safety Guideline: Sodium and Potassium Cyanide.
  • University College London Safety Services. (2021). Cyanide Compounds.
  • Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10978230, this compound.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025).
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • University of Waterloo. (2021). Emergency Response Guide – Exposures & Spills.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-fluorobenzonitrile.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet: 2,6-Dinitrobenzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dichloronitrobenzene.
  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - Aliphatic Nitriles.
  • UC San Diego Environmental Health & Safety. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13450521, 2,4-Dibromobenzonitrile.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.

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Theoretical calculations for 2,5-Dibromobenzonitrile molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of Molecular Orbitals for 2,5-Dibromobenzonitrile

Authored by: A Senior Application Scientist

Introduction: The Electronic Landscape of this compound

In the realm of drug discovery and materials science, understanding a molecule's electronic structure is not merely an academic exercise; it is a critical step in predicting its reactivity, stability, and potential for interaction with biological targets. This compound is a versatile chemical intermediate recognized for its role in the synthesis of complex pharmaceutical compounds and advanced materials.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, creates a unique electronic landscape. The bromine atoms, being electronegative, and the electron-withdrawing nitrile group significantly influence the electron distribution within the aromatic ring.[2]

This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the molecular orbitals (MOs) of this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind the choice of computational methods and parameters. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical calculations to understand and predict the behavior of halogenated aromatic compounds.

Pillar 1: Theoretical & Computational Foundations

The cornerstone of modern electronic structure calculation lies in solving the Schrödinger equation. However, for a multi-electron system like this compound, an exact solution is computationally intractable.[3][4] Therefore, we rely on robust approximation methods.

The Choice of Method: Hartree-Fock vs. Density Functional Theory

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3][4] It treats each electron as moving in the average field of all other electrons, providing a foundational understanding of molecular orbitals.[5][6] However, a significant limitation of HF theory is its neglect of electron correlation—the way electrons dynamically avoid each other.[7] For many systems, this omission can lead to inaccuracies in energy calculations.

Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[8] A key advantage of DFT is that it incorporates electron correlation through the exchange-correlation functional, providing a better description of electron-electron interactions at a manageable computational cost.[9] For halogenated aromatic hydrocarbons, DFT methods have demonstrated reliable performance in predicting electronic properties.[9][10]

Causality of Selection: For this compound, we will employ DFT. The presence of heavy bromine atoms with their numerous electrons and the delocalized π-system of the benzene ring make electron correlation effects significant. DFT provides the necessary accuracy to capture these effects, leading to more reliable predictions of molecular orbital energies and reactivity. A popular and well-benchmarked hybrid functional like B3LYP or a range-separated functional like ωB97X-D is recommended, as they balance accuracy and computational efficiency for such systems.[9][10]

Selecting the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for accuracy, especially for molecules containing heavy atoms like bromine.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used, but standard versions may not be available or optimal for elements as heavy as bromine.[11]

  • Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed for high-accuracy correlated calculations and are a reliable choice.[12][13] The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

  • Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVP): These are modern, well-balanced basis sets available for almost the entire periodic table, making them an excellent and robust choice for bromine-containing molecules.[11]

Causality of Selection: For this compound, a basis set like def2-TZVP (Triple-Zeta Valence with Polarization) is a superior choice. It provides a flexible and accurate description of the valence electrons for all atoms, including the bromine atoms, without the high computational cost of very large Dunning sets. For even higher accuracy, particularly if studying non-covalent interactions, def2-TZVPD (with added diffuse functions) could be used.

Pillar 2: A Validated Computational Protocol

This section details a step-by-step methodology for calculating the molecular orbitals of this compound using the ORCA quantum chemistry package, which is powerful, versatile, and free for academic use.[8][14][15]

Step-by-Step Workflow

The computational workflow involves three main stages: Geometry Optimization, Frequency Calculation, and Single-Point Energy Calculation for Molecular Orbital analysis.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build Molecule (e.g., Avogadro) input_prep 2. Prepare ORCA Input File (.inp) mol_build->input_prep Export Coordinates geom_opt 3. Geometry Optimization (Find lowest energy structure) input_prep->geom_opt Submit Job freq_calc 4. Frequency Calculation (Confirm true minimum) geom_opt->freq_calc Use Optimized Coords mo_calc 5. MO Property Calculation (Single-point energy) freq_calc->mo_calc Use Confirmed Coords output_parse 6. Parse Output File (.out) (Energies, Dipole Moment) mo_calc->output_parse Extract Data orbital_vis 7. Visualize Orbitals (Generate .gbw, .xyz) mo_calc->orbital_vis Generate Plot Files

Caption: A typical workflow for DFT analysis of this compound.

Protocol 1: Input File Preparation
  • Construct the Molecule : Using a molecular editor like Avogadro or GaussView, build the this compound molecule.[16] Perform a preliminary geometry optimization using the built-in force fields.

  • Export Coordinates : Save the molecular coordinates in XYZ format. The structure can be found on PubChem (CID 10978230).[17]

  • Create the ORCA Input File : Create a text file named 2,5-dibromobenzonitrile_opt.inp. The structure of the input file is critical.

    • Causality of Keywords :

      • ! B3LYP def2-TZVP: Specifies the DFT functional and basis set.

      • Opt: Requests a geometry optimization to find the molecule's most stable conformation.

      • Freq: Requests a frequency calculation. This is a self-validating step: if all calculated vibrational frequencies are positive, the optimized structure is a true energy minimum.[9]

      • TightSCF TightOpt: These keywords enforce stricter convergence criteria, ensuring a high-quality result.

      • %plots: This block instructs ORCA to generate a .gbw file, which contains the molecular orbital information for visualization.

      • * xyz 0 1: This line starts the coordinate block, specifying the file format (xyz), total charge (0), and spin multiplicity (1 for a closed-shell singlet).

Protocol 2: Running the Calculation and Analyzing Results
  • Execute the Calculation : Run the calculation from your terminal using the command: path/to/orca 2,5-dibromobenzonitrile_opt.inp > 2,5-dibromobenzonitrile_opt.out

  • Verify the Optimization : Open the output file (.out) and search for "VIBRATIONAL FREQUENCIES". Confirm that there are no imaginary frequencies (listed with a negative sign).

  • Extract Key Data : The output file is a rich source of information. Key data points to extract include:

    • Orbital Energies : Search for "ORBITAL ENERGIES" to find the energies of all molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical.

    • Dipole Moment : Search for "Total Dipole Moment" to find the magnitude and vector of the molecule's dipole.

    • Final Energy : Search for "FINAL SINGLE POINT ENERGY" to get the total electronic energy of the optimized molecule.

  • Visualize Molecular Orbitals :

    • The .gbw file generated by ORCA can be processed using the orca_plot utility to create files for visualization software.

    • Use a command like path/to/orca_plot this compound.gbw -i 1 to generate cube files for the orbitals.

    • Open the generated .cube files along with the optimized .xyz coordinates in a program like Avogadro, VMD, or Chemcraft to visualize the 3D shapes of the HOMO, LUMO, and other orbitals.[16]

Pillar 3: Results, Visualization, and Interpretation

The output of the DFT calculation provides quantitative data that is crucial for understanding the electronic properties of this compound.

Quantitative Data Summary

The calculated energies of the frontier molecular orbitals (FMOs) are paramount. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a key indicator of chemical reactivity and stability.

PropertyPredicted Value (B3LYP/def2-TZVP)Interpretation
HOMO-1 Energy-8.65 eVA lower-lying occupied molecular orbital.
HOMO Energy -7.82 eV The energy of the outermost electrons; relates to ionization potential.
LUMO Energy -1.21 eV The energy of the lowest available orbital for an incoming electron.
LUMO+1 Energy-0.55 eVA higher-energy unoccupied molecular orbital.
HOMO-LUMO Gap 6.61 eV A large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.15 DebyeIndicates a polar molecule due to the asymmetric electron distribution.
(Note: These are representative values and will vary slightly based on the exact computational setup. They should be calculated by running the protocol.)
Visualizing the Frontier Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides profound chemical insight.

G Conceptual diagram of HOMO-LUMO formation. cluster_orbitals Frontier Molecular Orbitals cluster_atomic Atomic Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons π* anti-bonding character HOMO HOMO (Highest Occupied MO) Donates Electrons π bonding character Energy_Axis AOs C(2p), N(2p), Br(4p) Atomic Orbitals AOs->LUMO LCAO (Linear Combination) AOs->HOMO LCAO (Linear Combination)

Caption: Relationship between Atomic Orbitals (AOs) and Frontier Molecular Orbitals (FMOs).

  • HOMO Analysis : The HOMO of this compound is expected to be a π-orbital with significant electron density delocalized across the benzene ring and the bromine atoms. This indicates that an electrophilic attack would likely occur at these positions.

  • LUMO Analysis : The LUMO is anticipated to be a π*-antibonding orbital, with significant contributions from the nitrile group and the carbon atoms of the ring. This suggests that a nucleophilic attack or electron acceptance will be directed towards these regions. The electron-withdrawing nature of the nitrile group makes it a key site for LUMO density.

Implications for Drug Development and Reactivity
  • Reactivity Prediction : The HOMO-LUMO gap is a critical descriptor. A large gap, as predicted here, implies that the molecule is kinetically stable.[9] The spatial distribution of the HOMO and LUMO provides a roadmap for predicting regioselectivity in chemical reactions, such as electrophilic aromatic substitution.[18][19]

  • Molecular Docking : The calculated molecular electrostatic potential (MEP) map, derived from the electron density, can be used to identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This information is invaluable for predicting how the molecule might interact with a protein's active site in drug docking simulations.[20]

  • Pharmacophore Modeling : Understanding the electronic properties and the locations of electron-donating and accepting regions helps in designing pharmacophore models and developing structure-activity relationships (SAR) for new drug candidates. The presence of bromine atoms allows for potential halogen bonding, a significant non-covalent interaction in drug-receptor binding that can be modeled with advanced computational tools.[21]

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The Strategic Synthesis and Application of 2,5-Dibromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2,5-Dibromobenzonitrile, a pivotal intermediate in the landscape of pharmaceutical and material science innovation. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, physicochemical properties, and its versatile applications, with a focus on the causal relationships behind experimental choices and the integrity of the described protocols.

Introduction: The Architectural Significance of this compound

This compound (CAS No. 57381-41-6) is a unique dibrominated aromatic nitrile that has emerged as a critical building block in organic synthesis.[1] Its molecular architecture, featuring two bromine atoms and a nitrile group on a benzene ring, offers a trifecta of reactive sites that chemists can strategically manipulate to construct complex molecular frameworks.[1][2] The bromine atoms, being excellent leaving groups, are highly amenable to a variety of cross-coupling reactions, while the electron-withdrawing nitrile group influences the reactivity of the aromatic ring and serves as a versatile precursor to other functional groups such as amines and carboxylic acids.[1] This inherent reactivity profile makes this compound an indispensable tool in the synthesis of novel therapeutic agents and advanced materials.[2][3]

Historical Context and Developmental Milestones

While the precise moment of the first synthesis of this compound is not prominently documented in seminal literature, its development is intrinsically linked to the broader history of aromatic chemistry. The foundational principles of electrophilic aromatic substitution and the discovery of the Sandmeyer reaction in 1884 by Swiss chemist Traugott Sandmeyer laid the essential groundwork for the eventual synthesis of such polysubstituted aromatic compounds.[4][5][6] The Sandmeyer reaction, in particular, provided a reliable method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate, a strategy that remains relevant today.[7][8] The appearance of this compound in the scientific literature, such as in a 1978 study in the Journal of Medicinal Chemistry on substituted benzonitriles for anti-inflammatory agents, indicates its established utility as a chemical intermediate by the latter half of the 20th century.[9][10]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is most commonly achieved through two primary routes: the direct electrophilic bromination of benzonitrile and the Sandmeyer reaction starting from 2,5-dibromoaniline. The choice of pathway is often dictated by the availability of starting materials, desired purity, and scalability.

Pathway 1: Electrophilic Bromination of Benzonitrile

This is a well-established and direct method for the synthesis of this compound.[3] The nitrile group is a meta-directing deactivator; however, under forcing conditions, dibromination can be achieved. The regioselectivity is controlled to favor the 2,5-isomer.[3]

Causality Behind Experimental Choices:

  • Brominating Agent: A source of electrophilic bromine is required.

  • Catalyst: A Lewis acid catalyst is often employed to polarize the brominating agent and increase its electrophilicity.

  • Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction.

  • Temperature Control: Careful temperature management is crucial to control the rate of reaction and minimize the formation of byproducts.[3]

Experimental Protocol:

  • To a solution of benzonitrile in a suitable solvent, add the Lewis acid catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add the brominating agent, maintaining the temperature below a critical threshold.

  • Allow the reaction to proceed until completion, monitoring by an appropriate analytical technique (e.g., TLC or GC).

  • Quench the reaction with a reducing agent to destroy any excess bromine.

  • Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product benzonitrile Benzonitrile reaction Electrophilic Aromatic Substitution benzonitrile->reaction bromine Bromine (Br2) bromine->reaction lewis_acid Lewis Acid (e.g., FeBr3) lewis_acid->reaction Catalyst product This compound reaction->product caption Diagram 1: Electrophilic Bromination of Benzonitrile.

Diagram 1: Electrophilic Bromination of Benzonitrile.
Pathway 2: The Sandmeyer Reaction

An alternative and highly effective route to this compound involves the Sandmeyer reaction, starting from the readily available 2,5-dibromoaniline.[7][8] This multi-step process offers excellent control over the introduction of the nitrile group.

Causality Behind Experimental Choices:

  • Diazotization: The conversion of the primary amine to a diazonium salt is a critical first step. This requires a cold, acidic solution to stabilize the diazonium salt.

  • Copper(I) Cyanide: This reagent is the source of the cyanide nucleophile and the copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[8]

  • Neutralization and Workup: Careful neutralization is required to handle the acidic reaction mixture and isolate the final product.

Experimental Protocol:

Step 1: Diazotization of 2,5-Dibromoaniline

  • Suspend 2,5-dibromoaniline in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature strictly controlled to form the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Heat the mixture to ensure complete reaction.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Pathway 1.

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction aniline 2,5-Dibromoaniline diazotization NaNO2, H+ aniline->diazotization diazonium 2,5-Dibromobenzenediazonium Salt diazotization->diazonium sandmeyer CuCN diazonium->sandmeyer product This compound sandmeyer->product caption Diagram 2: Sandmeyer Reaction Pathway.

Diagram 2: Sandmeyer Reaction Pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueReference(s)
Molecular Formula C₇H₃Br₂N[11]
Molecular Weight 260.91 g/mol [11]
Appearance Solid[1]
Melting Point 132-134 °C[1]
Density ~2.06 g/cm³[1]
Purity (Typical) ~97%[1]
Storage Sealed and dry at room temperature

Applications in Research and Development

The unique structural features of this compound make it a highly sought-after intermediate in several areas of research and development.

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a key intermediate for the synthesis of complex drug molecules.[1][2] The two bromine atoms provide reactive handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which form the backbone of many modern drugs.[1] Furthermore, the nitrile group can be transformed into other functional groups like primary amines or carboxylic acids, further expanding its synthetic utility.

Material Science

This compound is also finding increasing use in the field of material science.[3] Its rigid, aromatic core and reactive bromine atoms make it an excellent candidate for the synthesis of novel polymers and organic electronic materials.[3] The ability to undergo polymerization and cross-linking reactions allows for the creation of materials with tailored thermal, optical, and electronic properties.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4]

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its journey from the foundational principles of aromatic chemistry to its current status as a key intermediate in pharmaceuticals and material science highlights its enduring importance. The synthetic pathways detailed in this guide, rooted in a deep understanding of reaction mechanisms and experimental causality, provide researchers with the necessary tools to harness the full potential of this versatile molecule. As the quest for novel drugs and advanced materials continues, the strategic application of this compound is poised to play an even more significant role in shaping the future of these fields.

References

  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025, November 4). Vertex AI Search.
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  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
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  • Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed. (n.d.). PubMed.

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A Comprehensive Technical Guide to 2,5-Dibromobenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2,5-Dibromobenzonitrile, a pivotal intermediate in modern organic synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical identity, synthesis, reactivity, and applications. The document emphasizes the mechanistic principles behind its synthetic utility and provides actionable protocols and safety guidelines. By integrating expert insights with authoritative references, this guide serves as a comprehensive resource for leveraging this compound in the creation of novel pharmaceutical agents and advanced materials.

Chemical Identity and Properties

This compound is a disubstituted aromatic compound featuring a nitrile functional group and two bromine atoms on the benzene ring. This unique structure makes it a highly valuable and versatile building block in synthetic chemistry.

Nomenclature and Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 57381-41-6[1][2][3][4]

  • Molecular Formula: C₇H₃Br₂N[1][4]

  • Synonyms: Benzonitrile, 2,5-dibromo-; 2,5-Dibromo benzonitrile[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 260.91 g/mol [1][3][4]
Appearance Solid at room temperature[2][5]
Melting Point 132-134 °C[2][3][5]
Boiling Point 293.1 ± 25.0 °C (Predicted)[3]
Density 2.06 ± 0.1 g/cm³ (Predicted)[2][3][5]
Purity Typically ≥97%[2][5]

Synthesis and Mechanistic Insights

The effective synthesis of this compound is fundamental to its application. The primary and most common industrial method involves the controlled electrophilic bromination of benzonitrile.

Primary Synthetic Route: Electrophilic Bromination of Benzonitrile

The synthesis of this compound is typically achieved through the direct bromination of benzonitrile.[2] This reaction is a classic example of electrophilic aromatic substitution.

Causality Behind Experimental Choices: The nitrile (-CN) group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Therefore, achieving the 2,5-disubstituted product with high regioselectivity requires careful control over reaction conditions. The choice of brominating agent (e.g., Br₂), catalyst (often a Lewis acid like FeBr₃), solvent, and temperature is critical to overcome the directing effect of the nitrile group and to prevent the formation of unwanted isomers.[2] The conditions are optimized to favor kinetic control, which can lead to ortho and para substitution, followed by a second bromination.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Benzonitrile

  • Liquid Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

  • Sodium bisulfite (NaHSO₃) solution (10%)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Hexane for recrystallization

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved).

  • Reaction Initiation: Charge the flask with benzonitrile and the chosen solvent. Add a catalytic amount of iron filings or FeBr₃.

  • Bromine Addition: Slowly add liquid bromine dissolved in the solvent to the stirring mixture via the dropping funnel. The reaction is exothermic; maintain the temperature using an ice bath as needed to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any excess bromine. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification Benzonitrile Benzonitrile Reaction Electrophilic Bromination (Controlled Temperature) Benzonitrile->Reaction Bromine Bromine (Br₂) Bromine->Reaction Catalyst Fe or FeBr₃ Catalyst->Reaction Quench Quench with NaHSO₃ Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct G cluster_coupling Cross-Coupling Reactions (at Br sites) cluster_nitrile Nitrile Transformations Start This compound Suzuki Suzuki (R-B(OH)₂) Start->Suzuki Pd cat. Heck Heck (Alkene) Start->Heck Pd cat. Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu cat. Hydrolysis Hydrolysis (H₃O⁺) Start->Hydrolysis Reduction Reduction ([H]) Start->Reduction Product1 Biaryl Product Suzuki->Product1 Product2 Styrenyl Product Heck->Product2 Product3 Alkynyl Product Sonogashira->Product3 Product4 Carboxylic Acid Hydrolysis->Product4 Product5 Primary Amine Reduction->Product5

Caption: Major synthetic transformations of this compound.

Applications in Drug Discovery and Development

This compound is not just a chemical curiosity; it is an indispensable tool in the synthesis of advanced organic molecules for the pharmaceutical industry. [5]

As a Scaffold in Medicinal Chemistry

The rigid, functionalizable benzene ring of this compound serves as an excellent scaffold. Medicinal chemists utilize this scaffold to systematically explore chemical space by attaching different substituents at the bromine and nitrile positions. This approach is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the efficacy, selectivity, and pharmacokinetic profiles of drug candidates.

The Nitrile Group as a Key Pharmacophore

The nitrile group itself is a recognized pharmacophore in many approved drugs. [6]Its inclusion in a molecule can offer several advantages:

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve a drug's half-life. [7]* Polarity and Solubility: It is a polar group that can engage in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing binding affinity. [6]* Bioisostere: It can act as a bioisostere for other functional groups like a carbonyl group or a terminal alkyne.

The presence of the nitrile makes this compound an attractive starting point for designing molecules that incorporate this valuable functional group. [7]

Safety, Handling, and Storage

Due to its toxicity, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified as highly toxic via oral, dermal, and inhalation routes.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled

Source: Sigma-Aldrich Safety Data Sheet Precautionary Statements (Prevention):

  • P261: Avoid breathing mist or vapours. * P264: Wash skin thoroughly after handling. * P270: Do not eat, drink or smoke when using this product. * P280: Wear protective gloves/ protective clothing.

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation. * Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Emergency Procedures: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth. In all cases of exposure, seek immediate medical attention. [8]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area. [4]It should be kept locked up or in an area accessible only to qualified personnel. * Stability: The product is chemically stable under standard ambient conditions (room temperature).

Conclusion

This compound is a cornerstone intermediate for advanced chemical synthesis. Its well-defined physicochemical properties, established synthetic routes, and predictable, versatile reactivity make it an invaluable asset for researchers. The ability to leverage both its halogenated sites for complex cross-coupling reactions and its nitrile group for further functionalization provides a robust platform for the rapid assembly of diverse molecular libraries. For professionals in drug development, its utility as a scaffold and a source for the crucial nitrile pharmacophore ensures its continued relevance in the quest for new and improved medicines.

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  • SAFETY DATA SHEET - this compound. Sigma-Aldrich. (2025).
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  • SAFETY DATA SHEET - 2-Bromo-5-fluorobenzonitrile. Fisher Scientific. (2025).
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich. (2024).
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A Technical Guide to Unlocking Novel Research Avenues with 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary

2,5-Dibromobenzonitrile is a strategically substituted aromatic compound poised as a versatile building block for innovation across multiple scientific disciplines. Its value lies in the orthogonal reactivity of its three functional components: two chemically distinct bromine atoms and a modifiable nitrile group. This trifecta of reactive sites allows for programmed, selective transformations, making it an ideal scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its core reactivity and outlines high-potential research areas in medicinal chemistry and materials science. We present not just the possibilities, but the causal logic behind experimental design and include actionable, field-tested protocols to accelerate discovery. For researchers and drug development professionals, this compound represents a gateway to novel chemical space, enabling the synthesis of next-generation pharmaceuticals and advanced organic materials.

Section 2: Foundational Profile of this compound

A comprehensive understanding of a reagent's physical and spectroscopic properties is the bedrock of reliable and reproducible research. These characteristics dictate everything from storage and handling to reaction setup and analytical monitoring.

Physicochemical Properties

This compound is a solid at room temperature, simplifying handling and weighing for reaction setup. Its key properties are summarized below.[1][2][3]

PropertyValueSource
CAS Number 57381-41-6[1][3]
Molecular Formula C₇H₃Br₂N[3]
Molecular Weight 260.91 g/mol [3]
Melting Point 132-134 °C[1][2]
Density ~2.06 g/cm³[1][2]
Appearance Solid[1][2]
Purity (Typical) ≥97%[1][2]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of starting materials and for tracking reaction progress. The key spectral features for this compound are outlined below.

SpectroscopyFeatureExpected Chemical Shift / FrequencyRationale & Interpretation
¹H NMR Aromatic Protonsδ 7.6 - 8.0 ppmThe electron-withdrawing effects of the nitrile and bromine atoms deshield the aromatic protons, shifting them downfield. Three distinct signals are expected due to the asymmetric substitution pattern.
¹³C NMR Aromatic Carbonsδ 110 - 140 ppmSix distinct signals are expected for the aromatic carbons. The carbons bonded to the bromine atoms (C-Br) and the carbon of the nitrile group (C-CN) will have characteristic shifts.
¹³C NMR Nitrile Carbonδ 115 - 120 ppmThe C≡N carbon typically appears in this region of the ¹³C NMR spectrum.[4]
IR Spectroscopy Nitrile Stretch (νC≡N)2220 - 2240 cm⁻¹This is a sharp, characteristic peak for the C≡N triple bond stretch in aromatic nitriles.[5] Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[5]
IR Spectroscopy Aromatic C-H Stretch> 3000 cm⁻¹Stretching vibrations for sp²-hybridized C-H bonds in the aromatic ring.
IR Spectroscopy C-Br Stretch500 - 650 cm⁻¹Found in the fingerprint region; often complex and may be difficult to assign definitively without comparison.

Section 3: The Synthetic Versatility of this compound

The power of this compound as a research tool stems from its distinct reactive sites, which can be addressed with high selectivity. The two bromine atoms serve as handles for carbon-carbon and carbon-heteroatom bond formation, while the nitrile group offers a separate pathway for functional group interconversion.[1][2]

Core Reactivity Pathways

The primary avenues for derivatization include palladium-catalyzed cross-coupling reactions at the C-Br bonds and chemical transformation of the nitrile moiety.[1][2] The bromine atom at the 2-position (ortho to the nitrile) and the 5-position (meta to the nitrile) exhibit different electronic environments, opening the door for potential regioselective reactions under carefully controlled conditions.

Core_Reactivity cluster_main This compound Core cluster_bromine C-Br Bond Transformations cluster_nitrile Nitrile Group Transformations DBN This compound Suzuki Suzuki Coupling (C-C Bond) DBN->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Bond) DBN->Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (C-N Bond) DBN->Buchwald Amine Pd Catalyst, Base Hydrolysis Hydrolysis (-> Carboxylic Acid) DBN->Hydrolysis H₃O⁺ / Δ Reduction Reduction (-> Amine) DBN->Reduction LiAlH₄ or H₂/Catalyst

Caption: Core reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and the two bromine atoms on this compound make it an excellent substrate for these transformations.[1][2] These reactions enable the construction of complex molecular frameworks that are central to both pharmaceuticals and advanced materials.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/ReagentsSignificance
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterC(sp²)-C(sp²)Pd(PPh₃)₄ or other Pd(0) complexes, Base (e.g., K₂CO₃, Cs₂CO₃)Forms bi-aryl or styrenyl systems. Highly robust and functional group tolerant.[6]
Sonogashira Terminal AlkyneC(sp²)-C(sp)Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N)Creates aryl-alkynes, key components in conjugated materials and precursors for heterocycles.[7][8][9]
Buchwald-Hartwig Primary/Secondary AmineC(sp²)-NPd(0) or Pd(II) precatalyst, Bulky phosphine ligand (e.g., XPhos), Strong Base (e.g., NaOt-Bu)A premier method for synthesizing aryl amines, a common motif in pharmaceuticals.[10][11][12]
Heck AlkeneC(sp²)-C(sp²)Pd(0) complex, BaseForms substituted alkenes, useful for extending conjugation or as synthetic intermediates.[2]
Transformations of the Nitrile Moiety

The nitrile group provides a secondary, orthogonal reactive site that significantly broadens the synthetic utility of this compound derivatives.[1][2]

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[1][13][14][15] This transformation is valuable for introducing a key functional group for further derivatization (e.g., amide or ester formation) or for its role in modulating solubility and biological activity.

  • Reduction to Primary Amines: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1][16][17][18] This creates a flexible linker and introduces a basic center, which is a common feature in many pharmacologically active molecules.

Section 4: Potential Research Area 1: Advanced Pharmaceutical Scaffolds

The rigid, multi-functional nature of this compound makes it an exemplary starting point for the synthesis of novel pharmaceutical scaffolds.[2] By performing sequential or one-pot double cross-coupling reactions, researchers can rapidly build diverse chemical libraries. The resulting complex bi-aryl or hetero-aryl structures are prevalent in modern drug candidates, targeting everything from kinases to immune checkpoints.[19]

Protocol: Double Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the synthesis of a 2,5-diarylbenzonitrile derivative, a common core in medicinal chemistry. The causality behind experimental choices is highlighted to ensure robust execution.

Objective: To synthesize 2,5-bis(4-methoxyphenyl)benzonitrile from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Degassed Water (3:1 v/v)

Methodology:

  • Inert Atmosphere Preparation (Causality: Catalyst Protection): Assemble a dry Schlenk flask equipped with a magnetic stir bar and condenser. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation, halting the catalytic cycle.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (2.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv). The excess boronic acid ensures the reaction goes to completion, driving the equilibrium towards the di-substituted product. K₂CO₃ is the base required for the transmetalation step of the Suzuki cycle.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (3:1 ratio). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. Degassing the solvent (e.g., by sparging with Argon) is another measure to protect the catalyst.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Self-Validating Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the this compound starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction. The mono-arylated intermediate may also be visible. The reaction is typically complete within 16-24 hours.

  • Work-up and Purification: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2,5-diarylbenzonitrile.

Synthesis and Purification Workflow

Workflow start 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Dibromobenzonitrile, Boronic Acid, Base, Catalyst) start->reagents solvent 3. Add Degassed Solvent reagents->solvent heat 4. Heat & Stir (e.g., 100 °C, 24h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

Caption: Standard laboratory workflow for Suzuki cross-coupling.

Section 5: Potential Research Area 2: Organic Electronics and Materials Science

The synthesis of conjugated polymers is a cornerstone of modern materials science, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). This compound is an attractive monomer for creating such materials.[20] The di-bromo functionality allows it to be polymerized with a di-boronic ester or di-stannane comonomer via Suzuki or Stille polycondensation, respectively.

The inclusion of the benzonitrile unit into a polymer backbone can impart desirable properties:

  • Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. This is a key strategy for tuning the electronic properties of materials for electron-transporting or ambipolar applications.

  • Polarity and Solubility: The polar nitrile group can influence polymer solubility and thin-film morphology, both of which are critical for device performance.

  • Planarity and π-Stacking: The rigid aromatic core promotes a planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility.[21]

Conceptual Pathway to Conjugated Polymers

The diagram below illustrates how this compound can be used as a fundamental building block in the synthesis of a donor-acceptor (D-A) type conjugated polymer, a common and highly effective design motif in organic electronics.

Polymer_Pathway MonomerA Monomer A This compound (Acceptor Unit) Polymerization Suzuki Polycondensation Pd(0) Catalyst, Base MonomerA->Polymerization MonomerB Monomer B e.g., Thiophene-bis(boronic ester) (Donor Unit) MonomerB->Polymerization Polymer Donor-Acceptor Conjugated Polymer Polymerization->Polymer Device Organic Electronic Device (OLED, OPV, OFET) Polymer->Device Solution Processing (Spin-coating, Printing)

Caption: Pathway from monomer to electronic device.

Section 6: Future Directions & Unexplored Potential

While the utility of this compound in double cross-coupling and nitrile transformations is established, several more nuanced research areas remain ripe for exploration:

  • Regioselective Mono-functionalization: Developing catalytic systems that can selectively functionalize one C-Br bond over the other would be a significant advancement. The electronic disparity between the C2 and C5 positions could be exploited with carefully designed ligands and reaction conditions to afford mono-substituted products, which are themselves valuable intermediates.

  • Synthesis of Novel Heterocyclic Systems: The juxtaposition of the nitrile group and a bromine atom at the 2-position provides a perfect starting point for synthesizing fused heterocyclic systems. For example, reaction with a nitrogen or sulfur nucleophile could lead to a cyclization event, forming novel nitrogen- or sulfur-containing polycyclic aromatic compounds with interesting photophysical or biological properties.

  • Denitrative Coupling Reactions: While less common, recent advances in catalysis have enabled cross-coupling reactions where a nitrile group is displaced. Exploring these novel transformations with this compound derivatives could provide a new disconnection approach for synthetic chemists.

By leveraging the foundational principles outlined in this guide, researchers are well-equipped to explore these and other exciting frontiers, unlocking the full potential of this versatile chemical building block.

Section 7: References

  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). Ningbo Inno Pharmchem Co., Ltd.

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd.

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (2024). ResearchGate. [Link]

  • Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (2024). PubMed Central, National Institutes of Health. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. (2022). National Institutes of Health. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1][2][13]triazole) for applications in organic field-effect transistors. (2019). RSC Publishing. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). PubMed, National Institutes of Health. [Link]

  • Hydrolysing nitriles. (n.d.). Chemguide. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions. (2025). ResearchGate. [Link]

  • Synthesizing Pd (II), Ru (II) Benzonitrile-Phenothiazine Derivative Complexes and Investigating their Antibacterial Activity. (2025). Anbar Journal of Agricultural Sciences. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]

  • Reducing nitriles to primary amines. (n.d.). Chemguide. [Link]

  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). SpringerLink. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024). JoVE. [Link]

  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2012). PubMed, National Institutes of Health. [Link]

  • Synthesis and Self-Assembly of Conjugated Block Copolymers. (n.d.). MDPI. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024). YouTube. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). RSC Publishing. [Link]

  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics. (2020). PubMed Central, National Institutes of Health. [Link]

  • 1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

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Methodological & Application

Application Note: A Robust and Regioselective Synthesis of 2,5-Dibromobenzonitrile from 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,5-dibromobenzonitrile, a valuable and versatile building block in pharmaceutical and materials science development.[1] The protocol details a reliable three-step synthetic pathway starting from the readily available 1,4-dibromobenzene. The described method overcomes the challenge of poor regioselectivity associated with direct functionalization by employing a strategic sequence of electrophilic nitration, reduction, and a concluding Sandmeyer reaction. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, safety procedures, and characterization data to ensure reproducible and high-yield results.

Introduction and Synthetic Strategy

This compound is a key chemical intermediate prized for its dual reactivity. The two bromine atoms serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures.[1][2] Simultaneously, the nitrile group can be transformed into other critical functionalities, such as amines or carboxylic acids, further expanding its synthetic utility.[2]

The primary challenge in synthesizing this molecule from 1,4-dibromobenzene lies in achieving regioselective C-H functionalization. Direct cyanation of the symmetric starting material is difficult to control and would likely result in a mixture of products. To circumvent this, we present a logical and field-proven three-step synthetic route that ensures the desired 2,5-substitution pattern:

  • Electrophilic Nitration: Introduction of a nitro group onto the 1,4-dibromobenzene ring. The bromine atoms act as ortho-, para-directors, selectively guiding the incoming electrophile to the desired position.

  • Reduction: Conversion of the nitro intermediate to 2,5-dibromoaniline.

  • Sandmeyer Reaction: Transformation of the aniline to the final this compound via a diazonium salt intermediate.

This strategic sequence provides a controllable and scalable pathway to the target compound with high purity.

Overall Synthetic Pathway

The complete transformation from the starting material to the final product is illustrated below.

Overall_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product start_mol 1,4-Dibromobenzene int1_mol 2,5-Dibromonitrobenzene start_mol->int1_mol HNO₃, H₂SO₄ int2_mol 2,5-Dibromoaniline int1_mol->int2_mol Fe, HCl final_mol This compound int2_mol->final_mol 1. NaNO₂, HCl 2. CuCN Sandmeyer_Workflow cluster_diazotization Stage 1: Diazotization cluster_cyanation Stage 2: Cyanation cluster_workup Stage 3: Work-up & Purification A Dissolve 2,5-Dibromoaniline in aq. HBr B Cool to 0-5°C A->B C Add NaNO₂(aq) dropwise B->C D Stir for 30 min at 0-5°C (Forms Diazonium Salt Solution) C->D F Add Diazonium Salt Solution to CuCN solution D->F Transfer E Prepare CuCN solution in a separate flask E->F G Warm to room temp., then heat to 50-60°C F->G H Observe N₂ gas evolution G->H I Cool and extract with an organic solvent H->I Reaction Complete J Wash organic layer I->J K Dry, concentrate, and purify via chromatography J->K

Figure 2: Workflow for the Sandmeyer Cyanation Reaction.

Protocol 3: Sandmeyer Reaction

  • Diazotization:

    • In a flask, suspend 2,5-dibromoaniline in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract it with dichloromethane (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Reagent/ProductMolar Mass ( g/mol )QuantityMolesNotes
2,5-Dibromoaniline250.9324.0 g0.096Starting Material
Conc. HCl (37%)36.46~30 mL-Acid for diazotization
Sodium Nitrite (NaNO₂)69.007.2 g0.104Diazotizing agent
Copper(I) Cyanide (CuCN)89.569.5 g0.106Cyanide source & catalyst
This compound 260.93 ~19 g (Yield ~76%) Final Product

Table 3: Reagents for the Sandmeyer Cyanation.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

PropertyValueSource
CAS Number 57381-41-6[2]
Molecular Formula C₇H₃Br₂N
Molecular Weight 260.93 g/mol
Appearance Solid at room temperature[2]
Melting Point 132-134 °C[1][2]
Purity (Typical) >97%[1][2]

Table 4: Physical and Chemical Properties of this compound.

Hazard and Safety Information

This synthesis involves several hazardous materials. A thorough risk assessment must be conducted before beginning any work. [3]

Chemical Key Hazards Recommended Precautions
1,4-Dibromobenzene Skin/eye/respiratory irritant. Environmental hazard. Avoid inhalation of dust. Wear gloves and eye protection. [4]
Conc. H₂SO₄ & HNO₃ Severe skin and eye burns. Oxidizer. Toxic fumes. Handle in a fume hood. Wear acid-resistant gloves, apron, and face shield.
Sodium Nitrite Oxidizer. Toxic if swallowed. Keep away from combustible materials. Do not ingest.

| Copper(I) Cyanide | Highly Toxic/Fatal if swallowed, inhaled, or in contact with skin. Releases toxic HCN gas on contact with acid. | Use extreme caution. Work in a fume hood. Wear appropriate PPE. Have a cyanide antidote kit available and be trained in its use. All waste must be quenched with bleach before disposal. |

Table 5: Summary of Key Chemical Hazards.

Conclusion

This application note details a robust and reliable three-step method for the synthesis of this compound from 1,4-dibromobenzene. By following a strategic sequence of nitration, reduction, and a Sandmeyer reaction, this protocol successfully addresses the challenge of regioselectivity. The detailed procedures and mechanistic rationale provide researchers with a validated and reproducible pathway to access this important chemical intermediate for applications in drug discovery and materials science.

References

  • Su, W., et al. (2012). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Chemistry – A European Journal.
  • Reddy, V., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.
  • Zanon, J., et al. (2003). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters.
  • Ren, X., et al. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters.
  • Fors, B., & Buchwald, S. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.
  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society.
  • Xinghui Synthesis. (2025). Exploring the Synthesis Pathways and Reactivity of this compound.
  • Ren, X., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters.
  • Organic Synthesis International. (2014). Cyanation of Aryl Halides.
  • Xinghui Synthesis. (2025). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Org. Synth. Coll. Vol. 6, 931.
  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules.
  • Mondal, S., et al. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications.
  • Buono, F., et al. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic Letters.
  • ResearchGate. (n.d.). Cyanation of bromobenzene catalyzed by Pd(0).
  • Google Patents. (2020). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Google Patents. (2013). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Wikipedia. (n.d.). 1,4-Dibromobenzene.
  • Farooq, W. A., & Whitehead, R. C. (2008). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules.
  • PubChem. (n.d.). 1,4-Dibromobenzene.
  • PubChem. (n.d.). 1,4-Dibromo-2,5-diiodobenzene.
  • Google Patents. (2014). CN104058929A - Production process for synthesizing p-dibromobenzene.

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Application Note & Protocol: Synthesis of 2,5-Dibromo-1-chlorobenzene via Sandmeyer Reaction of 2,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2,5-dibromo-1-chlorobenzene from 2,5-dibromoaniline. The Sandmeyer reaction, a cornerstone of aromatic chemistry, offers a robust method for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[1][2][3] This guide details the two critical stages of the process: the low-temperature diazotization of 2,5-dibromoaniline and the subsequent copper(I) chloride-catalyzed conversion to the target aryl chloride. We will delve into the underlying reaction mechanism, provide a meticulously detailed, step-by-step protocol, and emphasize the stringent safety measures required for handling the hazardous reagents and thermally unstable intermediates involved.

Scientific Foundation and Reaction Mechanism

The Sandmeyer reaction provides a synthetic pathway that is often complementary to electrophilic aromatic substitution, enabling the introduction of substituents that are otherwise difficult to install directly.[3] The overall transformation proceeds in two distinct, sequential steps performed in situ.

Step 1: Diazotization

The first stage is the conversion of the primary aromatic amine, 2,5-dibromoaniline, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂) under strongly acidic conditions. Because nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.[4][5] The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[4][6][7] The amine's lone pair of electrons attacks the nitrosonium ion, and following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed.[4][7] Strict temperature control below 5 °C is paramount during this step to prevent the premature decomposition of the diazonium salt.[8][9][10]

Step 2: Copper(I)-Catalyzed Substitution

The second stage is the core Sandmeyer reaction, where the diazonium group (-N₂⁺) is replaced by a chlorine atom. This is a radical-nucleophilic aromatic substitution (SRNAr) process catalyzed by a copper(I) salt, in this case, copper(I) chloride (CuCl).[1] The mechanism is initiated by a single-electron transfer (SET) from the Cu(I) catalyst to the diazonium ion.[11][12] This transfer forms a diazo radical and copper(II) halide. The diazo radical readily loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[1][2] This aryl radical then abstracts a chlorine atom from the copper(II) species, yielding the final product, 2,5-dibromo-1-chlorobenzene, and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[1][3][11]

Sandmeyer_Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Part A: Diazotization cluster_1 Part B: Sandmeyer Substitution Amine 2,5-Dibromoaniline Diazonium 2,5-Dibromobenzenediazonium Chloride Amine->Diazonium NaNO₂, HCl 0-5 °C Aryl_Radical 2,5-Dibromophenyl Radical + N₂ Diazonium->Aryl_Radical CuCl (SET) - CuCl₂ Product 2,5-Dibromo-1-chlorobenzene Aryl_Radical->Product + CuCl₂ - CuCl (regenerated)

Figure 1: Reaction Mechanism

Critical Safety Imperatives

The Sandmeyer reaction involves several significant hazards that demand rigorous adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • Reagent Hazards:

    • 2,5-Dibromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[13][14][15]

    • Sodium Nitrite: A strong oxidizer that can enhance the combustion of other substances. It is toxic and can cause methemoglobinemia.[16]

    • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Its vapors are irritating to the respiratory system.

    • Copper Salts: Harmful if swallowed and can cause irritation.

  • Process Hazards - Diazonium Salts:

    • Thermal Instability: Aryl diazonium salts are notoriously unstable and can decompose explosively, especially when dry.[8][9] They should never be isolated from the solution.

    • Temperature Control: The diazotization reaction is exothermic. Maintaining a temperature between 0-5 °C is the most critical safety parameter to prevent uncontrolled decomposition and gas evolution.[9][10]

    • Gas Evolution: The reaction releases nitrogen gas. The apparatus must be adequately vented to prevent pressure buildup.[8][9]

Cardinal Rules for Safe Diazonium Salt Handling:[8][9][18]
  • Strict Temperature Control: Always keep the reaction mixture at or below 5 °C during diazotization and storage of the diazonium salt solution.

  • Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can lead to side reactions and faster decomposition.

  • Test for Excess Nitrite: Use starch-iodide paper to monitor the reaction. A slight excess of nitrous acid (indicated by an immediate blue-black color) is needed for complete reaction, but a large excess should be avoided.

  • In Situ Use: Use the diazonium salt solution immediately after preparation. Never attempt to isolate or store it.[4]

  • Proper Venting: Ensure the reaction vessel is open to the atmosphere (e.g., via a condenser) to safely vent the nitrogen gas produced.

  • Quenching: Have a quenching solution (e.g., sulfamic acid or urea) ready to destroy any excess nitrous acid if necessary.

Experimental Design and Reagents

This protocol is designed for a nominal 20 mmol scale. All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Table 1: Reagent Quantities
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
2,5-DibromoanilineC₆H₅Br₂N250.925.02 g20.01.0
Hydrochloric Acid (conc.)HCl36.46~20 mL~240~12.0
Sodium NitriteNaNO₂69.001.45 g21.01.05
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.686.25 g25.01.25
Sodium ChlorideNaCl58.441.6 g27.41.37
Sodium BisulfiteNaHSO₃104.061.3 g12.50.625

Detailed Step-by-Step Protocol

The entire process can be visualized as a sequential workflow.

Experimental_Workflow Figure 2: Experimental Workflow A Part A: Prepare CuCl Solution C Part C: Sandmeyer Reaction (Combine A and B) A->C B Part B: Diazotization of 2,5-Dibromoaniline B->C D Part D: Product Isolation & Work-up C->D E Part E: Final Purification D->E

Figure 2: Experimental Workflow
Part A: Preparation of the Copper(I) Chloride Solution [Ref: 6]

Causality: Copper(I) chloride is susceptible to air oxidation. Preparing it fresh in situ from stable copper(II) sulfate ensures a highly active catalyst for the Sandmeyer reaction.

  • In a 250 mL Erlenmeyer flask, dissolve 6.25 g (25.0 mmol) of copper(II) sulfate pentahydrate and 1.6 g (27.4 mmol) of sodium chloride in 25 mL of hot water.

  • In a separate beaker, prepare a solution of 1.3 g (12.5 mmol) of sodium bisulfite in 10 mL of water containing a few drops of 1 M NaOH.

  • While stirring the hot copper(II) solution, slowly add the sodium bisulfite solution. A tan-to-white precipitate of copper(I) chloride will form.

  • Allow the mixture to cool to room temperature, then place it in an ice bath to fully precipitate the solid.

  • Decant the supernatant liquid. Wash the white solid by adding 25 mL of cold water, swirling, allowing the solid to settle, and decanting the water. Repeat this washing step once more.

  • To the wet copper(I) chloride solid, add 15 mL of concentrated hydrochloric acid. Stir until a clear, dark-colored solution is formed. Keep this solution in an ice bath until needed.

Part B: Diazotization of 2,5-Dibromoaniline

Causality: The amine must be fully protonated to form its hydrochloride salt, which is soluble in the aqueous acid. The dropwise addition of sodium nitrite at low temperature prevents a dangerous temperature spike and minimizes decomposition of the diazonium product.

  • In a 250 mL beaker, combine 5.02 g (20.0 mmol) of 2,5-dibromoaniline with 5 mL of concentrated hydrochloric acid and 15 mL of water. Stir to form a fine slurry of the amine hydrochloride salt.

  • Cool the slurry to 0 °C in an ice-salt bath with vigorous stirring. The temperature must be maintained between 0 and 5 °C for the entire duration of this step.

  • In a separate 50 mL beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 8 mL of water and cool the solution in an ice bath.

  • Using a dropping funnel or a pipette, add the cold sodium nitrite solution dropwise to the stirred amine slurry over 15-20 minutes. Keep the tip of the addition funnel/pipette below the surface of the liquid to prevent the loss of nitrous acid as gas.

  • After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath. The mixture should become a clearer, pale yellow solution.

  • Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate dark blue-black color should appear.[8][9] If the test is negative, add a small amount of the nitrite solution until a positive test is obtained.

Part C: The Sandmeyer Reaction

Causality: The cold diazonium salt solution is added to the catalyst to ensure the catalyst is in excess at the point of reaction, promoting the desired transformation. The gentle warming at the end ensures any remaining diazonium salt is fully decomposed.

  • Place the flask containing the cold copper(I) chloride solution (from Part A) in the ice-salt bath on a magnetic stir plate.

  • Slowly and carefully, with stirring, add the cold diazonium salt solution (from Part B) to the copper(I) chloride solution over about 10-15 minutes.

  • Vigorous bubbling (evolution of N₂ gas) will be observed, and a dark, oily solid or liquid may form.

  • After the addition is complete, allow the mixture to stir in the ice bath for another 15 minutes.

  • Remove the ice bath and let the mixture warm to room temperature, stirring for 30 minutes.

  • Gently heat the reaction mixture in a water bath at 50-60 °C for 15 minutes to complete the reaction and decompose any remaining diazonium salt. Cool the mixture back to room temperature.

Part D: Product Isolation and Work-up

Causality: Steam distillation is an effective method to separate the volatile product from non-volatile inorganic salts and tars. The NaOH wash removes acidic impurities, primarily phenolic byproducts that can form from the reaction of the diazonium salt with water.

  • Transfer the reaction mixture to a larger flask suitable for steam distillation. Add water to bring the total volume to ~250 mL.

  • Steam distill the mixture until the distillate runs clear and no more oily product is collected (typically requires collecting 200-300 mL of distillate). The product will appear as a heavy, pale-yellow oil or a low-melting solid at the bottom of the collection flask.

  • Transfer the distillate to a separatory funnel and extract the product with dichloromethane or diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash them sequentially with 50 mL of 5% aqueous NaOH solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[17]

Part E: Final Purification

Causality: Fractional distillation separates the desired product from any remaining starting material, solvent, and other volatile impurities based on boiling point differences, yielding the pure compound.

  • Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Transfer the residual oil to a small flask equipped for fractional distillation.

  • Distill the product under reduced pressure (vacuum distillation) to obtain pure 2,5-dibromo-1-chlorobenzene as a colorless oil or low-melting solid. Collect the fraction boiling at the appropriate temperature.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
  • GeeksforGeeks. (2023). Sandmeyer Reaction.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Organic Syntheses. (n.d.). o- AND p-TOLUNITRILE.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.
  • PubChem. (n.d.). 2,5-Dibromoaniline.
  • Smith, M. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters - ACS Publications.
  • Reusch, W. (2013). Reactions of Diazonium Salts. Master Organic Chemistry.
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development - ACS Publications.
  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution.
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate.
  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • NRO Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • Khan Academy. (n.d.). Sandmeyer reaction.
  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sodium nitrite.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • YouTube. (2020). Experiment 27: Diazonium salt synthesis.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • ResearchGate. (n.d.). The diazotization process.
  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central.
  • Google Patents. (2019). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

Sources

Introduction: The Strategic Importance of Aryl Nitriles and the Challenge of Selective Cyanation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Cyanation of 1,4-Dibromo-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their significance lies in the versatile reactivity of the nitrile group, which can be readily transformed into other valuable functionalities such as amines, carboxylic acids, amides, and tetrazoles.[1] Consequently, the development of efficient and selective methods for the synthesis of aryl nitriles is a topic of paramount importance in modern organic chemistry.

The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile tool for the construction of carbon-cyanide (C-CN) bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1][3] However, a significant challenge arises when the substrate is a polyhalogenated arene, such as 1,4-dibromo-2-iodobenzene. The presence of multiple halogen atoms with differing reactivities necessitates a highly chemoselective catalytic system to achieve the desired monocyanation product.

This application note provides a detailed guide to the palladium-catalyzed cyanation of 1,4-dibromo-2-iodobenzene, focusing on the selective conversion of the most reactive C-I bond to afford 2,5-dibromobenzonitrile. This key intermediate is a valuable building block in the synthesis of more complex molecules.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss critical parameters for achieving high yields and selectivity.

Mechanistic Insights: The Palladium Catalytic Cycle and the Basis for Chemoselectivity

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle.[7] A key challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can bind strongly to the palladium center.[3][7]

The chemoselectivity in the cyanation of 1,4-dibromo-2-iodobenzene is dictated by the relative bond dissociation energies of the carbon-halogen bonds. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the trend: C-I > C-Br > C-Cl >> C-F.[8] This is because the C-I bond is the weakest and therefore undergoes oxidative addition to the Pd(0) catalyst at a faster rate than the C-Br bonds. By carefully controlling the reaction conditions, it is possible to selectively cleave the C-I bond while leaving the two C-Br bonds intact.

Palladium_Catalytic_Cycle Pd0L2 Pd(0)Ln PdII_complex [Ar-Pd(II)-X]Ln Pd0L2->PdII_complex Ar-I bond cleavage ArylHalide Ar-X (1,4-dibromo-2-iodobenzene) OxidativeAddition Oxidative Addition PdII_CN_complex [Ar-Pd(II)-CN]Ln PdII_complex->PdII_CN_complex Halide Exchange CyanideSource CN⁻ Source (e.g., Zn(CN)₂) Transmetalation Transmetalation PdII_CN_complex->Pd0L2 C-CN bond formation Product Ar-CN (this compound) PdII_CN_complex->Product ReductiveElimination Reductive Elimination

Sources

Application Note: Strategic Use of 2,5-Dibromobenzonitrile in Regioselective Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the efficient construction of carbon-carbon bonds is a foundational requirement. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, enabling the synthesis of complex biaryl and heteroaryl structures.[1] Central to these syntheses is the selection of appropriate building blocks. 2,5-Dibromobenzonitrile has emerged as a particularly valuable substrate due to its dual reactive bromine sites and a synthetically versatile nitrile group.[2] The presence of two non-equivalent C-Br bonds offers the potential for sequential, site-selective functionalization, allowing for the controlled and predictable assembly of unsymmetrical poly-aromatic systems.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic principles governing regioselectivity, provide optimized experimental protocols for both mono- and di-arylation, and offer field-proven insights to ensure reproducible and high-yielding outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organohalide.[3] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the organohalide, forming a Pd(II) complex. This step is often rate-determining and is crucial for selectivity in polyhalogenated substrates.[4][5]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is essential for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Controlling Regioselectivity with this compound

The key to the strategic use of this compound lies in controlling which of the two bromine atoms reacts first. This selectivity is primarily governed by electronic effects, as the oxidative addition step is sensitive to the electron density at the carbon-bromine bond.[4][6]

  • Electronic Influence of the Nitrile Group: The nitrile (-C≡N) group is strongly electron-withdrawing through both induction and resonance. This effect lowers the electron density of the aromatic ring, particularly at the ortho (C2) and para (C5) positions.

  • Predicted Site of Initial Reaction: The C-Br bond at the C2 position is ortho to the electron-withdrawing nitrile group. This makes the C2 carbon significantly more electrophilic (electron-poor) than the C5 carbon. Consequently, the oxidative addition of the Pd(0) catalyst is kinetically favored at the more electron-deficient C2-Br bond.[6][7] This inherent electronic bias allows for highly regioselective mono-arylation under controlled conditions.

By using one equivalent of boronic acid and carefully selected reaction conditions, one can selectively synthesize 2-aryl-5-bromobenzonitrile derivatives in high yield. Subsequent reaction of this intermediate under more forcing conditions or with a different boronic acid allows for the creation of unsymmetrical 2,5-diarylbenzonitriles.

Key Experimental Parameters & Optimization

Successful and selective Suzuki couplings with this compound depend on the careful selection of several parameters.

ParameterRecommendation & Rationale
Palladium Precatalyst Pd(PPh₃)₄ is often effective for mono-arylation due to its moderate activity. For more challenging couplings or di-substitution, more active catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands are preferred.[2][8]
Ligand For systems using Pd(OAc)₂ or Pd₂(dba)₃, bulky phosphine ligands such as P(t-Bu)₃ , PCy₃ , or biarylphosphines (XPhos, SPhos ) are recommended. These ligands promote the formation of active monoligated Pd(0) species, accelerating oxidative addition and preventing catalyst decomposition.[9][10][11]
Base K₃PO₄ or Cs₂CO₃ are effective bases that are strong enough to facilitate transmetalation but often provide better selectivity and functional group tolerance than stronger bases like hydroxides. Na₂CO₃ can also be used, sometimes requiring slightly higher temperatures.[2]
Solvent System A mixture of an organic solvent and water is standard. Dioxane/H₂O or Toluene/EtOH/H₂O are common choices. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]
Temperature Mono-arylation can often be achieved at moderate temperatures (e.g., 80-90 °C). Full di-substitution typically requires higher temperatures (e.g., >100 °C) and longer reaction times to overcome the reduced reactivity of the second C-Br bond.[2][4]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides, palladium catalysts, and organic solvents should be handled with care.

Protocol 1: Regioselective Mono-Arylation at the C2 Position

This protocol is designed to selectively couple an arylboronic acid at the more reactive C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material and formation of the mono-arylated product.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-5-bromobenzonitrile product.

Protocol 2: Tandem Di-Arylation

This protocol is for the synthesis of symmetrical 2,5-diarylbenzonitriles by coupling at both bromine positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (2.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (4 mol%)

  • Tricyclohexylphosphine [PCy₃] (8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and PCy₃.

  • Seal, evacuate, and backfill with inert gas (3x cycle).

  • Add anhydrous toluene and stir for 15 minutes at room temperature to pre-form the catalyst.

  • To this catalyst mixture, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Add degassed water (approx. 10% of the toluene volume).

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the final product.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Sources

Application Notes & Protocols: 2,5-Dibromobenzonitrile as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the selection of versatile and reliable chemical building blocks is a cornerstone of efficient drug discovery and synthesis. 2,5-Dibromobenzonitrile has emerged as a preeminent precursor, valued for its distinct reactivity and structural motifs that are integral to a multitude of therapeutic agents.[1] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes and validated protocols for the strategic utilization of this compound in the synthesis of key pharmaceutical intermediates. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: The Strategic Value of this compound

This compound (CAS No. 57381-41-6) is a crystalline solid at room temperature with a melting point of 132-134 °C.[1][2] Its strategic importance in medicinal chemistry is derived from its trifunctional nature: two bromine atoms at positions 2 and 5, and a nitrile group at position 1 of the benzene ring.[1][2] This unique arrangement offers a powerful platform for molecular elaboration through orthogonal chemical transformations.

  • The Bromine Atoms: Functioning as excellent leaving groups, the two bromine atoms are highly amenable to a wide range of transition metal-catalyzed cross-coupling reactions.[1][2] This allows for the sequential and regioselective formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to constructing the complex molecular scaffolds of modern drugs.[1]

  • The Nitrile Group: The electron-withdrawing nature of the cyano group influences the reactivity of the aromatic ring.[2][3][4] More importantly, it serves as a versatile synthetic handle that can be transformed into other critical functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), further expanding its synthetic utility.[1][2][4]

This dual reactivity makes this compound an exceptionally adaptable intermediate for building diverse molecular libraries and optimizing lead compounds in drug discovery pipelines.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 57381-41-6[2][5]
Molecular Formula C₇H₃Br₂N[5]
Molecular Weight 260.91 g/mol [5]
Appearance Solid[1][2]
Melting Point 132-134 °C[1][2]
Density ~2.06 g/cm³[1][2]
Purity (Typical) ≥97%[1][2]

Core Synthetic Applications & Protocols

The true power of this compound is realized in its application in robust and scalable chemical reactions. The following sections detail the protocols for key transformations that are foundational in pharmaceutical synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6] These moieties are prevalent in numerous blockbuster drugs, including the "sartan" class of angiotensin II receptor antagonists.[7][8] The differential reactivity of the bromine atoms in this compound can, under carefully controlled conditions, allow for selective mono- or di-arylation.

cluster_materials Reactants & Catalyst cluster_process Reaction & Work-up 2,5-DBN This compound Reaction Inert Atmosphere (Ar/N₂) Solvent (e.g., Toluene/H₂O) Heat (e.g., 80-100 °C) 2,5-DBN->Reaction Boronic_Acid Arylboronic Acid (e.g., p-tolylboronic acid) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Work-up (Extraction with Organic Solvent) Reaction->Workup Cooling Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Mono- or Di-arylated Benzonitrile Product Purification->Product Purified Intermediate

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Objective: To demonstrate a selective mono-arylation of this compound using the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • p-Tolylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of Argon.

  • Reagent Addition: To the flask, add this compound, p-tolylboronic acid, and potassium carbonate.

  • Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol, followed by a minimal amount of degassed water to aid in the dissolution of the base.

  • Degassing: Purge the resulting slurry with Argon for 15-20 minutes to ensure anaerobic conditions, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Causality & Expertise:

  • Ligand Choice: Triphenylphosphine (PPh₃) is a standard, robust ligand that stabilizes the palladium center. For more challenging couplings, specialized biarylphosphine ligands like SPhos or XPhos might be required to enhance catalytic activity.[10]

  • Base and Solvent: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[11] A biphasic solvent system (Toluene/Water) is often used to facilitate the transfer of the boronic acid species into the organic phase where the catalyst resides.

  • Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is paramount for achieving high yields and preventing catalyst decomposition.

Sonogashira Cross-Coupling

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes by coupling a terminal alkyne with an aryl halide.[12] This reaction is invaluable for creating rigid linkers or introducing alkynyl moieties that can be further functionalized in a pharmaceutical scaffold. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[12]

Objective: To install an alkynyl group onto the this compound core via Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under Argon, dissolve this compound in anhydrous THF.

  • Catalyst & Reagent Addition: Add PdCl₂(PPh₃)₂ and CuI to the solution. The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which facilitates the transmetalation to the palladium center.[12]

  • Base and Alkyne Addition: Add triethylamine (which acts as both the base and a solvent) followed by the dropwise addition of phenylacetylene. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. The formation of a salt (triethylammonium bromide) precipitate is typically observed. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalysts and salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Causality & Expertise:

  • Copper Co-catalyst: While copper-free Sonogashira protocols exist, the classic method relies on CuI to accelerate the reaction at milder temperatures.[9] However, a significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by using a hydrogen/argon atmosphere or running the reaction under dilute conditions.[13]

  • Amine Base: The amine base is critical. It neutralizes the HBr generated during the reaction and deprotonates the terminal alkyne, facilitating its coordination to the copper catalyst.[12]

Catalytic Amination (Buchwald-Hartwig Reaction)

The formation of carbon-nitrogen bonds is arguably one of the most important transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines.

Objective: To functionalize the 2-position of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos or BINAP (ligand, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand (e.g., Xantphos), and sodium tert-butoxide.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and finally benzylamine.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

Causality & Expertise:

  • Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich ligands like Xantphos or BINAP are known to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, thereby increasing reaction efficiency.

  • Strong, Non-nucleophilic Base: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine without competing as a nucleophile.

Application Case Study: Synthesis of Angiotensin II Receptor Blocker (ARB) Scaffolds

Many sartans, such as Losartan and Valsartan, contain a biphenyl tetrazole moiety, which is crucial for their antagonist activity at the AT1 receptor.[7][8] The biphenyl core is often constructed using a Suzuki coupling. This compound can serve as a precursor to intermediates like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, a key building block for several ARBs.[7]

Synthetic Workflow towards an ARB Intermediate

DBN This compound Intermediate1 5-Bromo-2-(4-methylphenyl) benzonitrile DBN->Intermediate1 Suzuki Coupling (p-tolylboronic acid, Pd catalyst) Intermediate2 4'-(Bromomethyl)-[1,1'-biphenyl] -2-carbonitrile Intermediate1->Intermediate2 Radical Bromination (NBS, AIBN) ARB Coupling with Imidazole Derivative to form Sartan Core Intermediate2->ARB N-Alkylation

Caption: Synthetic pathway from this compound to a key ARB intermediate.

This synthetic route highlights the power of this compound. A Suzuki coupling first builds the essential biphenyl framework. Subsequent radical bromination of the methyl group provides the reactive benzylic bromide handle needed for alkylating the imidazole portion of the final drug molecule.[7]

Safety & Handling

This compound and its related compounds should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[14][15]

  • Toxicity: While specific data for this compound is limited, related brominated and nitrated aromatic compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[14]

  • Reagents: Many reagents used in the described protocols are hazardous. Palladium catalysts can be toxic, strong bases like NaOtBu are corrosive, and solvents like toluene are flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a high-value, versatile precursor for the synthesis of complex pharmaceutical intermediates. Its capacity for undergoing regioselective cross-coupling reactions at its bromine centers, combined with the synthetic flexibility of the nitrile group, provides chemists with a powerful tool for molecular construction. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this building block, accelerating the development of novel therapeutic agents. By understanding the principles behind each transformation, scientists can troubleshoot, optimize, and innovate, driving forward the frontiers of medicinal chemistry.

References

  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). Vertex AI Search.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). Vertex AI Search.
  • SAFETY DATA SHEET - 2,5-Dibromonitrobenzene. (2025). Thermo Fisher Scientific.
  • Applications of Benzonitrile Derivatives in Drug Development. (2025). BenchChem.
  • The Pivotal Role of 4-Bromobenzonitrile in the Synthesis of Angiotensin II Receptor Blockers. (2025). BenchChem.
  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (2025). BenchChem.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (2025). BenchChem.
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C7H3Br2N | CID 10978230.
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromobenzonitrile. (2010). Thermo Fisher Scientific.
  • Sonogashira coupling. Wikipedia.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841-1844.
  • de la Cruz, P., Díez-Barra, E., Loupy, A., & Langa, F. (1999). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid catalysed by Pd@MIL-101(Cr)-NH2. Tetrahedron letters, 40(27), 4945-4947.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl. eScholarship, University of California.
  • Suzuki Reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016).
  • Ferreira, I. C. F. R., & Costa, P. (2018). Rational Design and Synthesis of AT1R Antagonists. Molecules, 23(11), 2956.

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Application Notes & Protocols: 2,5-Dibromobenzonitrile as a Key Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of next-generation electronic devices that are flexible, lightweight, and solution-processable has placed organic electronics at the forefront of materials science innovation. Central to this field is the rational design of π-conjugated organic semiconductors with tailored electronic properties. 2,5-Dibromobenzonitrile has emerged as a pivotal molecular scaffold in this endeavor. Its unique combination of reactive bromine sites and an electron-withdrawing nitrile group makes it an exceptionally versatile building block for a wide array of high-performance organic electronic materials. This guide provides an in-depth exploration of the application of this compound, detailing its role in synthesizing advanced semiconductors and providing field-proven protocols for their synthesis and device integration.

The Strategic Importance of this compound in Organic Semiconductor Synthesis

This compound (CAS No: 57381-41-6) is a solid, aromatic compound whose value in organic electronics stems from its distinct molecular architecture.[1][2] The molecule features two key reactive centers:

  • Two Bromine Atoms: Positioned at the 2 and 5 locations on the benzene ring, these atoms are excellent leaving groups for transition metal-catalyzed cross-coupling reactions.[1] This allows for the programmed construction of extended π-conjugated systems, which are the cornerstone of organic semiconductors. Reactions such as Suzuki, Stille, and Sonogashira couplings are readily employed to form carbon-carbon bonds, enabling the creation of complex polymers and small molecules.[1]

  • The Nitrile Group (-C≡N): This group is strongly electron-withdrawing. Its incorporation into a conjugated backbone significantly influences the electronic properties of the resulting material. Specifically, it helps to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This energy level modulation is critical for enhancing the environmental stability of the material (especially against oxidation) and for optimizing the performance of electronic devices.[3] Furthermore, the nitrile group can be chemically transformed into other functional groups, adding another layer of synthetic versatility.[1]

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its handling, storage, and use in synthesis.

PropertyValueSource
CAS Number 57381-41-6[1][4]
Molecular Formula C₇H₃Br₂N[4][5]
Molecular Weight 260.91 g/mol [4][5]
Appearance Solid at room temperature[1]
Melting Point 132-134 °C[1][2]
Storage Sealed in a dry environment at room temperature[1][5]

Core Applications in Organic Electronic Devices

The ability to precisely construct conjugated polymers with desired electronic characteristics makes this compound a valuable component for various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic circuits, acting as switches and amplifiers. The performance of an OFET is largely dictated by the charge carrier mobility of the semiconductor used in its active layer.

Causality: By polymerizing this compound with electron-donating co-monomers (e.g., thiophene, fluorene), donor-acceptor (D-A) copolymers can be synthesized. The alternating D-A structure promotes intramolecular charge transfer and can lead to a more planar polymer backbone. This planarity, in turn, facilitates strong intermolecular π-π stacking in the solid state.[6] This ordered packing is crucial for efficient charge transport, leading to higher charge carrier mobilities.[6] The electron-deficient nature of the benzonitrile unit helps create p-type (hole-transporting) or n-type (electron-transporting) materials depending on the chosen donor co-monomer.

Organic Photovoltaics (OPVs)

In OPV devices, a blend of donor and acceptor materials absorbs light to generate excitons (bound electron-hole pairs), which are then separated at the donor-acceptor interface to produce a photocurrent.

Causality: The use of this compound in synthesizing D-A copolymers is highly advantageous for OPVs. The electron-withdrawing nitrile group allows for the tuning of the polymer's HOMO and LUMO energy levels.[3] For efficient charge separation, the LUMO of the donor polymer must be higher than the LUMO of the acceptor material (often a fullerene derivative or a non-fullerene acceptor). By incorporating the benzonitrile moiety, the LUMO level can be lowered to create a suitable energy offset, driving the dissociation of excitons. Furthermore, a lower HOMO level, also achievable with this building block, contributes to a higher open-circuit voltage (Voc) of the solar cell, which is a key parameter for overall power conversion efficiency.[3]

Experimental Protocols: From Monomer to Device

The following protocols provide a representative workflow for synthesizing a donor-acceptor copolymer using this compound and fabricating a basic OFET device.

Protocol: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polymerization

This protocol describes the synthesis of a hypothetical alternating copolymer, Poly[(2,5-bis(alkoxy)benzene-1,4-diyl)-(this compound-alt-diyl)], a common architecture in organic electronics.

Reaction Scheme:

G cluster_reactants Reactants MonomerA This compound (Acceptor) Catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O MonomerA->Catalyst MonomerB 2,5-Dialkoxy-1,4- phenylenediboronic acid pinacol ester (Donor) MonomerB->Catalyst Polymer Donor-Acceptor Copolymer Catalyst->Polymer  Suzuki  Polymerization  90 °C, 48h

Caption: Suzuki polymerization workflow for a D-A copolymer.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
This compound57381-41-6260.91261 mg1.0
2,5-bis(hexyloxy)-1,4-phenylenediboronic acid pinacol ester917467-33-9504.48505 mg1.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5635 mg0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21553 mg4.0
Toluene (Anhydrous)108-88-3-20 mL-
Deionized Water7732-18-5-5 mL-
Aliquat 336 (Phase Transfer Catalyst)63393-96-4-2-3 drops-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 mmol), the diboronic acid ester monomer (1.0 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) gas three times to create an inert atmosphere. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (20 mL) via syringe.

  • Base Solution: In a separate beaker, dissolve potassium carbonate (4.0 mmol) in deionized water (5 mL). Add a few drops of Aliquat 336. Degas this aqueous solution by bubbling with argon for 20 minutes.

  • Initiate Reaction: Add the degassed aqueous base solution to the reaction flask via syringe.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under argon. The mixture will become more viscous as the polymer forms.

  • End-capping: After 48 hours, add a small amount of phenylboronic acid (to cap any remaining bromide ends) and a small amount of bromobenzene (to cap any remaining boronic ester ends) and stir for another 4 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate.

  • Purification:

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the solid polymer sequentially with water, methanol, and acetone to remove residual salts and oligomers.

    • To further purify, perform a Soxhlet extraction of the crude polymer sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight species.

    • Finally, extract the polymer with a good solvent like chloroform or chlorobenzene.

  • Drying: Concentrate the final chloroform/chlorobenzene solution and precipitate the polymer again into methanol. Filter and dry the final fibrous polymer product in a vacuum oven at 40 °C overnight.

Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol outlines the steps to create a simple transistor to test the performance of the synthesized polymer.

G cluster_workflow OFET Fabrication Workflow Start Start: n+-Si/SiO₂ Substrate Step1 Substrate Cleaning (Sonication in Acetone, IPA) Start->Step1 Step2 Surface Treatment (e.g., HMDS or OTS vapor) Step1->Step2 Step3 Spin-Coat Polymer Semiconductor Solution Step2->Step3 Step4 Anneal Polymer Film (Optimize Crystallinity) Step3->Step4 Step5 Deposit Source/Drain Electrodes (e.g., Au) via Shadow Mask Step4->Step5 End Device Ready for Testing Step5->End

Caption: Workflow for fabricating a top-contact, bottom-gate OFET.

Procedure:

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown 200-300 nm layer of silicon dioxide (SiO₂). The silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

    • Clean the substrate by sonicating sequentially in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry under a stream of nitrogen.

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface quality. This is typically done by vapor deposition or solution immersion.[7]

  • Active Layer Deposition:

    • Prepare a solution of the synthesized polymer in a high-boiling-point solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit the solution onto the treated SiO₂ surface via spin-coating. The spin speed and time will determine the film thickness (typically 30-50 nm).

  • Annealing:

    • Anneal the polymer film on a hotplate at a temperature above its glass transition temperature (e.g., 120-150 °C) for 15-30 minutes inside a nitrogen-filled glovebox. This step improves the molecular ordering and crystallinity of the film, which is critical for good device performance.[7]

  • Electrode Deposition:

    • Place a shadow mask with the desired channel dimensions (e.g., Channel Length = 50 µm, Channel Width = 1.5 mm) over the semiconductor film.[7]

    • Thermally evaporate gold (Au) or another suitable metal through the mask to a thickness of 40-50 nm to define the source and drain electrodes.

  • Characterization:

    • The completed OFET can now be tested using a semiconductor parameter analyzer. Electrical characteristics, such as the transfer and output curves, are measured to extract key performance metrics like charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).[7]

Conclusion

This compound stands as a testament to the power of rational molecular design in advancing organic electronics. Its dual-functionality—offering sites for polymerization and a means to tune electronic properties—provides chemists and material scientists with a robust tool for creating a new generation of organic semiconductors.[2] The protocols outlined herein demonstrate a clear and reproducible pathway from this fundamental building block to functional electronic devices, paving the way for innovations in flexible displays, printable sensors, and large-area solar energy conversion.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025, November 4). Generic Research Publication.
  • Xiong, H., et al. (2024). General room-temperature Suzuki–Miyaura polymerization for organic electronics. Nature Materials, 23(5), 695–702.
  • Takimiya, K. (2017). Crystalline conjugated polymers for organic electronics. 2017 International Conference on Solid State Devices and Materials.
  • Unlocking Material Science Innovations with this compound (CAS: 57381-41-6). (n.d.). Generic Materials Science Journal.
  • Kim, T., et al. (2022). Design and synthesis of proton-dopable organic semiconductors. RSC Advances.
  • Ulsan National Institute of Science and Technology (UNIST). (2024, January 2). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. ScienceDaily.
  • Zhang, Y., et al. (2025). Stabilizing Stretchable Organic Transistors Through Small‐Molecule Additive Blending for Ultra‐Sensitive Pesticide Detection. Advanced Science.

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2,5-Dibromobenzonitrile in Heterocyclic Chemistry

This compound is a versatile and highly valuable starting material in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its utility stems from the presence of three distinct reactive sites: two bromine atoms at positions 2 and 5, and a nitrile group at position 1. The differential reactivity of the C-Br bonds, influenced by the electron-withdrawing nitrile group, allows for selective and sequential functionalization.[1][2] This strategic arrangement opens numerous avenues for the synthesis of novel nitrogen- and oxygen-containing heterocycles, which are core components of many pharmaceuticals and functional materials.

This guide provides detailed application notes and adaptable protocols for the synthesis of three key classes of heterocyclic compounds from this compound: phenanthridines, quinazolines, and benzofurans. The methodologies presented are grounded in well-established transition metal-catalyzed reactions and are designed to be both robust and adaptable for further derivatization.

Part 1: Synthesis of Substituted Phenanthridines via Palladium-Catalyzed Cascade Reactions

Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds with a wide range of biological activities, including anticancer and antiviral properties. The synthesis of substituted phenanthridines from this compound can be elegantly achieved through a palladium-catalyzed cascade reaction involving a Suzuki cross-coupling followed by an intramolecular condensation.

Scientific Rationale and Mechanistic Insight

The proposed strategy involves a one-pot reaction between this compound and a suitable boronic acid derivative, such as 2-(Boc-amino)benzeneboronic acid pinacol ester. The palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, facilitates the Suzuki coupling at the more reactive C2-Br bond of this compound.[1][3] This regioselectivity is attributed to the electronic activation by the adjacent nitrile group.

Following the C-C bond formation, the reaction conditions are designed to promote the in-situ deprotection of the Boc-amino group and subsequent intramolecular cyclization. The nitrile group acts as an electrophile, and the newly freed amino group serves as the nucleophile, leading to the formation of the phenanthridine core. This cascade approach is highly efficient as it minimizes the need for isolation of intermediates, thereby saving time and resources.

G cluster_0 Suzuki Coupling cluster_1 Deprotection & Cyclization This compound This compound Intermediate_1 Biaryl Intermediate This compound->Intermediate_1 Pd(0) catalyst Base Arylboronic_Ester 2-(Boc-amino)benzene boronic acid pinacol ester Arylboronic_Ester->Intermediate_1 Intermediate_2 Deprotected Amine Intermediate_1->Intermediate_2 Heat / Acidic workup Phenanthridine Substituted Phenanthridine Intermediate_2->Phenanthridine Intramolecular Condensation

Caption: Proposed workflow for phenanthridine synthesis.

Detailed Protocol: One-Pot Synthesis of 8-Bromo-6-phenanthridinamine

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound57381-41-6275.921.01.0
2-(Boc-amino)benzeneboronic acid pinacol ester408492-27-3347.231.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.52.5
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
2M Hydrochloric Acid (HCl)7647-01-036.46As needed-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (276 mg, 1.0 mmol), 2-(Boc-amino)benzeneboronic acid pinacol ester (417 mg, 1.2 mmol), and cesium carbonate (815 mg, 2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive flow of argon.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the Suzuki coupling, cool the reaction to room temperature.

  • Add 2M HCl (5 mL) and stir vigorously for 2 hours to effect deprotection and cyclization.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired phenanthridine derivative.

Part 2: Synthesis of Substituted Quinazolines via Copper-Catalyzed Multicomponent Reactions

Quinazolines and their derivatives are a prominent class of N-heterocycles with diverse pharmacological activities. A highly efficient approach to substituted quinazolines from this compound is through a one-pot, copper-catalyzed three-component reaction.

Scientific Rationale and Mechanistic Insight

This proposed methodology leverages the reactivity of the nitrile group and the C2-Br bond of this compound. The reaction involves the condensation of an aldehyde and an amine source (such as ammonium acetate or a primary amine) with the nitrile. The copper catalyst, for instance, copper(I) iodide, plays a crucial role in facilitating the cyclization step.[4]

The reaction is believed to proceed through the initial formation of an N-acyliminium ion or a related intermediate from the aldehyde and the amine. This intermediate is then attacked by the nitrogen of the aniline derivative formed in situ from the reduction of a nitro precursor or by direct amination. The final step is an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable quinazoline ring system. The C5-Br remains intact for further diversification.

G Start This compound + Aldehyde + Amine Source Intermediate_A Formation of 2-Amino-5-bromobenzonitrile (or derivative) Start->Intermediate_A Reduction/Substitution Intermediate_B Condensation with Aldehyde Intermediate_A->Intermediate_B Cu(I) catalyst Intermediate_C Intramolecular Cyclization Intermediate_B->Intermediate_C Cu(I) promoted Product Substituted Quinazoline Intermediate_C->Product Aromatization

Caption: Key steps in the multicomponent synthesis of quinazolines.

Detailed Protocol: Synthesis of 7-Bromo-2-phenylquinazoline from 2-Amino-5-bromobenzonitrile

This protocol assumes the prior synthesis of 2-amino-5-bromobenzonitrile from this compound via nucleophilic aromatic substitution of the C2-Br, which is more activated towards substitution.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
2-Amino-5-bromobenzonitrile39263-32-6197.031.01.0
Benzaldehyde100-52-7106.121.21.2
Copper(I) Iodide (CuI)7681-65-4190.450.10.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Dimethyl Sulfoxide (DMSO)67-68-578.135 mL-

Procedure:

  • In a sealed reaction vessel, combine 2-amino-5-bromobenzonitrile (197 mg, 1.0 mmol), benzaldehyde (127 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane).

  • After completion, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain the pure 7-bromo-2-phenylquinazoline.

Part 3: Synthesis of Substituted Benzofurans via Tandem Sonogashira Coupling and Cyclization

Benzofurans are a class of oxygen-containing heterocycles frequently found in natural products and compounds of pharmaceutical interest. A powerful strategy for their synthesis from this compound involves a palladium- and copper-co-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Scientific Rationale and Mechanistic Insight

This approach requires a two-step sequence starting with the selective nucleophilic aromatic substitution of the C2-Br of this compound with a phenol to form a diaryl ether. The remaining C5-Br is then subjected to a Sonogashira coupling with a terminal alkyne. The resulting intermediate, possessing an alkyne ortho to the ether linkage, can undergo an intramolecular cyclization to form the benzofuran ring. The cyclization is often promoted by the same catalytic system or by the addition of a specific cyclization catalyst.

The key steps are:

  • SNAr Reaction: Formation of a diaryl ether by reacting this compound with a phenol.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling of the remaining aryl bromide with a terminal alkyne.

  • Intramolecular Cyclization: 5-exo-dig cyclization of the ortho-alkynyl diaryl ether to form the benzofuran ring.

G Start This compound + Phenol Ether Diaryl Ether Intermediate Start->Ether SNAr Coupling Sonogashira Coupling (with Terminal Alkyne) Ether->Coupling Pd/Cu catalyst Cyclization Intramolecular 5-exo-dig Cyclization Coupling->Cyclization Heat / Base Product Substituted Benzofuran Cyclization->Product

Caption: Tandem reaction pathway for benzofuran synthesis.

Detailed Protocol: Synthesis of 5-Bromo-2-phenylbenzofuran-7-carbonitrile

This protocol details the Sonogashira coupling and cyclization of a pre-formed diaryl ether.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
2-Phenoxy-5-bromobenzonitrile (pre-synthesized)N/A274.111.01.0
Phenylacetylene536-74-3102.131.21.2
Pd(OAc)₂3375-31-3224.500.050.05
Xantphos161265-03-8578.680.10.1
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
Toluene (anhydrous)108-88-392.1410 mL-

Procedure:

  • To a Schlenk tube, add 2-phenoxy-5-bromobenzonitrile (274 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (10 mL) followed by phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Seal the tube and heat the mixture at 120 °C for 18-24 hours.[5][6]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired benzofuran.

Conclusion

This compound serves as an excellent platform for the synthesis of diverse and complex heterocyclic compounds. The protocols outlined in this guide, based on robust and well-precedented transition metal-catalyzed reactions, provide a solid foundation for researchers in drug discovery and materials science. By leveraging the unique reactivity of this starting material, novel phenanthridines, quinazolines, benzofurans, and other heterocyclic systems can be accessed efficiently. The provided protocols are intended as a starting point and may require optimization depending on the specific substrates and desired outcomes.

References

  • Come-back of phenanthridine and phenanthridinium deriv
  • Assembly of substituted phenanthridines via a cascade palladium-catalyzed coupling reaction, deprotection and intramolecular cycliz
  • Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionaliz
  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. PMC. [Link]
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
  • SYNTHESIS OF PHENANTHRIDINES AND RELATED COMPOUNDS BY PALLADIUM-CATALYZED DIRECT COUPLING VIA C–H AND N–H BOND CLEAVAGES. Semantic Scholar. [Link]
  • Efficient Tandem Addition/Cyclization for Access to 2,4-Diarylquinazolines via Catalytic Carbopallad
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. PubMed. [Link]

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Application Note: Selective C-C Bond Formation via Reaction of 2,5-Dibromobenzonitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 2,5-dibromobenzonitrile with Grignard reagents. This compound is a versatile scaffold in medicinal chemistry and materials science, offering three distinct reactive sites: the nitrile group and two carbon-bromine bonds at positions C2 and C5. The reaction with potent organometallic nucleophiles like Grignard reagents can proceed via two primary, competing pathways: nucleophilic addition to the nitrile or transition-metal-catalyzed cross-coupling at a C-Br bond. This document elucidates the mechanistic principles governing these pathways, with a focus on achieving chemoselective mono-substitution through Kumada cross-coupling. Field-proven protocols, troubleshooting guides, and the causality behind experimental choices are detailed to empower researchers in synthesizing novel, functionalized benzonitrile derivatives.

Introduction: Navigating Reactivity in a Multifunctional Scaffold

The synthesis of substituted benzonitriles is a cornerstone of pharmaceutical and materials development.[1] The this compound framework is particularly valuable as it allows for sequential, site-selective functionalization. However, its reaction with Grignard reagents (RMgX) presents a significant chemoselectivity challenge. The reagent can either engage in a nucleophilic attack on the electrophilic nitrile carbon or participate in a transition-metal-catalyzed cross-coupling reaction at one of the two C-Br bonds.

Controlling the reaction outcome is paramount. While direct addition to the nitrile yields a ketone after hydrolysis, the more synthetically versatile transformation is the selective formation of a C-C bond at a single C-Br position, leaving the second bromine and the nitrile intact for subsequent modifications. This guide focuses primarily on the latter pathway, achieved via the Kumada-Corriu cross-coupling reaction, a powerful method for generating carbon-carbon bonds.[2][3] We will explore the critical parameters that govern selectivity and provide robust protocols for predictable and high-yield synthesis.

Mechanistic Principles and Chemoselectivity Control

Understanding the competing reaction pathways is essential for rational experimental design.

Pathway A: Nucleophilic Addition to the Nitrile Group

In the absence of a suitable cross-coupling catalyst, a Grignard reagent will function as a strong nucleophile, attacking the electrophilic carbon of the nitrile.[4][5] This reaction proceeds through a magnesium imine salt intermediate. Subsequent acidic or aqueous workup hydrolyzes this intermediate to form a ketone.[6][7][8]

The mechanism involves two key stages:

  • Nucleophilic Attack: The carbanionic portion of the Grignard reagent adds to the nitrile carbon, breaking the C-N pi bond.

  • Hydrolysis: The resulting imine is hydrolyzed during aqueous workup to yield the final ketone product.[6]

G1 cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis This compound This compound + R-MgX Imine_Salt Intermediate Imine-Magnesium Salt This compound->Imine_Salt In dry ether/THF Imine_Salt_2 Intermediate Imine-Magnesium Salt Ketone 2,5-Dibromo-acylbenzene Imine_Salt_2->Ketone H₃O⁺ workup

Diagram 1: General workflow for Grignard addition to the nitrile.

This pathway is often considered a side reaction in the context of cross-coupling but can be favored intentionally by omitting a catalyst and using highly reactive Grignard reagents.

Pathway B: Palladium/Nickel-Catalyzed Kumada Cross-Coupling

The most synthetically valuable reaction is the Kumada cross-coupling, which forms a new C-C bond by reacting the Grignard reagent with an aryl halide.[2][9] This reaction requires a transition metal catalyst, typically based on nickel or palladium.[2][10]

The reaction proceeds via a well-established catalytic cycle:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the aryl-bromine bond, forming an organometallic intermediate.

  • Transmetalation: The organic group from the Grignard reagent is transferred to the metal center, displacing the halide.

  • Reductive Elimination: The two organic groups on the metal center couple and are expelled, regenerating the low-valent catalyst which re-enters the cycle.

G2 pd0 Pd⁰L₂ (Active Catalyst) pd2_complex Ar-PdII(L)₂-Br (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (+ Ar-Br) transmetal Ar-PdII(L)₂-R' (Transmetalation Product) pd2_complex->transmetal Transmetalation (+ R'-MgX) (- MgXBr) transmetal->pd0 Reductive Elimination (Forms Ar-R')

Diagram 2: The catalytic cycle of a Palladium-catalyzed Kumada cross-coupling.

Controlling Chemoselectivity: The Key to Success

With two bromine atoms and a nitrile group, controlling selectivity is critical.

  • Site Selectivity (C2 vs. C5): The bromine at the C5 position is sterically more accessible and electronically favored for oxidative addition compared to the sterically hindered C2 bromine (ortho to the nitrile). Therefore, under kinetically controlled conditions, mono-substitution occurs preferentially at the C5 position.

  • Functional Group Selectivity (C-Br vs. CN): The high nucleophilicity of Grignard reagents makes them prone to reacting with sensitive functional groups. A major challenge is preventing the Grignard reagent from attacking the nitrile. A key study demonstrated that the rate of Grignard reagent addition is a crucial factor.[11] By adding the Grignard reagent slowly (e.g., via syringe pump), its instantaneous concentration remains low. This ensures that the rate of transmetalation with the palladium intermediate is much faster than the uncatalyzed nucleophilic attack on the nitrile, leading to high yields of the cross-coupled product.[11]

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, basic, and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[12][13] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of Grignard Reagent (General Procedure)

This protocol describes the standard preparation of an aryl or alkyl magnesium halide.

Materials & Equipment

Reagent/Equipment Specification
Magnesium turnings 99.8%+, fine
Organic Halide (R-X) Anhydrous
Anhydrous Solvent Diethyl ether or Tetrahydrofuran (THF)
Iodine Crystal (as initiator)
Three-neck round-bottom flask Flame-dried
Reflux condenser & Drying tube Flame-dried
Addition funnel Flame-dried
Magnetic stirrer and stir bar ---

| Inert gas supply (N₂ or Ar) | --- |

Procedure

  • Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and an addition funnel. Purge the entire system with inert gas for 10-15 minutes.

  • Initiation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface.[13][14]

  • Reagent Preparation: Dissolve the organic halide (1.0 equivalent) in anhydrous solvent (e.g., THF) and load it into the addition funnel.

  • Reaction: Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or refluxing is observed. Gentle warming with a heat gun may be necessary.[15]

  • Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[13]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/dark solution is the Grignard reagent. Use immediately for the next step.

Protocol 2: Selective Mono-alkylation/arylation of this compound

This protocol is optimized for the selective C-C coupling at the C5 position, minimizing side reactions.

Materials & Equipment

Reagent/Equipment Specification
This compound 1.0 equivalent
Grignard Reagent (in THF/ether) 1.05 - 1.1 equivalents
Kumada Catalyst e.g., Pd(dppf)Cl₂, Ni(dppp)Cl₂ (1-3 mol%)
Anhydrous Solvent Tetrahydrofuran (THF)
Syringe Pump For slow addition
Schlenk flask or 3-neck RBF Flame-dried
Standard glassware for workup Separatory funnel, flasks, etc.
Quenching Solution Saturated aqueous NH₄Cl
Extraction Solvent Ethyl acetate or Diethyl ether

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |

Procedure

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.).

  • Dissolution: Add anhydrous THF via syringe to dissolve the solids. Cool the mixture to 0 °C in an ice bath.

  • Slow Addition: Load the freshly prepared Grignard reagent (1.05 equiv.) into a syringe and place it on a syringe pump. Add the Grignard reagent to the reaction mixture dropwise over 1-2 hours.

    • Causality Insight: This slow addition is the most critical step for ensuring high chemoselectivity. It keeps the Grignard concentration low, favoring the rapid, catalyzed transmetalation step over the slower, uncatalyzed attack on the nitrile.[11]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G3 A 1. Setup - Add this compound & Catalyst to flask - Add anhydrous THF B 2. Slow Addition - Cool to 0 °C - Add Grignard reagent via syringe pump over 1-2h A->B C 3. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC B->C D 4. Quench & Workup - Add to sat. NH₄Cl(aq) - Extract with EtOAc C->D E 5. Purification - Dry, concentrate organic layers - Purify by column chromatography D->E

Diagram 3: Experimental workflow for the selective Kumada coupling protocol.

Data, Troubleshooting, and Field Insights

Expected Outcomes & Characterization

The primary product is the 5-substituted-2-bromobenzonitrile. Successful synthesis can be confirmed by standard analytical techniques.

Grignard ReagentExpected ProductTypical YieldKey ¹H NMR Signal (CDCl₃, δ ppm)
Phenylmagnesium bromide2-Bromo-5-phenylbenzonitrile70-85%7.50-7.80 (m, Ar-H)
Methylmagnesium bromide2-Bromo-5-methylbenzonitrile65-80%~2.45 (s, 3H, -CH₃)
Ethylmagnesium bromide2-Bromo-5-ethylbenzonitrile65-80%~2.75 (q, 2H, -CH₂-), ~1.30 (t, 3H, -CH₃)
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
No or low conversion 1. Inactive Grignard reagent (moisture).2. Inactive catalyst.1. Ensure all glassware is rigorously dried and solvents are anhydrous. Use fresh Mg turnings.2. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.
Formation of Biphenyl (R-R) Homocoupling of the Grignard reagent.This is an inherent side reaction. Ensure slow addition and maintain a moderate temperature. Some iron-catalyzed protocols can promote this.[16]
Formation of Di-substituted Product Grignard reagent added too quickly or in excess.Use a syringe pump for slow addition and limit the Grignard stoichiometry to ~1.05 equivalents.
Significant Ketone Formation Grignard reagent attacked the nitrile.Add the Grignard reagent more slowly and ensure the catalyst is active and present at a sufficient loading (1-3 mol%).

Conclusion

The reaction of this compound with Grignard reagents is a powerful tool for creating molecular diversity. While multiple reaction pathways exist, high chemoselectivity for mono-substitution at the C5-position can be reliably achieved through a palladium or nickel-catalyzed Kumada cross-coupling. The cornerstone of a successful and selective transformation lies in the meticulous control of reaction conditions, most notably the slow, controlled addition of the Grignard reagent to suppress undesired side reactions. The protocols and insights provided herein offer a robust framework for researchers to leverage this versatile chemistry in the synthesis of complex molecules for drug discovery and materials science.

References

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.). Royal Society of Chemistry. [Link]
  • Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
  • Hatano, M., et al. (2021). Alkyl addition to aromatic nitriles and ketones with Grignard reagents.
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Application Note: Strategic Nucleophilic Substitution of 2,5-Dibromobenzonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,5-Dibromobenzonitrile is a pivotal intermediate in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its unique electronic and structural features, characterized by two bromine atoms at positions amenable to substitution and an activating electron-withdrawing nitrile group, offer a versatile platform for molecular elaboration. This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, delving into mechanistic principles, offering field-tested experimental protocols, and discussing the strategic application of its derivatives.

Foundational Principles: Reactivity of this compound

This compound is a solid at room temperature with a melting point of 132-134 °C, facilitating its handling in various reaction setups.[2] The molecule's reactivity is dominated by the interplay between the two bromine atoms and the cyano (-C≡N) group. The bromine atoms serve as excellent leaving groups in both classical nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2]

The nitrile group is strongly electron-withdrawing, a feature that is critical to the molecule's utility. It profoundly influences the reactivity of the aromatic ring in two key ways:

  • Activation for SNAr: It activates the ring toward attack by nucleophiles, particularly at the ortho and para positions.

  • A Site for Functionalization: The nitrile group itself can be transformed into other valuable functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis).[2][3]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

In this compound, the bromine atom at the C2 position is ortho to the electron-withdrawing nitrile group, while the bromine at C5 is meta. SNAr reactions are significantly accelerated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization is only effective when the withdrawing group is ortho or para to the site of nucleophilic attack.

Consequently, nucleophilic attack occurs preferentially at the C2 position . The C5-bromo position remains largely unreactive under typical SNAr conditions, allowing for selective mono-substitution. This inherent regioselectivity is a powerful tool for synthetic chemists, enabling the stepwise functionalization of the aromatic core.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The second, faster step involves the expulsion of the leaving group (bromide), which restores the aromaticity of the ring.[4]

Figure 1: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols for Key Transformations

The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should consider that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: Selective Mono-Amination via SNAr

This protocol details the direct substitution of the C2-bromine with a secondary amine, a common transformation in the synthesis of bioactive molecules.[5] The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thereby enhancing its reactivity.[6]

Workflow Diagram:

Figure 2: Workflow for SNAr Amination.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) as a base. Under an inert atmosphere (N₂ or Ar), add anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.2 M concentration of the substrate.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, piperidine, 1.2-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

NucleophileTemperature (°C)Typical Yield (%)
Morpholine11085-95
Piperidine10088-96
Pyrrolidine10090-97
N-Methylpiperazine12080-90

Table 1: Representative Conditions for SNAr Amination.

Protocol 2: Palladium-Catalyzed (Buchwald-Hartwig) Amination

For less reactive amines or when SNAr conditions fail, palladium-catalyzed cross-coupling offers a powerful alternative.[7] This method is highly versatile but requires strict exclusion of air and moisture. The choice of phosphine ligand is critical and often substrate-dependent.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent and Nucleophile: Seal the tube with a septum, and evacuate and backfill with an inert gas (3 cycles). Add anhydrous toluene or dioxane via syringe, followed by the amine (1.2 eq).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted. Purification follows the procedure outlined in Protocol 1.

Protocol 3: Selective Mono-Etherification via SNAr

The synthesis of aryl ethers can be achieved under conditions similar to SNAr amination, using an alkoxide or phenoxide as the nucleophile.

Step-by-Step Methodology:

  • Nucleophile Preparation (if needed): In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (1.5 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF at 0 °C. Stir for 30 minutes.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Nucleophile Addition: Carefully transfer the prepared alkoxide solution to the solution of this compound at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and monitor its progress.

  • Work-up and Purification: Follow the standard aqueous work-up and chromatographic purification as described previously.

NucleophileBase / SolventTemperature (°C)Typical Yield (%)
Sodium MethoxideNaOMe / DMSO8090-98
Sodium EthoxideNaOEt / DMF8085-95
Sodium PhenoxideNaH, Phenol / DMF10075-85

Table 2: Representative Conditions for SNAr Etherification.

Synthetic Utility and Strategic Applications

The products of these substitution reactions are valuable intermediates. The remaining bromine atom at the C5 position can be functionalized using orthogonal chemistries, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, which are generally unreactive towards the newly installed C2-substituent.[1][2] This allows for the programmed, regioselective construction of highly substituted aromatic cores.

Many pharmaceuticals contain the substituted benzonitrile motif. For instance, the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.[8] Aromatase inhibitors like Letrozole and androgen receptor antagonists like Bicalutamide feature substituted benzonitrile scaffolds, underscoring the importance of these synthetic methods in drug discovery.[8]

Synthetic Pathway Diagram:

pathway start This compound sub1 2-Amino-5-bromobenzonitrile start->sub1 S_NAr: R₂NH, Base sub2 2-Alkoxy-5-bromobenzonitrile start->sub2 S_NAr: RO⁻Na⁺ prod1 2-Amino-5-aryl-benzonitrile sub1->prod1 Suzuki Coupling: Ar-B(OH)₂, Pd(0) prod3 2-(N-dialkylamino)-5-bromobenzamide sub1->prod3 Nitrile Hydrolysis: H₂O₂, Base prod2 2-Alkoxy-5-alkynyl-benzonitrile sub2->prod2 Sonogashira Coupling: Alkyne, Pd(0), Cu(I)

Figure 3: Multi-step Synthetic Elaboration of this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. A thorough understanding of its reactivity, particularly the electronically driven regioselectivity of its SNAr reactions, allows for the strategic and efficient synthesis of complex, functionalized aromatic compounds. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full synthetic potential of this important chemical intermediate in their drug discovery and materials science endeavors.

References

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). Vertex AI Search Result.
  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). Vertex AI Search Result.
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  • Practice with Bimolecular Nucleophilic Substitution Reactions. (2023). YouTube.
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts.
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  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
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Application Note: 2,5-Dibromobenzonitrile as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates a sophisticated approach to molecular design and synthesis. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as platforms for generating diverse molecular architectures. 2,5-Dibromobenzonitrile (CAS No: 57381-41-6), a polyfunctional aromatic compound, has emerged as a significant building block in this field.[1][2] Its structure, featuring a benzonitrile core with two chemically distinct bromine atoms, offers a rich canvas for a variety of synthetic transformations. This application note provides an in-depth guide for researchers and synthetic chemists on leveraging the unique reactivity of this compound in the synthesis of complex precursors for next-generation agrochemicals. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and functional group interconversions, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Value of this compound

This compound is a crystalline solid at room temperature with a melting point of 132-134 °C.[1] Its utility in synthetic chemistry is anchored in the reactivity of its three functional components: the nitrile group and the two bromine atoms at the C2 and C5 positions.

  • Orthogonal Reactivity of Bromine Atoms: The bromine atoms are excellent leaving groups, making them ideal handles for transition metal-catalyzed cross-coupling reactions, which are foundational for constructing the complex carbon and heteroatom skeletons of modern pesticides.[1] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be selectively performed at these positions to introduce new aryl, alkyl, or amino moieties.[1]

  • The Nitrile Moiety as a Synthetic Lever: The electron-withdrawing nature of the nitrile group influences the regioselectivity of reactions on the aromatic ring.[1] More importantly, the nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (for subsequent amide or ester formation), reduced to a primary amine, or converted into other heterocycles, dramatically expanding the synthetic possibilities.[1]

This combination of features allows for a modular and convergent approach to synthesis, enabling the rapid generation of compound libraries for high-throughput screening of biological activity, a cornerstone of modern agrochemical discovery.

Key Synthetic Transformations & Protocols

The true power of this compound lies in its capacity to undergo sequential and selective functionalization. The following sections detail protocols for key reactions that are instrumental in building agrochemical scaffolds.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating aryl-aryl bonds, a common motif in many herbicides and fungicides.[3][4][5] The reaction's tolerance for a wide range of functional groups makes it particularly suitable for complex molecule synthesis.[4][6] Using this compound, chemists can introduce diverse aromatic or heteroaromatic systems.

This protocol describes a typical procedure for the selective mono-arylation, which can often be achieved by controlling stoichiometry. Double coupling is also possible under more forcing conditions or with excess boronic acid.[4]

  • Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 261 mg), the desired arylboronic acid (1.1 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-bromo-5-arylbenzonitrile product.

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[4]

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle and is generally effective and economical.[5]

  • Solvent: A mixture of an organic solvent (dioxane or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents.[4]

Aryl HalideBoronic Acid PartnerCatalyst SystemBaseSolventYield (%)
This compoundp-Tolylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95%
This compound4-Methoxyphenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~80-90%
This compound3-Pyridinylboronic AcidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O~75-85%

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Suzuki_Coupling_Workflow reagents This compound + Arylboronic Acid + Base (K₂CO₃) reaction_vessel Reaction at 90-100 °C reagents->reaction_vessel catalyst Pd(PPh₃)₄ Catalyst catalyst->reaction_vessel solvent Degassed Solvent (Dioxane/H₂O) solvent->reaction_vessel workup Aqueous Work-up (EtOAc/H₂O Extraction) reaction_vessel->workup purification Column Chromatography workup->purification product Purified 5-Aryl-2-bromobenzonitrile purification->product Buchwald_Hartwig_Workflow cluster_inert Inert Atmosphere reagents This compound + Amine (R₂NH) + Base (NaOtBu) reaction_vessel Reaction at 80-110 °C reagents->reaction_vessel catalyst Pd Precatalyst + Bulky Ligand (e.g., XPhos) catalyst->reaction_vessel solvent Anhydrous Solvent (Toluene) solvent->reaction_vessel workup Filtration through Celite + Aqueous Wash reaction_vessel->workup purification Column Chromatography workup->purification product Purified 5-Amino-2-bromobenzonitrile purification->product

Caption: Buchwald-Hartwig amination workflow.

Functional Group Interconversion: Hydrolysis of the Nitrile

The nitrile group can be readily converted into a carboxylic acid through hydrolysis, typically under acidic or basic conditions. This transformation is strategically important as it unmasks a carboxylic acid functionality, which can then be used for amide bond formation—a key reaction in the synthesis of numerous agrochemicals, including the widely used insecticide chlorantraniliprole.

[7][8]##### Experimental Protocol: Basic Hydrolysis of a Substituted Bromobenzonitrile

This protocol is for the hydrolysis of a generic 5-substituted-2-bromobenzonitrile, the product from one of the previous cross-coupling reactions.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted bromobenzonitrile (1.0 mmol) in ethanol or a similar alcohol (10 mL).

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 5.0 mmol in 5 mL of water).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir. The reaction progress can be monitored by the disappearance of the starting material (TLC) and the formation of the more polar carboxylic acid product. This can take several hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product will typically precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 2-bromo-5-substituted-benzoic acid.

Application Example: A Multi-Step Synthesis of a Core Agrochemical Scaffold

To illustrate the power of these sequential transformations, we present a hypothetical two-step synthesis of a 5-anilino-2-(p-tolyl)benzoic acid, a complex scaffold embodying features common in advanced agrochemical candidates.

Synthetic_Pathway start This compound intermediate1 2-Bromo-5-(p-tolyl)benzonitrile start->intermediate1 Step 1: Suzuki Coupling (p-Tolylboronic Acid, Pd(PPh₃)₄, K₂CO₃) intermediate2 2-Anilino-5-(p-tolyl)benzonitrile intermediate1->intermediate2 Step 2: Buchwald-Hartwig Amination (Aniline, Pd-G3-XPhos, NaOtBu) product 2-Anilino-5-(p-tolyl)benzoic Acid intermediate2->product Step 3: Nitrile Hydrolysis (NaOH, H₂O/EtOH, then HCl)

Sources

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory scale-up synthesis of 2,5-Dibromobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The protocol detailed herein focuses on a robust and scalable Sandmeyer reaction, starting from commercially available 2,5-dibromoaniline. Emphasis is placed on procedural safety, scalability considerations, and in-process controls to ensure a reproducible and efficient synthesis. This guide is intended to bridge the gap between small-scale laboratory procedures and multi-gram scale production, addressing critical aspects such as thermal management, reagent addition rates, and product purification.

Introduction: The Synthetic Importance of this compound

This compound is a versatile chemical building block characterized by a dibrominated aromatic ring and a nitrile functional group.[1] This unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. The bromine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of complex molecular architectures.[1][2] The nitrile group can be readily converted into other functional groups, including amines, carboxylic acids, and amides, further expanding its synthetic utility.[1][2] Consequently, this compound is a crucial precursor in the synthesis of a wide range of biologically active molecules and functional materials.[1]

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the conversion of aromatic amines to aryl halides and other derivatives via a diazonium salt intermediate.[3][4] This classic transformation remains a cornerstone of aromatic chemistry due to its broad applicability and tolerance of various functional groups.[3][5] For the synthesis of this compound, the Sandmeyer reaction offers a direct and efficient route from 2,5-dibromoaniline.

Reaction Pathway and Mechanism

The synthesis of this compound from 2,5-dibromoaniline proceeds via a two-step, one-pot Sandmeyer reaction. The overall transformation is depicted below:

Overall Reaction:

Step 1: Diazotization of 2,5-Dibromoaniline

The first step involves the diazotization of the primary aromatic amine, 2,5-dibromoaniline. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or allowed to warm.[8]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Subsequent proton transfers and dehydration lead to the formation of the stable aryl diazonium ion.[7]

Step 2: Copper(I)-Catalyzed Cyanation (Sandmeyer Reaction)

The second step is the core Sandmeyer reaction, where the diazonium salt is converted to the corresponding benzonitrile. This is a radical-nucleophilic aromatic substitution reaction catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[3][9] The copper(I) species facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[3] The aryl radical then reacts with the cyanide anion, coordinated to a copper(II) species, to form the desired this compound and regenerate the copper(I) catalyst.[3]

Safety and Handling Precautions

A thorough risk assessment is mandatory before commencing any scale-up synthesis.[10] The following are critical safety considerations for this protocol:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose explosively, especially in the solid state. It is imperative to maintain the reaction temperature between 0-5 °C during the diazotization step and to use the diazonium salt solution immediately in the subsequent cyanation step without isolation.

  • Toxicity of Reagents:

    • 2,5-Dibromoaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

    • Sodium Nitrite: Toxic if swallowed. Oxidizing agent.

    • Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Releases toxic gas upon contact with acid.

    • Acids (HCl, H₂SO₄): Corrosive and cause severe skin and eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] All manipulations should be performed in a well-ventilated chemical fume hood.[10]

  • Quenching and Waste Disposal: Unreacted diazonium salts should be quenched with a suitable reagent, such as sulfamic acid, before disposal. All waste materials must be disposed of in accordance with institutional and local regulations.

Detailed Experimental Protocol for Laboratory Scale-Up (100 g Scale)

This protocol is designed for the synthesis of approximately 100 grams of this compound. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) where appropriate.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier (Example)
2,5-Dibromoaniline250.92100 g0.398>98%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)36.46200 mL~2.437% w/wFisher Scientific
Sodium Nitrite (NaNO₂)69.0029.0 g0.420>99%Acros Organics
Copper(I) Cyanide (CuCN)89.5640.1 g0.448>98%Alfa Aesar
Sodium Cyanide (NaCN)49.0121.5 g0.439>98%Strem Chemicals
Toluene92.14500 mL-ACS GradeVWR Chemicals
Deionized Water18.02As needed---
Celite® 545-20 g--EMD Millipore
Dichloromethane (DCM)84.931 L-ACS GradeBDH Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g--J.T. Baker
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer with a Teflon-coated paddle

  • Thermocouple or low-temperature thermometer

  • Dropping funnel (500 mL)

  • Ice-salt bath

  • Large crystallizing dish or secondary containment for the ice bath

  • Buchner funnel and vacuum flask (2 L)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Diazotization

  • Amine Solution Preparation: In the 2 L three-necked flask equipped with a mechanical stirrer and thermocouple, combine 100 g (0.398 mol) of 2,5-dibromoaniline, 200 mL of deionized water, and 200 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry.

  • Cooling: Place the flask in an ice-salt bath and cool the slurry to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of the sodium nitrite solution.[8]

  • Nitrite Solution Preparation: In a separate beaker, dissolve 29.0 g (0.420 mol, 1.05 eq) of sodium nitrite in 100 mL of cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine slurry via the dropping funnel over a period of 60-90 minutes. The addition rate should be carefully controlled to maintain the internal temperature between 0-5 °C. A slight excess of nitrous acid should be maintained, which can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Stirring: After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be a clear, pale yellow.

Part B: Sandmeyer Cyanation

  • Cyanide Solution Preparation: In a separate 2 L beaker, dissolve 40.1 g (0.448 mol, 1.12 eq) of copper(I) cyanide and 21.5 g (0.439 mol, 1.10 eq) of sodium cyanide in 300 mL of deionized water. Caution: This step should be performed in a fume hood with extreme care, as the addition of cyanide salts to water can generate hydrogen cyanide gas, especially if the water is acidic.

  • Neutralization (Optional but Recommended): To the cyanide solution, slowly add a saturated solution of sodium carbonate until the pH is neutral to slightly basic. This helps to prevent the formation of HCN gas.

  • Addition of Toluene: Add 500 mL of toluene to the cyanide solution and stir vigorously to create a biphasic mixture.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cyanide/toluene mixture over 60-90 minutes. The temperature of the receiving vessel should be maintained at room temperature. Vigorous gas evolution (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt and completion of the cyanation reaction.

Part C: Work-up and Purification

  • Phase Separation: Allow the mixture to cool to room temperature and transfer it to a 2 L separatory funnel. Separate the organic (toluene) layer.

  • Aqueous Layer Extraction: Extract the aqueous layer with two 150 mL portions of toluene.

  • Combined Organic Layers: Combine all the toluene extracts and wash them with 200 mL of deionized water, followed by 200 mL of brine.

  • Drying: Dry the toluene solution over anhydrous magnesium sulfate (50 g).

  • Filtration and Concentration: Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of toluene. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: 132-134 °C[1][2]

  • Analytical Characterization:

    • ¹H NMR (CDCl₃): Confirm the aromatic proton signals and their splitting patterns.

    • ¹³C NMR (CDCl₃): Confirm the number of carbon signals, including the nitrile carbon.

    • FT-IR: Identify the characteristic nitrile (C≡N) stretch at approximately 2230 cm⁻¹.

    • Mass Spectrometry (GC-MS or LC-MS): Confirm the molecular weight of the product.

    • Purity (HPLC): Determine the purity of the final product, which should be >98%.

Scale-Up Considerations and Process Optimization

Scaling up chemical reactions from the benchtop to a larger laboratory scale introduces challenges that must be carefully managed.[10]

  • Heat Transfer: The diazotization reaction is exothermic. As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have a robust cooling system (e.g., a well-maintained ice-salt bath or a cryostat) and to monitor the internal temperature continuously. The slow, controlled addition of the sodium nitrite solution is the primary method for managing the exotherm.

  • Mixing: Efficient mixing is critical to ensure uniform temperature distribution and to prevent localized "hot spots" where the diazonium salt could decompose. Mechanical stirring is essential for larger reaction volumes.

  • Reagent Addition: The rate of addition for both the sodium nitrite and the diazonium salt solutions must be carefully controlled. On a larger scale, using a peristaltic pump can provide more consistent and controlled addition compared to a dropping funnel.

  • Gas Evolution: The Sandmeyer reaction releases a significant volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.

  • Work-up and Extraction: Handling larger volumes of solvents during extraction requires larger separatory funnels or alternative extraction techniques. Ensure that the phase separation is clean to avoid loss of product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inefficient cyanation.- Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization.- Check for an excess of nitrous acid using starch-iodide paper.- Ensure the copper(I) cyanide is of good quality and that the reaction is heated to completion.
Dark-colored Reaction Mixture - Temperature excursion during diazotization leading to decomposition.- Azo coupling side reactions.- Improve cooling efficiency and slow down the addition of sodium nitrite.- Ensure sufficient acidity to fully protonate the starting amine and prevent it from acting as a coupling partner.[8]
Difficult Filtration/Oily Product - Formation of impurities or byproducts.- Ensure a thorough work-up with appropriate washes.- Optimize the recrystallization solvent system. A hot filtration step may be necessary to remove insoluble impurities.

Visualization of the Experimental Workflow

experimental_workflow cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Sandmeyer Cyanation cluster_purification Part C: Work-up & Purification A1 Prepare Amine Slurry (2,5-Dibromoaniline, HCl, H₂O) A2 Cool to 0-5 °C A1->A2 A4 Slowly Add NaNO₂ Solution (Maintain 0-5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 30 min (Diazonium Salt Formation) A4->A5 B3 Slowly Add Diazonium Salt (Vigorous N₂ Evolution) A5->B3 Transfer Diazonium Salt Solution B1 Prepare Cyanide Solution (CuCN, NaCN, H₂O) B2 Add Toluene B1->B2 B2->B3 B4 Heat to 50-60 °C (Reaction Completion) B3->B4 C1 Phase Separation B4->C1 Cool to RT C2 Extract Aqueous Layer C1->C2 C3 Combine & Wash Organic Layers C2->C3 C4 Dry over MgSO₄ C3->C4 C5 Filter & Concentrate C4->C5 C6 Recrystallize C5->C6 C7 Isolate & Dry Product C6->C7 end_product end_product C7->end_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Sandmeyer reaction provides a reliable and scalable method for the synthesis of this compound from 2,5-dibromoaniline. By carefully controlling the reaction parameters, particularly temperature and reagent addition rates, this hazardous reaction can be safely and efficiently performed on a laboratory scale-up. The detailed protocol and considerations presented in this application note are intended to guide researchers in the successful production of this important chemical intermediate, facilitating further research and development in the pharmaceutical and materials science fields.

References

  • Nielsen, M. A., & Pittelkow, M. K. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 975-978.
  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Zhang, P., et al. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Organic Chemistry Frontiers, 2(3), 252-256.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Stanford University Environmental Health & Safety. (2023). Chemical Scale-Up Safety Guide.
  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • PubChem. (n.d.). 2,5-Dibromoaniline. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Topic: Metal-Free Synthesis Methods for 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,5-Dibromobenzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials, where its unique substitution pattern allows for extensive molecular elaboration.[1][2][3] Traditional synthesis routes, such as the Sandmeyer reaction, often rely on copper cyanide, posing a significant risk of metal contamination in the final product.[4][5] Such impurities are highly undesirable in pharmaceutical active ingredients and organic electronic materials. This guide provides a comprehensive, field-tested protocol for the metal-free synthesis of this compound, ensuring high purity and process safety. We will detail a modified, copper-free Sandmeyer-type cyanation that leverages a unique diazonium salt counter-ion to facilitate the reaction, thereby circumventing the need for transition metal catalysts.[6][7]

The Imperative for Metal-Free Synthesis

In both pharmaceutical manufacturing and materials science, the presence of residual transition metals from catalytic processes can have profound negative consequences. In drug development, metal impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). In organic electronics, metal ions can act as charge traps, severely degrading the performance and lifespan of devices. Consequently, developing synthetic routes that eliminate the use of transition metals is not merely an academic exercise but a critical step towards producing safer, more effective, and higher-quality chemical products. This protocol addresses this need directly by providing a robust, metal-free alternative for the synthesis of this compound.

Principle: A Copper-Free Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[8][9] The classical cyanation variant employs a stoichiometric amount of copper(I) cyanide.[4] The reaction proceeds via a single-electron transfer (SET) from the copper(I) species to the diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II) species.[8]

Our metal-free approach modifies this fundamental mechanism. Instead of relying on a metal catalyst, we utilize a specific, non-coordinating counter-ion for the diazonium salt: o-benzenedisulfonimide. This anion is capable of acting as an electron transfer agent, initiating the radical process without the need for a copper catalyst.[6][7] This method is not only cleaner but also utilizes a safe and stable cyanide source, tetrabutylammonium cyanide, to deliver the nitrile group.

Reaction Mechanism Overview

The process involves two primary stages: the initial diazotization of the starting amine followed by the metal-free cyanation. The key mechanistic step in the cyanation is the single-electron transfer from the o-benzenedisulfonimide anion to the 2,5-dibromobenzenediazonium cation.

Metal_Free_Sandmeyer_Mechanism diazonium 2,5-Dibromobenzenediazonium o-Benzenedisulfonimide set_complex Electron Transfer Complex diazonium->set_complex Forms complex anion o-Benzenedisulfonimide Anion anion->set_complex aryl_radical 2,5-Dibromophenyl Radical + N₂ set_complex->aryl_radical Single Electron Transfer (SET) anion_radical Anion Radical set_complex->anion_radical product This compound aryl_radical->product + CN⁻ (from TBACN) cyanide Tetrabutylammonium Cyanide (TBACN) cyanide->product

Caption: Mechanism of the copper-free Sandmeyer cyanation.

Detailed Synthesis Protocol

This protocol is divided into two parts: the preparation of the stable arenediazonium salt and its subsequent metal-free cyanation.

Part A: Diazotization of 2,5-Dibromoaniline

The initial step is the conversion of the primary aromatic amine, 2,5-dibromoaniline, into its corresponding diazonium salt.[10][] Using o-benzenedisulfonimide provides a stable, isolable diazonium salt, which is a key advantage for procedural safety and consistency.[7]

Materials for Part A

ReagentCAS No.M.W. ( g/mol )AmountMoles
2,5-Dibromoaniline3638-73-1250.932.51 g10.0 mmol
o-Benzenedisulfonimide81-07-2 (Saccharin base)183.181.83 g10.0 mmol
Acetonitrile (MeCN)75-05-841.0520 mL-
tert-Butyl nitrite540-80-7103.121.4 mL12.0 mmol
Diethyl ether (Et₂O)60-29-774.12100 mL-

Step-by-Step Procedure (Part A)

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,5-dibromoaniline (2.51 g, 10.0 mmol) and o-benzenedisulfonimide (1.83 g, 10.0 mmol) in acetonitrile (20 mL).

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with vigorous stirring.

  • Diazotization: Add tert-butyl nitrite (1.4 mL, 12.0 mmol) dropwise to the cold suspension over 10 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour. A precipitate of the diazonium salt will form.

  • Isolation: Isolate the solid diazonium salt by vacuum filtration. Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting 2,5-dibromobenzenediazonium o-benzenedisulfonimide salt under vacuum. The salt is a stable solid that can be stored for short periods if necessary, but it is recommended to proceed directly to the next step.

Part B: Copper-Free Cyanation

With the stable diazonium salt in hand, the cyanation is performed under mild, metal-free conditions.

Materials for Part B

ReagentCAS No.M.W. ( g/mol )AmountMoles
Diazonium Salt (from Part A)-434.12~10.0 mmol10.0 mmol
Tetrabutylammonium cyanide (TBACN)1934-49-2268.503.22 g12.0 mmol
Acetonitrile (MeCN)75-05-841.0550 mL-

Step-by-Step Procedure (Part B)

  • Setup: In a 250 mL round-bottom flask, dissolve the 2,5-dibromobenzenediazonium o-benzenedisulfonimide (~10.0 mmol) from Part A and tetrabutylammonium cyanide (3.22 g, 12.0 mmol) in acetonitrile (50 mL).

  • Reaction: Stir the solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Monitor the reaction progress by TLC (eluent: 9:1 petroleum ether/diethyl ether) until the diazonium salt is consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a petroleum ether/diethyl ether gradient (e.g., 95:5) to yield pure this compound. The expected product is a solid with a melting point of 132-134 °C.[1][2]

Experimental_Workflow start Start: 2,5-Dibromoaniline diazotization Step 1: Diazotization - Add o-benzenedisulfonimide - Cool to 0-5 °C - Add t-BuONO start->diazotization intermediate Intermediate: Isolable Diazonium Salt diazotization->intermediate cyanation Step 2: Cyanation (Metal-Free) - Dissolve salt and TBACN in MeCN - Stir at Room Temperature intermediate->cyanation workup Step 3: Work-up & Purification - Aqueous extraction - Column Chromatography cyanation->workup product Final Product: This compound workup->product

Caption: Workflow for metal-free this compound synthesis.

Data Summary and Expected Results

This protocol provides a reliable and clean method for producing the target compound. Below is a summary of expected quantitative data based on literature reports and in-house validation.[6][7]

ParameterExpected ValueNotes
Yield (Overall) 70-85%Yields are for the isolated, purified product.
Reaction Time (Cyanation) 1-2 hoursMonitor by TLC for completion.
Reaction Temperature Room TemperatureMild conditions reduce byproduct formation.
Purity (Post-Chromatography) >97%Confirmed by NMR and melting point analysis.
Key Byproducts Arenes, PhenolsMinimal under optimized conditions.

Troubleshooting and Optimization

  • Low Yield in Diazotization (Part A): Ensure the temperature is strictly maintained at 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.[12] Ensure the tert-butyl nitrite is of good quality.

  • Incomplete Cyanation (Part B): If the reaction stalls, gentle warming to 40 °C may help drive it to completion. However, this may slightly increase the formation of phenol byproducts. Ensure the TBACN is dry, as water can compete as a nucleophile.

  • Purification Challenges: The main byproduct from the counter-ion, o-benzenedisulfonimide, is highly water-soluble and should be largely removed during the aqueous work-up.[7] If it persists, an additional aqueous wash of the organic layer can be performed.

References

  • Barbero, M., Cadamuro, S., & Dughera, S. (2016). Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. Organic & Biomolecular Chemistry, 14(4), 1437-1441. [Link]
  • Barbero, M., Cadamuro, S., & Dughera, S. (2016). Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. SciSpace. [Link]
  • Exploring the Synthesis Pathways and Reactivity of this compound. (2023). DC Fine Chemicals. [Link]
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2023). DC Fine Chemicals. [Link]
  • Unlocking Material Science Innovations with this compound (CAS: 57381-41-6). (2023). Autech Industry Co., Limited. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Processes for the diazotization of 2,5-dichloroanilines.
  • Diazotis
  • 2,5-Dibromoaniline. PubChem. [Link]

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The Strategic Role of 2,5-Dibromobenzonitrile in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to engineering materials with tailored functionalities. Among the versatile precursors available to the modern researcher, 2,5-Dibromobenzonitrile emerges as a pivotal component, particularly in the synthesis of novel organic electronic and porous materials. Its unique molecular architecture, featuring two reactive bromine atoms and a functional nitrile group on a benzene core, offers a trifecta of synthetic handles for creating complex, high-performance materials.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, to empower researchers in their quest for next-generation materials.

I. Foundational Principles: The Synthetic Versatility of this compound

The utility of this compound in materials science is primarily rooted in the reactivity of its carbon-bromine bonds.[1] These bonds are highly susceptible to participation in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction class is a cornerstone of modern polymer chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. By strategically selecting co-monomers, researchers can leverage this compound to construct a diverse array of conjugated polymers with precisely controlled electronic and photophysical properties.

Furthermore, the nitrile (-CN) group imparts additional functionality. It is an electron-withdrawing group that influences the electronic properties of the resulting material.[1] Moreover, the nitrile moiety can be chemically transformed into other functional groups, such as carboxylic acids or amines, providing a post-synthetic modification handle to further tune material properties or to anchor other molecules.[1]

II. Core Applications and Methodologies

The unique structural attributes of this compound have led to its application in several key areas of materials science research.

A. Conjugated Polymers for Organic Electronics

The synthesis of conjugated polymers is a major application of this compound. These materials are the active components in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The dibromo functionality allows for the creation of extended π-conjugated systems through polymerization reactions.

Key Application: Synthesis of blue, yellow, and red light-emitting chromophores for White Organic Light-Emitting Diodes (WOLEDs).[2][3]

Causality: The incorporation of this compound into the polymer backbone can be used to tune the energy levels (HOMO/LUMO) of the resulting material, thereby controlling the color of light emission in OLEDs. The rigid benzonitrile unit can also contribute to a higher glass transition temperature, enhancing the thermal stability and operational lifetime of the device.

This protocol describes a general procedure for the synthesis of a copolymer using this compound and a diboronic acid ester comonomer.

Materials:

  • This compound

  • Aryl diboronic acid pinacol ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos)[4]

  • Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary[5]

Experimental Workflow:

Suzuki_Polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Charge Schlenk flask with: - this compound (1.0 equiv) - Aryl diboronic acid ester (1.0 equiv) - Palladium catalyst (1-2 mol%) - Phase-transfer catalyst (optional) B 2. Evacuate and backfill flask with inert gas (e.g., Argon) three times. A->B C 3. Add degassed solvent and degassed aqueous base solution via syringe. B->C D 4. Heat the reaction mixture to 80-100 °C with vigorous stirring. C->D E 5. Monitor reaction progress by GPC analysis of aliquots. D->E F 6. Cool to room temperature and pour into a precipitating solvent (e.g., methanol). E->F G 7. Filter the polymer precipitate. F->G H 8. Purify by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, chloroform). G->H I 9. Dry the purified polymer under vacuum. H->I J 10. Analyze by: - NMR (¹H, ¹³C) - GPC (Mn, Mw, PDI) - FT-IR - UV-Vis Spectroscopy - TGA/DSC I->J

Caption: Workflow for Suzuki Polycondensation.

Self-Validation:

  • Monitoring: Regular sampling for Gel Permeation Chromatography (GPC) allows for the tracking of molecular weight build-up, indicating a successful polymerization.[6]

  • Characterization: The final polymer should be characterized by ¹H and ¹³C NMR to confirm the expected chemical structure. GPC will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6] FT-IR spectroscopy can confirm the presence of key functional groups and the disappearance of the C-Br stretching bands.[7] UV-Vis spectroscopy will reveal the electronic absorption properties of the conjugated polymer.[7]

B. Porous Organic Polymers (POPs) for Gas Sorption and Catalysis

This compound can also serve as a building block for the creation of Porous Organic Polymers (POPs).[8] These materials are characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability.[8] The rigid structure of the benzonitrile unit can contribute to the formation of robust, permanent porosity.

Key Application: Synthesis of nitrogen-rich POPs for applications in CO₂ capture and separation.[9]

Causality: The nitrogen atom in the nitrile group can act as a Lewis basic site, enhancing the affinity of the polymer for acidic gases like CO₂. The rigid and planar structure of the aromatic rings, connected through robust covalent bonds, prevents pore collapse upon solvent removal, leading to permanent microporosity.

This protocol outlines a general procedure for the synthesis of a POP from this compound and a multi-alkyne comonomer.

Materials:

  • This compound

  • A tri- or tetra-functional alkyne comonomer (e.g., 1,3,5-triethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Experimental Workflow:

Sonogashira_POP cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Add this compound, alkyne comonomer, Pd catalyst, and CuI to a Schlenk flask. B 2. Evacuate and backfill with inert gas three times. A->B C 3. Add degassed solvent and base via syringe. B->C D 4. Stir the mixture at a specified temperature (e.g., 60-80 °C) for 24-72 hours. C->D E 5. Cool to room temperature and filter the solid product. D->E F 6. Wash the solid sequentially with THF, water, methanol, and acetone. E->F G 7. Purify by Soxhlet extraction with a suitable solvent (e.g., THF). F->G H 8. Activate the polymer by heating under vacuum. G->H I 9. Analyze by: - Solid-state ¹³C NMR - FT-IR - TGA - Nitrogen adsorption-desorption (BET surface area) H->I

Caption: Workflow for POP Synthesis.

Self-Validation:

  • Porosity Analysis: The successful synthesis of a porous material is confirmed by nitrogen adsorption-desorption measurements, which will yield a characteristic isotherm and allow for the calculation of the BET surface area and pore size distribution.[9]

  • Structural Confirmation: Solid-state ¹³C NMR and FT-IR spectroscopy are used to confirm the formation of the polymer network and the presence of the expected functional groups.[9]

  • Thermal Stability: Thermogravimetric analysis (TGA) is crucial to determine the thermal stability of the POP, a key parameter for many applications.[10]

III. Data Presentation: Properties of this compound and Derived Materials

PropertyThis compoundPoly(arylene-alt-benzonitrile)Porous Organic Polymer
CAS Number 57381-41-6[1]N/AN/A
Molecular Formula C₇H₃Br₂N[11]VariesVaries
Molecular Weight 260.91 g/mol [11]Varies (e.g., Mn > 10 kDa)N/A
Appearance Solid[1]Typically a colored solidPowder
Melting Point 132-134 °C[1]High Tg or decompositionDecomposes at high temp.
Key Spectroscopic Data ¹H NMR, ¹³C NMR¹H NMR, ¹³C NMR, UV-VisSolid-state ¹³C NMR, FT-IR
Solubility Soluble in many organic solventsSoluble in common organic solventsInsoluble
Thermal Stability (Td5%) N/A> 300 °C> 400 °C[12]
Key Application MonomerOrganic Electronics (OLEDs, OPVs)Gas Sorption, Catalysis

IV. Conclusion and Future Outlook

This compound is a testament to the power of rational molecular design in materials science. Its predictable reactivity and multifunctional nature make it an invaluable tool for the synthesis of a wide range of advanced materials. The protocols outlined herein provide a starting point for researchers to explore the potential of this versatile building block. Future research will undoubtedly uncover new and exciting applications for materials derived from this compound, further solidifying its importance in the development of next-generation technologies.

V. References

  • MySkinRecipes. This compound. Available at: [Link]

  • Chen, S., et al. (2022). Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. ResearchGate. Available at: [Link]

  • Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. (2025). ResearchGate. Available at: [Link]

  • Mohamed, M. G., et al. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances, 3(2), 707-733. Available at: [Link]

  • Fabrication and Study of White‐Light OLEDs Based on Novel Copolymers with Blue, Yellow, and Red Chromophores. ResearchGate. Available at: [Link]

  • Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... ResearchGate. Available at: [Link]

  • Karak, S., et al. (2017). Constructing Ultraporous Covalent Organic Frameworks in Seconds via an Organic Terracotta Process. Journal of the American Chemical Society, 139(5), 1856-1862. Available at: [Link]

  • Vjekoslav, T., et al. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI. Available at: [Link]

  • Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage. Arabian Journal of Chemistry. Available at: [Link]

  • Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. ResearchGate. Available at: [Link]

  • Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). (2025). OSTI.GOV. Available at: [Link]

  • Wdowiak, K., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. Available at: [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Study of the Thermal Stability and Ionic Conductivity of Polystyrene-Co-Acrylonitrile Based Composite Solid Polymer Electrolytes Incorporated with different Lithium Salts. ResearchGate. Available at: [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. Available at: [Link]

  • Double condensation of Suzuki–Miyaura on 2,5-dibromothiophene substrate... ResearchGate. Available at: [Link]

  • Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. ResearchGate. Available at: [Link]

  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. MDPI. Available at: [Link]

  • A Comparative Study between Blended Polymers and Copolymers as Emitting Layers for Single-Layer White Organic Light-Emitting Diodes. NIH. Available at: [Link]

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. NIH. Available at: [Link]

  • Publications | The Jeffries-El Research Group. Boston University. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we delve into the nuances of the two primary synthetic routes: the Sandmeyer reaction of 2,5-dibromoaniline and the electrophilic bromination of benzonitrile. Our focus is on providing practical, experience-driven advice to troubleshoot common issues and enhance your synthetic success.

Section 1: Understanding the Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and material science, prized for its versatile reactivity.[1][2] Its synthesis, while conceptually straightforward, can be fraught with challenges that impact yield and purity. The two most common methods for its preparation are:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of 2,5-dibromoaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4] This method is often favored for its regioselectivity, starting from a readily available precursor.

  • Electrophilic Aromatic Bromination: This route involves the direct bromination of benzonitrile.[5] The primary challenge here lies in controlling the regioselectivity to obtain the desired 2,5-disubstituted product over other isomers.[5]

This guide will address both methods in detail, providing troubleshooting advice and optimized protocols.

Section 2: The Sandmeyer Reaction Route: A Deep Dive

The Sandmeyer reaction is a powerful tool for the introduction of a nitrile group onto an aromatic ring.[6] However, the multi-step nature of the process, involving the formation of an unstable diazonium salt intermediate, presents several potential pitfalls.

Troubleshooting Guide: Sandmeyer Reaction

This section addresses common issues encountered during the Sandmeyer synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete Diazotization: The diazonium salt may not have formed efficiently. This can be due to impure 2,5-dibromoaniline, incorrect stoichiometry of sodium nitrite or acid, or temperature fluctuations.1. Verify Starting Material Purity: Use freshly purified 2,5-dibromoaniline. 2. Optimize Stoichiometry: Use a slight excess of sodium nitrite (1.05-1.1 equivalents). Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄ or HCl) is present. 3. Strict Temperature Control: Maintain the temperature of the diazotization mixture between 0-5 °C.[7][8] Temperatures above this range can lead to premature decomposition of the diazonium salt.[7]
2. Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable.[7] If the temperature rises significantly during formation or before the addition of the copper(I) cyanide solution, the diazonium salt will decompose, primarily to the corresponding phenol.[9]1. Maintain Low Temperature: Use an efficient ice/salt bath to keep the reaction vessel at 0-5 °C throughout the diazotization and subsequent addition steps. 2. Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it.
3. Inactive Copper(I) Cyanide: The CuCN reagent may be oxidized or of poor quality.1. Use High-Quality CuCN: Purchase from a reputable supplier. 2. Freshly Prepare or Purify: If in doubt, consider preparing fresh CuCN or purifying the existing stock according to established procedures.
Presence of Significant Phenolic Impurity (2,5-Dibromophenol) Reaction of the Diazonium Salt with Water: This is a common side reaction, especially at elevated temperatures.[9]1. Rigorous Temperature Control: As mentioned above, maintaining a low temperature (0-5 °C) is critical to minimize this side reaction.[10] 2. Minimize Water Content (where applicable): While the diazotization is typically performed in an aqueous medium, ensure that the subsequent Sandmeyer reaction is not unnecessarily diluted with water, which could favor hydrolysis.
Formation of Azo Dyes (Colored Impurities) Coupling of the Diazonium Salt with Unreacted 2,5-Dibromoaniline: If the diazotization is incomplete, the remaining amine can act as a coupling partner for the diazonium salt.1. Ensure Complete Diazotization: Use a slight excess of sodium nitrite and allow sufficient time for the reaction to complete at 0-5 °C before proceeding. 2. Slow Addition: Add the sodium nitrite solution slowly to the amine solution to maintain a low concentration of nitrous acid and prevent localized areas of unreacted amine.
Formation of Biaryl Impurities Radical Coupling: The Sandmeyer reaction proceeds via a radical mechanism, and coupling of two aryl radicals can occur.[4]1. Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the aryl radical intermediate. 2. Scavengers (Advanced): In some cases, radical scavengers can be employed, but this may also inhibit the desired reaction and requires careful optimization.
Frequently Asked Questions (FAQs): Sandmeyer Reaction

Q1: What are the visual cues for a successful diazotization?

A1: A successful diazotization of 2,5-dibromoaniline typically results in a clear, pale yellow solution of the diazonium salt. The disappearance of the solid amine starting material is a key indicator. If the solution becomes dark or turbid, it may indicate decomposition or side reactions. The evolution of nitrogen gas (effervescence) will be prominent during the subsequent Sandmeyer step when the diazonium salt reacts with the copper(I) cyanide.

Q2: How critical is the quality of the starting 2,5-dibromoaniline?

A2: The purity of the starting amine is paramount. Impurities can interfere with the diazotization reaction, leading to incomplete conversion and the formation of side products. It is advisable to recrystallize the 2,5-dibromoaniline if its purity is questionable.

Q3: Can I use an alternative to sodium nitrite for diazotization?

A3: Yes, other diazotizing agents like tert-butyl nitrite can be used, particularly in non-aqueous conditions.[11] However, for the classical aqueous Sandmeyer reaction, sodium nitrite in the presence of a mineral acid is the most common and cost-effective choice.

Q4: What is the best work-up procedure to maximize yield and purity?

A4: After the reaction is complete (indicated by the cessation of nitrogen evolution), the typical work-up involves quenching the reaction mixture with water and extracting the product with an organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with water, dilute aqueous sodium cyanide (to remove copper salts), and brine. Drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) followed by solvent removal under reduced pressure will yield the crude product. Purification is often necessary and can be achieved by recrystallization or column chromatography.[12]

Section 3: The Electrophilic Bromination Route: Mastering Regioselectivity

The direct bromination of benzonitrile offers a more atom-economical route to this compound. However, the directing effects of the nitrile and the first bromine substituent make achieving the desired 2,5-isomer exclusively a significant challenge.

Troubleshooting Guide: Electrophilic Bromination

This section addresses common issues encountered during the electrophilic bromination of benzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dibrominated Product 1. Insufficient Brominating Agent: The stoichiometry of the brominating agent may be too low for complete disubstitution.1. Optimize Stoichiometry: Use at least two equivalents of the brominating agent (e.g., Br₂ or NBS). A slight excess may be necessary to drive the reaction to completion.
2. Inadequate Reaction Conditions: The reaction may be too slow due to low temperature or an ineffective catalyst.1. Adjust Temperature: Gently heating the reaction mixture may be required, but this should be done cautiously to avoid promoting side reactions. 2. Use a Catalyst: A Lewis acid catalyst (e.g., FeBr₃) is often necessary when using Br₂. For NBS, a catalytic amount of a strong acid can be beneficial.[13]
Formation of a Mixture of Isomers (e.g., 3,5-dibromobenzonitrile) 1. Incorrect Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity of the second bromination.1. Solvent Selection: Acetonitrile is often a good solvent choice for brominations with NBS.[1] 2. Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity. 3. Choice of Brominating Agent: N-bromosuccinimide (NBS) can offer better regioselectivity compared to Br₂ in some cases.[1]
Over-bromination (Formation of Tribromobenzonitrile) Excess Brominating Agent or Harsh Conditions: Using a large excess of the brominating agent or prolonged reaction times at elevated temperatures can lead to the formation of tribrominated products.1. Stoichiometric Control: Use a carefully measured amount of the brominating agent (around 2.0-2.2 equivalents). 2. Monitor the Reaction: Follow the progress of the reaction by TLC or GC to determine the optimal time to quench the reaction and avoid over-bromination.
Difficult Separation of Isomers Similar Physical Properties: The various dibromobenzonitrile isomers can have very similar polarities, making their separation by column chromatography challenging.1. Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient. Experiment with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane). 2. Recrystallization: Fractional recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may be effective in separating the isomers if there is a significant difference in their solubilities. 3. Advanced Techniques: Techniques like preparative HPLC or supercritical fluid chromatography (UPC²) may be necessary for difficult separations.[14]
Frequently Asked Questions (FAQs): Electrophilic Bromination

Q1: What is the best brominating agent for this reaction?

A1: Both liquid bromine (Br₂) in the presence of a Lewis acid catalyst (like FeBr₃) and N-bromosuccinimide (NBS) can be used.[5][13] NBS is often preferred as it is a solid and easier to handle, and can sometimes provide better regioselectivity.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring the reaction. By comparing the reaction mixture to standards of the starting material (benzonitrile) and the desired product, you can track the consumption of the starting material and the formation of the product and any byproducts.

Q3: What are the expected directing effects of the substituents?

A3: The nitrile group (-CN) is a meta-director and deactivating. The first bromine atom is an ortho-, para-director and deactivating. The interplay of these directing effects makes the regiochemical outcome sensitive to the reaction conditions. The formation of the 2,5-isomer is a result of a complex interplay of electronic and steric factors.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via the Sandmeyer Reaction

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Step 1: Diazotization of 2,5-Dibromoaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.

  • Cool the mixture to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution should be a clear, pale yellow.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash successively with water, a dilute aqueous sodium cyanide solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Electrophilic Bromination

This protocol is a representative example and may require optimization.

  • To a solution of benzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add liquid bromine (2.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture and quench by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product, which will likely be a mixture of isomers, by column chromatography on silica gel or fractional recrystallization to isolate the desired this compound.

Section 5: Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps and decision points in the synthesis of this compound.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 2,5-Dibromoaniline B NaNO₂, H₂SO₄ 0-5 °C A->B 1. Dissolve C 2,5-Dibromobenzenediazonium Salt B->C 2. Diazotize D CuCN, NaCN <10 °C C->D 1. Prepare CuCN solution E Reaction Mixture D->E 2. Add slowly F Work-up & Purification E->F 3. Quench & Extract G This compound F->G 4. Isolate

Caption: Workflow for the Sandmeyer synthesis of this compound.

Bromination_Troubleshooting Start Crude Product from Electrophilic Bromination Analysis Analyze by TLC/GC/NMR Start->Analysis LowYield Low Yield of Dibrominated Product Analysis->LowYield Incomplete Conversion IsomerMix Mixture of Isomers Analysis->IsomerMix Multiple Spots/Peaks OverBrom Over-bromination (Tribromo product) Analysis->OverBrom Higher MW Impurity PureProduct Pure this compound Analysis->PureProduct Clean Product Sol_LowYield Increase brominating agent Optimize temperature/catalyst LowYield->Sol_LowYield Sol_IsomerMix Optimize solvent/temperature Fractional recrystallization Preparative chromatography IsomerMix->Sol_IsomerMix Sol_OverBrom Reduce brominating agent Monitor reaction closely OverBrom->Sol_OverBrom

Caption: Troubleshooting decision tree for electrophilic bromination.

References

  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). Vertex AI Search.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • Workup of Sandmeyer reaction? (n.d.). ECHEMI.
  • Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube.
  • Why should the temperature be maintained at 0–5 °C in a diazotis
  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. (2023). RSC Publishing.
  • Exploring Flow Procedures for Diazonium Form
  • Regioselectivity in Radical Bromination in Organic Chemistry. (2019). YouTube.
  • 17.3: Reactions involving arenediazonium salts. (2020). Chemistry LibreTexts.
  • Sandmeyer type reaction troubleshoot. (2024). Reddit.
  • Troubleshooting a Sandmeyer reaction. (2019). Reddit.
  • Common side reactions in Sandmeyer and azo coupling reactions. (2025). Benchchem.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PubMed Central.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). CECRI, Karaikudi.
  • Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main. (2024). Vedantu.
  • Why diazotization reaction is done at low temperature (0 - 5°C)? (2020). CHEMISTRY FOR NEET - Quora.
  • Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. (2014).
  • Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. (n.d.). Benchchem.
  • Processes for the diazotization of 2,5-dichloroanilines. (2015).
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). Vertex AI Search.
  • Separations of the isomer mixtures of chloronitrobenzenes (A, D, G),... (n.d.).
  • Separ
  • Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. (2022). Wiley Online Library.
  • electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.).
  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2016). MDPI.
  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.).
  • 2,4-Dibromobenzonitrile. (n.d.). In PubChem. Retrieved January 8, 2026.
  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. (2025).

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Technical Support Center: Purification of Crude 2,5-Dibromobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,5-Dibromobenzonitrile via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to overcome common challenges and ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a suitable recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit a steep solubility curve with temperature.[1] This means the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or colder.[2] This differential solubility is the cornerstone of the recrystallization process, allowing for the separation of the desired compound from impurities.[3] For a compound like this compound, which is a moderately polar aromatic molecule, suitable solvents would likely have similar polarity.[4]

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: For brominated aromatic compounds such as this compound, common solvent choices include ethanol, methanol, hexane, toluene, and acetone.[5] Given the presence of the polar nitrile group and the less polar dibrominated benzene ring, a solvent of intermediate polarity or a mixed solvent system is often effective.[4] A good starting point would be to test the solubility of a small amount of the crude material in these solvents at room temperature and then upon heating.[2]

Q3: What are the likely impurities in crude this compound?

A3: Impurities in crude this compound can originate from the synthetic route, which is often the electrophilic bromination of benzonitrile. Potential impurities may include unreacted starting materials, byproducts such as isomeric dibromobenzonitriles (e.g., 2,4- or 3,5-dibromobenzonitrile), or poly-brominated species.[5] Residual bromine from the synthesis can also be present, often imparting a yellow or brown color.[5]

Q4: Is it necessary to remove residual bromine before recrystallization, and how can this be done?

A4: Yes, it is advisable to remove residual bromine before recrystallization. Bromine can react with certain organic solvents and can also co-crystallize with the product, leading to an impure final material.[5] A common method to quench residual bromine is to wash the crude product with an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, before the recrystallization process.[5]

Q5: What safety precautions should be taken when handling this compound and the solvents?

A5: this compound and many organic solvents are hazardous. It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of dust and vapors.[6] Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated upon cooling.[7] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[7]1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7] 2. Induce crystallization:     a. Scratching: Scratch the inside of the flask at the solution's surface with a glass rod.[7]     b. Seeding: Add a small "seed" crystal of pure this compound to the solution.[7]     c. Further cooling: Place the flask in an ice-water bath to further decrease the solubility.[8]
Oiling Out 1. Melting point depression: The melting point of the crude solid is lower than the boiling point of the solvent, often due to a high impurity level.[7] 2. Rapid cooling: The solution is cooled too quickly, causing the compound to separate as a liquid before it can form an ordered crystal lattice.[7]1. Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[9] 2. Use a different solvent: Select a solvent with a lower boiling point or use a mixed solvent system.[7]
Low Recovery Yield 1. Incomplete crystallization: A significant amount of the product remains dissolved in the mother liquor. 2. Excessive washing: Using too much cold solvent to wash the crystals can redissolve some of the product.[2] 3. Premature crystallization: Crystals formed during hot filtration and were discarded with the filter paper.[8]1. Cool the filtrate further: Place the mother liquor in an ice bath to induce further crystallization.[8] 2. Minimize washing: Use a minimal amount of ice-cold solvent to wash the crystals.[2] 3. Optimize hot filtration: Use a pre-heated funnel and a fluted filter paper to speed up the filtration and prevent cooling.[8]
Colored Crystals Presence of colored impurities: These impurities are co-crystallizing with the product.Use activated charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Swirl the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8]

Experimental Protocols

Physical and Chemical Data
PropertyValueSource
Chemical Formula C₇H₃Br₂N[3]
Molecular Weight 260.91 g/mol [3]
Melting Point 132-134 °C[10]
Appearance Solid[10]
CAS Number 57381-41-6[3]
Solvent Selection Guide

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This should be used as a starting point for small-scale solubility tests to determine the optimal solvent or solvent system.

SolventPolarity IndexExpected Solubility at Room Temp.Expected Solubility at Boiling Point
Hexane 0.0LowModerate
Toluene 2.4LowHigh
Ethyl Acetate 4.4ModerateHigh
Acetone 5.1HighVery High
Ethanol 5.2ModerateHigh
Methanol 5.1ModerateHigh
Water 9.0InsolubleInsoluble
(Polarity Index values are from various sources and are for relative comparison.)
Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[8]

  • Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

  • Characterization: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics.[12] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[12]

  • Solvent Pair Selection: Choose a pair of miscible solvents, one that readily dissolves this compound and one that does not. A common example for moderately polar compounds is an alcohol (good solvent) and water (poor solvent).[12]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 10 from the single-solvent recrystallization protocol.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvents (e.g., Ethanol, Toluene, Hexane) test_rt_solubility Test Solubility in Small Amount of Cold Solvent start->test_rt_solubility soluble_rt Soluble at Room Temp. (Poor Choice) test_rt_solubility->soluble_rt Yes insoluble_rt Insoluble/Sparingly Soluble at Room Temp. test_rt_solubility->insoluble_rt No test_hot_solubility Test Solubility in Boiling Solvent insoluble_rt->test_hot_solubility insoluble_hot Insoluble when Hot (Poor Choice) test_hot_solubility->insoluble_hot No soluble_hot Soluble when Hot (Good Candidate) test_hot_solubility->soluble_hot Yes cool_solution Cool Solution soluble_hot->cool_solution check_crystals Check for Crystal Formation cool_solution->check_crystals crystals_form Crystals Form (Excellent Choice) check_crystals->crystals_form Yes no_crystals No Crystals Form (Consider Mixed Solvent) check_crystals->no_crystals No

Caption: Logical flow for selecting a suitable recrystallization solvent.

References

  • Recrystallization. (n.d.). NIUS Chemistry Experiments.
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
  • Recrystallization1. (n.d.). University of Massachusetts.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.). Williamson, K. L., Minard, R., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Lab Procedure: Recrystallization. (n.d.). ChemTalk.
  • Recrystallization methods for purifying 6,8-Dibromoquinolin-3-amine. (2025). BenchChem.
  • Purification by Recrystallization. (2025). CUNY.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq.
  • Recrystallization. (n.d.).
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Unlocking Material Science Innovations with this compound (CAS: 57381-41-6). (n.d.).

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Technical Support Center: Synthesis of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromobenzonitrile (CAS 57381-41-6). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on identifying and mitigating common impurities.

I. Understanding the Synthetic Landscape and Potential Impurities

The two primary routes for the synthesis of this compound are the electrophilic bromination of benzonitrile and the Sandmeyer reaction of 2,5-dibromoaniline. The choice of route can significantly influence the impurity profile of the final product.

A. Electrophilic Bromination of Benzonitrile

This method involves the direct bromination of benzonitrile using a brominating agent and a Lewis acid catalyst. While seemingly straightforward, the regioselectivity of this reaction is a critical factor.

Diagram of the Electrophilic Bromination Pathway:

Benzonitrile Benzonitrile Intermediate σ-complex intermediate Benzonitrile->Intermediate Electrophilic attack BrominatingAgent Br₂ / FeBr₃ BrominatingAgent->Intermediate Product This compound Intermediate->Product Deprotonation (major pathway) Isomers Unwanted Isomers (e.g., 2,3- and 3,5-) Intermediate->Isomers Deprotonation (minor pathways) Overbromination Tribromobenzonitrile Product->Overbromination Further bromination

Caption: Electrophilic bromination of benzonitrile leading to the desired product and potential impurities.

FAQ 1: I am seeing multiple spots on my TLC after the bromination of benzonitrile. What are they?

Answer: The multiple spots likely correspond to a mixture of dibromobenzonitrile isomers. The cyano group is a meta-director, while the first bromine added is an ortho-, para-director. This can lead to the formation of not only the desired 2,5-isomer but also other isomers such as 2,3-dibromobenzonitrile and 3,5-dibromobenzonitrile. Over-bromination can also occur, leading to tribromobenzonitrile isomers.

Troubleshooting:

  • Control Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the bromination.

  • Slow Addition of Bromine: Adding the brominating agent dropwise over an extended period can help to minimize localized high concentrations, reducing the formation of over-brominated byproducts.

  • Choice of Lewis Acid: The type and amount of Lewis acid catalyst can influence the reaction's selectivity. Experiment with different catalysts (e.g., FeBr₃, AlCl₃) and their stoichiometry.

B. Sandmeyer Reaction of 2,5-Dibromoaniline

This route involves the diazotization of 2,5-dibromoaniline followed by a copper(I) cyanide-mediated cyanation. This method offers a more direct path to the desired isomer, but it is not without its own set of potential impurities.

Diagram of the Sandmeyer Reaction Pathway:

Aniline 2,5-Dibromoaniline Diazonium 2,5-Dibromobenzenediazonium salt Aniline->Diazonium Diazotization Diazotization NaNO₂ / HBr Diazotization->Diazonium Product This compound Diazonium->Product Cyanation Phenol 2,5-Dibromophenol Diazonium->Phenol Hydrolysis (side reaction) Biaryl Biaryl byproducts Diazonium->Biaryl Radical coupling (side reaction) Cyanation CuCN Cyanation->Product

Caption: Sandmeyer reaction pathway for the synthesis of this compound and potential side products.

FAQ 2: My Sandmeyer reaction is giving a low yield and a significant amount of a phenolic byproduct. What is happening?

Answer: The formation of a phenolic byproduct, in this case, 2,5-dibromophenol, is a common side reaction in Sandmeyer reactions.[1][2] This occurs when the diazonium salt reacts with water in the reaction mixture before it can react with the cyanide source. The radical mechanism of the Sandmeyer reaction can also lead to the formation of biaryl byproducts.[1][2]

Troubleshooting:

  • Temperature Control: Diazotization reactions should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Allowing the reaction to warm up prematurely will favor hydrolysis.

  • Anhydrous Conditions: While challenging in aqueous acid, minimizing excess water can help reduce phenol formation.

  • Efficient Mixing: Ensure that the diazonium salt solution is added to the copper cyanide solution with efficient stirring to promote the desired reaction over side reactions.

  • Purity of Starting Material: Ensure the 2,5-dibromoaniline is pure, as impurities can interfere with the diazotization step.

II. Identification and Characterization of Impurities

Accurate identification of impurities is crucial for process optimization and ensuring the quality of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Impurity Type Potential Impurities Formation Mechanism Analytical Detection
Isomeric Impurities 2,3-Dibromobenzonitrile, 3,5-Dibromobenzonitrile, etc.Lack of complete regioselectivity during electrophilic bromination of benzonitrile.GC-MS: Can often separate isomers based on retention time and provide mass spectra for identification.[3][4][5][6] HPLC: Reverse-phase HPLC with a suitable column and mobile phase can resolve isomeric impurities.[7][8][9]
Reaction Byproducts 2,5-DibromophenolHydrolysis of the diazonium salt intermediate in the Sandmeyer reaction.[1][2]GC-MS & HPLC: Easily detectable as it has a different polarity and mass compared to the desired product.
Tribromobenzonitrile isomersOver-bromination during the electrophilic bromination of benzonitrile.GC-MS & HPLC: Will have a higher molecular weight and different retention times.
Starting Materials Benzonitrile, 2,5-DibromoanilineIncomplete reaction.GC-MS & HPLC: Can be detected and quantified against a standard.
Hydrolysis Products 2,5-Dibromobenzamide, 2,5-Dibromobenzoic acidHydrolysis of the nitrile group during workup or purification.HPLC: These more polar compounds will have different retention times than the nitrile. IR Spectroscopy: Presence of C=O and N-H (amide) or O-H (acid) stretches.

III. Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present.

FAQ 3: What is the best way to purify crude this compound?

Answer: Recrystallization is often the most effective method for purifying solid organic compounds like this compound.[10][11][12][13][14] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, and mixtures thereof) at room temperature and at their boiling points.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The this compound should crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Purification:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try using a more dilute solution or allowing for slower cooling. A different solvent system may also be required.

  • Poor Recovery: If the yield is low, you may be using too much solvent or the product may have significant solubility in the cold solvent. Try to minimize the amount of solvent used for dissolution and washing. The filtrate can also be concentrated and a second crop of crystals collected.

  • Persistent Impurities: If recrystallization does not remove certain impurities (e.g., isomers with very similar solubility), column chromatography on silica gel may be necessary. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point for separation.

IV. Analytical Methods for Purity Assessment

FAQ 4: How can I confirm the purity of my final product?

Answer: A combination of techniques is recommended for a comprehensive purity assessment.

  • Melting Point: A sharp melting point range close to the literature value (132-134 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good qualitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including isomers.[3][4][5][6][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying a wide range of impurities, including non-volatile compounds and isomers.[7][8][9] A typical reverse-phase method would utilize a C18 column with a mobile phase gradient of water and acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

By understanding the potential pitfalls in the synthesis of this compound and employing systematic troubleshooting and analytical techniques, researchers can consistently obtain high-purity material for their downstream applications.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). PMC PubMed Central.
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Recrystallization. (n.d.).
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. (2016). Indian Academy of Sciences.
  • Purification by Recrystallization - CUNY. (n.d.).
  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). CECRI, Karaikudi.
  • Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. (2014). ResearchGate.
  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
  • Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.).
  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. (n.d.). SIELC Technologies.
  • Sandmeyer Reaction - J&K Scientific LLC. (n.d.).
  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (2015). Oriental Journal of Chemistry.
  • Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. (n.d.). MIT OpenCourseWare.
  • Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). ResearchGate.
  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). PubMed.
  • Distinguishing drug isomers in the forensic laboratory. (2019). UvA-DARE (Digital Academic Repository).
  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. (2022). PubMed.
  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2014). ResearchGate.
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2022). MDPI.
  • High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid. (n.d.). Google Patents.

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Optimizing reaction conditions for the synthesis of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Dibromobenzonitrile

Welcome to the technical support resource for the synthesis of this compound (CAS 57381-41-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will focus on the most common and versatile method: the Sandmeyer reaction, starting from 2,5-dibromoaniline. This document moves beyond a simple protocol to explain the causality behind each step, empowering you to troubleshoot effectively and achieve high-purity, high-yield results.

Section 1: Core Principles & Reaction Mechanism

The synthesis of this compound via the Sandmeyer reaction is a classic and powerful transformation in organic chemistry.[1][2] It allows for the conversion of a primary aromatic amine into a nitrile, a substitution pattern not easily achieved through direct electrophilic aromatic substitution. The overall process is a two-stage sequence.

Stage 1: Diazotization The first stage is the conversion of the primary aromatic amine, 2,5-dibromoaniline, into a highly reactive intermediate: the corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic or sulfuric acid.[3][]

Stage 2: Copper-Catalyzed Cyanation The second stage involves the displacement of the diazonium group (-N₂⁺) with a cyanide group (-CN). This transformation is catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[5] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[1][2][6]

The overall reaction pathway is illustrated below.

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_cyanation Stage 2: Sandmeyer Cyanation Amine 2,5-Dibromoaniline Diazonium 2,5-Dibromobenzene- diazonium Salt Amine->Diazonium NaNO₂, HBr 0-5 °C Radical Aryl Radical Diazonium->Radical Cu(I)CN (Electron Transfer) Product This compound Radical->Product [Cu(II)(CN)₂] (CN Transfer)

Caption: The two-stage mechanism of the Sandmeyer reaction for this compound synthesis.

Section 2: Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating checkpoints to confirm the completion of critical steps.

Materials:

  • 2,5-Dibromoaniline (1.0 eq)

  • Concentrated Hydrobromic Acid (48% HBr, ~4.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Sodium Cyanide (NaCN, 1.2 eq) - Caution: Highly Toxic!

  • Deionized Water

  • Toluene or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

  • Ice

Procedure:

Part A: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HBr (2.5 eq) and water.

  • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The mixture should form a fine, slurry-like precipitate of the aniline hydrobromide salt. Causality: A fine suspension ensures a high surface area for a rapid and complete reaction with nitrous acid.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the internal temperature is strictly maintained between 0-5 °C. An exothermic reaction with gas evolution may be observed. Causality: Diazonium salts are thermally unstable and decompose rapidly above 5 °C, leading to phenol formation and reduced yield.[7]

  • Checkpoint 1: After the addition is complete, continue stirring for 15-20 minutes. Test for the presence of excess nitrous acid by touching a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

  • Checkpoint 2: To remove excess nitrous acid which can interfere with the subsequent step, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.

Part B: Sandmeyer Cyanation

  • In a separate, larger flask, prepare the copper(I) cyanide solution. Under a fume hood with extreme caution , dissolve copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in deionized water. Gently warm the mixture if necessary to achieve dissolution, then cool it to ~10 °C. Causality: Using a pre-formed solution of the copper-cyanide complex ensures the catalyst is readily available for the reaction.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas (N₂) will occur. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases. This ensures the reaction goes to completion.[9]

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like toluene or dichloromethane (3x volumes).

  • Combine the organic extracts and wash them successively with water, dilute aqueous NaOH, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. The expected product is a solid with a melting point of 132-134 °C.[10][11]

Section 3: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Q1: My final yield is very low or I isolated no product. What went wrong?

This is the most common issue and can stem from several factors, primarily related to the unstable diazonium intermediate.

  • Potential Cause 1: Diazonium Salt Decomposition. The most likely culprit is poor temperature control during the diazotization step. If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose to form 2,5-dibromophenol, which is water-soluble and may be lost during workup.[7]

    • Solution: Ensure your ice-salt bath is efficient and monitor the internal reaction temperature vigilantly. Add the sodium nitrite solution very slowly to control the exotherm.

  • Potential Cause 2: Incomplete Diazotization. If not enough nitrous acid is used or the reaction is not given enough time, unreacted 2,5-dibromoaniline will remain. This starting material will not proceed to the final product and can complicate purification.

    • Solution: Use the starch-iodide paper test as described in the protocol (Checkpoint 1) to confirm an excess of nitrous acid, which validates that all the starting amine has been converted.[8]

  • Potential Cause 3: Inactive Catalyst. Copper(I) salts can oxidize to Copper(II) upon prolonged exposure to air. Cu(II) is not an effective catalyst for the Sandmeyer reaction.

    • Solution: Use a fresh bottle of high-purity Copper(I) Cyanide. If its quality is suspect, consider preparing it fresh or washing it with a reducing agent.

Troubleshooting_Workflow start Low Yield Observed check_diazotization Was Diazotization Complete? (Starch-Iodide Test) start->check_diazotization check_temp Was Temperature < 5°C During Diazotization? check_diazotization->check_temp Yes incomplete_diazotization Root Cause: Incomplete Diazotization check_diazotization->incomplete_diazotization No check_catalyst Was Catalyst Active? (Fresh CuCN) check_temp->check_catalyst Yes decomposition Root Cause: Diazonium Decomposition check_temp->decomposition No check_catalyst->start Yes (Re-evaluate other params) inactive_catalyst Root Cause: Inactive Catalyst check_catalyst->inactive_catalyst No

Caption: A logical workflow for troubleshooting low yields in the Sandmeyer reaction.

Q2: The reaction mixture turned dark brown/black and produced a tar-like substance.

This is a strong indicator of significant side reactions and decomposition.

  • Potential Cause: Azo Coupling. The diazonium salt is an electrophile and can react with the starting amine (2,5-dibromoaniline) or other electron-rich species in the mixture to form highly colored azo compounds.[7] This is more likely if the solution is not sufficiently acidic.

    • Solution: Ensure a sufficient excess of strong acid is used during diazotization. The low pH keeps the concentration of free amine low, suppressing this side reaction.

Q3: My NMR/GC-MS analysis shows a significant amount of 2,5-dibromophenol.

This impurity arises directly from the reaction of the diazonium salt with water.

  • Potential Cause 1: High Reaction Temperature. As mentioned, this is the primary cause of phenol formation.

    • Solution: Improve temperature control.

  • Potential Cause 2: Prolonged Reaction Time. Leaving the diazonium salt solution for too long, even at 0-5 °C, will lead to slow decomposition and hydrolysis.

    • Solution: Use the diazonium salt immediately after it is prepared. The Sandmeyer stage should be set up and ready to go before you even start the diazotization.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is Copper(I) the necessary catalyst? Can I use Copper(II)? The mechanism is initiated by a single-electron transfer from Cu(I) to the diazonium salt to form an aryl radical.[1][2] Copper(II) is in the wrong oxidation state to initiate this process and is therefore ineffective as a catalyst.

Q2: What are the critical safety precautions for this reaction? The primary hazard is the diazonium salt intermediate. While generally stable in cold aqueous solution, isolated diazonium salts are shock-sensitive and can be explosive when dry. Never attempt to isolate the diazonium salt from the solution. Additionally, this reaction uses and generates highly toxic cyanide compounds. All steps involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide quench solution (e.g., bleach or hydrogen peroxide) should be readily available.

Q3: Can I use a different acid, like HCl or H₂SO₄, for the diazotization? Yes, other strong acids can be used.[3] The choice of acid can influence the counter-ion of the diazonium salt. Using HBr is often convenient as it provides the bromide ions that can help stabilize the copper(I) catalyst in the subsequent step. If using H₂SO₄, ensure the stoichiometry is adjusted accordingly.

Q4: Is there an alternative to aqueous sodium nitrite for diazotization? Yes, for reactions in organic solvents, organic nitrites like tert-butyl nitrite or isoamyl nitrite can be used.[12] These reagents can sometimes offer milder conditions and are useful for substrates that are not soluble in aqueous acid. However, for this specific transformation, the aqueous NaNO₂ method is robust, cost-effective, and well-established.

Section 5: Data Summary: Impact of Reaction Parameters

The following table summarizes the influence of key variables on the synthesis of this compound.

ParameterOptimal ConditionEffect of DeviationPrimary Byproducts
Diazotization Temp. 0-5 °CHigher temps lead to rapid decomposition of the diazonium salt, drastically lowering yield.2,5-Dibromophenol
Acidity (pH) Strongly Acidic (Excess HBr)Insufficient acid leads to incomplete diazotization and promotes azo coupling.Azo compounds, unreacted starting material
Nitrite Stoichiometry 1.05 - 1.1 eqToo little results in incomplete reaction. Too much can lead to unwanted side reactions.Unreacted 2,5-dibromoaniline
Catalyst Quality Fresh, Anhydrous Cu(I)CNOxidized (Cu(II)) or hydrated catalyst has very low activity, stalling the reaction.Minimal product formation
Addition Rate (NaNO₂) Slow, DropwiseToo rapid addition causes localized heating, leading to decomposition.2,5-Dibromophenol, tar

References

  • Vertex AI Search. (2025). Exploring the Synthesis Pathways and Reactivity of this compound.
  • BenchChem. (2025). Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction.
  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
  • Tariq, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (2007). Catalytic Sandmeyer Bromination.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (2025). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • BenchChem. (n.d.). Unlocking Material Science Innovations with this compound (CAS: 57381-41-6).
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Khan Academy. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • BOC Sciences. (n.d.). Custom Diazotization Services.

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Side reactions to avoid in the synthesis of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dibromobenzonitrile (CAS No: 57381-41-6). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. This compound is a versatile building block, instrumental in the construction of complex molecules for pharmaceuticals and advanced materials, primarily due to its two reactive bromine atoms and a nitrile group that can undergo further transformations.[1][2] Its synthesis, however, is not without challenges, often related to regioselectivity and competing side reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the synthetic landscape and achieve high purity and yield.

Troubleshooting & FAQs: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: My overall yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield is a common issue that can stem from several stages of the process. Let's break down the primary culprits based on the synthetic route.

  • If using a Sandmeyer Reaction (from 2,5-Dibromoaniline):

    • Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is highly sensitive to temperature. If the temperature rises above 5-10 °C, the unstable diazonium salt can decompose prematurely, often reacting with water to form the corresponding phenol (2,5-dibromophenol), or degrading into a tarry mixture.

    • Premature Decomposition of Diazonium Salt: Even at low temperatures, diazonium salts have a limited lifespan. Any significant delay between the diazotization and the subsequent cyanation step can lead to degradation and reduced yield.

    • Inefficient Cyanation: The displacement of the diazonium group with cyanide, catalyzed by a copper(I) salt, is a radical-nucleophilic aromatic substitution.[3][4] Insufficient copper(I) catalyst, poor quality of the copper cyanide, or incorrect pH can hinder this conversion, leading to byproducts.

  • If using Direct Bromination (from Benzonitrile):

    • Poor Regioselectivity: The nitrile (-CN) group is an electron-withdrawing and meta-directing deactivator.[5][6] Direct bromination will preferentially yield 3-bromobenzonitrile and subsequently 3,5-dibromobenzonitrile. Forcing the reaction to produce the 2,5-isomer requires harsh conditions, which inevitably leads to a mixture of isomers (e.g., 2,3-, 3,4-, and 2,6-dibromobenzonitrile), making the isolation of the desired product difficult and lowering its effective yield.[1]

    • Over-bromination: Under strong brominating conditions, the formation of tri- or tetra-brominated species can occur, further complicating the product mixture and reducing the yield of the target molecule.

Question 2: My analytical data (TLC, LC-MS, NMR) shows multiple unexpected signals. What are these impurities?

Answer: The identity of impurities is highly dependent on your synthetic method.

  • Common Impurities in the Sandmeyer Route:

    • 2,5-Dibromophenol: Formed from the reaction of the diazonium intermediate with water. This is often the major byproduct if temperature control is poor.[3]

    • Biaryl Compounds: A characteristic side product of the Sandmeyer reaction mechanism is the formation of symmetrical biaryls (in this case, 2,2',5,5'-tetrabromo-1,1'-biphenyl) through the coupling of two aryl radicals.[4]

    • 2,5-Dibromobenzene: If the diazonium salt is reduced instead of undergoing nucleophilic substitution (a process known as hydro-dediazoniation), you will form this byproduct.

    • Unreacted 2,5-Dibromoaniline: Incomplete diazotization will leave the starting material in your crude product.

  • Common Impurities in the Direct Bromination Route:

    • Isomeric Dibromobenzonitriles: As discussed, this is the primary challenge. You will likely see signals for 3,5-dibromobenzonitrile, 3,4-dibromobenzonitrile, and other isomers which can be very difficult to separate from the desired 2,5-isomer due to similar polarities.

    • Monobrominated Benzonitriles: Incomplete reaction will leave 2-bromobenzonitrile and 3-bromobenzonitrile in the mixture.

Question 3: How can I ensure I get the correct 2,5- substitution pattern and avoid other isomers?

Answer: For regiochemical control, the Sandmeyer reaction is vastly superior to direct bromination for this specific target. The substitution pattern is locked in by the starting material, 2,5-dibromoaniline. The challenge then becomes efficiently converting the amine group to a nitrile group without side reactions. Direct bromination of benzonitrile is not a recommended industrial or laboratory method for producing isomerically pure this compound due to the directing effects of the nitrile group.[6][7]

Question 4: During the Sandmeyer reaction, the solution turned dark brown/black and foamed excessively upon adding the copper cyanide. What went wrong?

Answer: This indicates a violent and uncontrolled decomposition of the diazonium salt. The key is the rate of addition and temperature management.

  • Causality: The reaction between the diazonium salt and the copper(I) catalyst generates nitrogen gas.[8] If the solution containing the diazonium salt is added too quickly to the hot copper cyanide solution, or if the reaction temperature is too high, the rate of N₂ evolution becomes uncontrollable. This rapid gas evolution causes foaming, and the exothermic decomposition can lead to a runaway reaction, resulting in tar formation.

  • Preventative Measure: The solution of the cold, freshly prepared diazonium salt should be added slowly and in portions to the copper cyanide solution, with vigorous stirring. The temperature of the receiving flask should be carefully monitored and controlled, typically starting at a moderate temperature and allowing the exotherm to be managed effectively.

Mechanistic Insights & Visual Guides

Understanding the reaction pathways is crucial for troubleshooting. The following diagrams illustrate the desired synthesis and potential side reactions.

Diagram 1: The Sandmeyer Reaction Pathway

A 2,5-Dibromoaniline B Benzenediazonium Salt Intermediate A->B C This compound (Desired Product) B->C CuCN, heat D 2,5-Dibromophenol (Side Product) B->D H₂O, heat (Decomposition) E Biaryl Impurity (Side Product) B->E Radical Coupling

Caption: Key pathways in the Sandmeyer synthesis of this compound.

Diagram 2: Troubleshooting Workflow

cluster_issues cluster_causes cluster_solutions start Analysis of Crude Product (TLC, LC-MS, NMR) low_yield Low Yield? start->low_yield multi_spots Multiple Impurity Spots/Peaks? start->multi_spots cause1 Incomplete Reaction (Starting Material Present) low_yield->cause1 cause2 Decomposition (Phenol/Tar Present) low_yield->cause2 multi_spots->cause1 multi_spots->cause2 cause3 Isomer Formation (Direct Bromination Route) multi_spots->cause3 cause4 Radical Side Reactions (Biaryls Present) multi_spots->cause4 sol1 Increase reaction time or check reagent stoichiometry. cause1->sol1 sol2 Improve temperature control (<5 °C) and use diazonium salt immediately. cause2->sol2 sol3 Switch to Sandmeyer route for regioselectivity. cause3->sol3 sol4 Ensure proper catalyst loading and controlled addition rate. cause4->sol4

Caption: A logical workflow for troubleshooting common synthesis problems.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic strategy has a profound impact on the outcome. The table below summarizes the critical differences between the two main approaches.

ParameterDirect Electrophilic BrominationSandmeyer Reaction
Starting Material Benzonitrile2,5-Dibromoaniline
Regioselectivity Poor. Produces a mixture of isomers (3,5-isomer often major).[6]Excellent. The 2,5-pattern is predetermined by the starting material.
Key Side Reactions Formation of multiple isomers, over-bromination.Phenol formation, biaryl coupling, hydro-dediazoniation.[3][4]
Reaction Conditions Harsh (strong Lewis acid, excess bromine, often high temp).Mild initial step (0-5 °C), followed by moderate heating. Requires careful control.
Purification Very difficult; requires extensive chromatography to separate isomers.Moderately difficult; standard recrystallization or chromatography can remove byproducts.
Recommendation Not recommended for producing isomerically pure product.Highly recommended for achieving high purity and regiochemical control.
Recommended Synthetic Protocol: The Sandmeyer Reaction

This protocol details the synthesis of this compound from 2,5-dibromoaniline. It is designed to maximize yield and purity by controlling critical reaction parameters.

Safety First: This procedure involves toxic and corrosive chemicals (HBr, NaNO₂, CuCN). Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Diazotization of 2,5-Dibromoaniline
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-dibromoaniline (1.0 eq).

  • Acidification: Add aqueous hydrobromic acid (48%, ~4-5 eq) to the flask. Stir the mixture to form a fine slurry of the amine salt.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C to -5 °C. It is critical that the temperature does not exceed 5 °C during the next step.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the stirred amine slurry over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Stirring: After the addition is complete, stir the resulting solution (it may be a pale yellow color) for an additional 20-30 minutes at 0-5 °C. This is your diazonium salt solution. Use it immediately in the next step.

Part 2: Cyanation (Sandmeyer Reaction)
  • Catalyst Preparation: In a separate, larger flask equipped for mechanical stirring and heating, prepare a solution of copper(I) cyanide (CuCN, ~1.3 eq) and sodium cyanide (NaCN, ~1.4 eq) in water. Gently warm this solution to around 60-70 °C. Caution: Cyanide salts are highly toxic.

  • Diazonium Salt Addition: Slowly and carefully, add the cold diazonium salt solution prepared in Part 1 to the warm copper cyanide solution in portions. You will observe vigorous nitrogen gas evolution. Control the rate of addition to keep the foaming manageable.

  • Reaction Completion: After the addition is complete, gently heat the reaction mixture to 70-80 °C for 1-2 hours, or until gas evolution ceases. Monitor the reaction by TLC to confirm the consumption of the intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with an organic solvent such as toluene or ethyl acetate (3x).

    • Combine the organic layers and wash them with water, followed by a saturated brine solution.[9]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

    • The resulting crude solid is often dark. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a crystalline solid.[1]

By following this detailed guide, researchers can effectively troubleshoot common issues and reliably synthesize high-purity this compound, a key building block for innovation in science and medicine.

References
  • Vertex AI Search. (2025). Exploring the Synthesis Pathways and Reactivity of this compound.
  • Vertex AI Search. (2025). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
  • PubMed Central (PMC). (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • PubMed Central (PMC) - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • RSC Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BLD Pharm. (n.d.). 57381-41-6|this compound.
  • Chemistry LibreTexts. (2023). 15.
  • PubMed. (n.d.). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides.
  • PubChem - NIH. (n.d.). This compound | C7H3Br2N | CID 10978230.
  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities.
  • MSU chemistry. (n.d.).
  • Benchchem. (n.d.). Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile.
  • MDPI. (n.d.). Recent Developments on Five-Component Reactions.
  • Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile.
  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • PubMed Central (PMC). (2020).
  • European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.

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Technical Support Center: Troubleshooting Low Conversion Rates in 2,5-Dibromobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,5-Dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the chemical modification of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve problems effectively in your own laboratory settings.

The unique electronic and steric properties of this compound, with its two reactive bromine atoms and an electron-withdrawing nitrile group, make it a valuable precursor in medicinal chemistry and materials science.[1][2] However, these same features can present specific challenges in achieving high conversion rates in common cross-coupling reactions. This guide will focus on troubleshooting Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most prevalent transformations for this substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant amounts of starting material (this compound) remaining in my Suzuki-Miyaura coupling reaction?

A1: Low conversion in a Suzuki-Miyaura reaction with this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. It can be "poisoned" or deactivated by impurities. Ensure your solvents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) species.[3][4] Also, be mindful of potential impurities in your boronic acid or base that could inhibit catalysis.

  • Insufficient Catalyst Activity: Not all palladium catalysts are created equal for every substrate. For an electron-deficient aryl bromide like this compound, a more electron-rich and sterically hindered phosphine ligand, such as SPhos or XPhos, can promote the oxidative addition step, which is often rate-limiting.[5][6] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more modern, specialized catalyst system.

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh as to cause unwanted side reactions.[4] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3] The solubility of the base in the reaction mixture is also a key factor; a finely ground powder will have a higher surface area and reactivity.[5]

  • Solvent Effects: The solvent system needs to solubilize all reactants to a reasonable extent. A common choice for Suzuki reactions is a mixture of an organic solvent (like toluene, dioxane, or THF) and water.[3] The water is necessary to dissolve the inorganic base. If your boronic acid is poorly soluble, consider a different solvent system.

Q2: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield. What are the likely causes?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay of the catalyst, ligand, base, and substrate.[7]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps.[8][9] Consider ligands like BINAP or Josiphos for improved performance.

  • Base Strength and Steric Hindrance: A strong, non-nucleophilic base is typically required for the deprotonation of the amine.[10] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can be highly context-dependent, and screening different bases may be necessary.[11]

  • Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. Non-polar solvents like toluene or dioxane are frequently used.[12][13] Polar aprotic solvents like DMF can sometimes be beneficial but may also lead to catalyst decomposition at high temperatures.[10][11]

  • Amine Reactivity: The nature of the amine coupling partner is a critical factor. Less nucleophilic amines may require more forcing conditions or a more active catalyst system.

Q3: I am observing mono- and di-substituted products in my reaction. How can I control the selectivity for monosubstitution?

A3: Achieving selective monosubstitution on a dihalogenated substrate like this compound can be challenging. The relative reactivity of the two bromine atoms is influenced by the electronic and steric environment.

  • Stoichiometry Control: The most straightforward approach is to use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the this compound. This will statistically favor monosubstitution.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the first coupling has occurred but before significant disubstitution takes place.

  • Catalyst and Ligand Effects: The choice of catalyst and ligand can influence selectivity. A bulky ligand may sterically hinder the second coupling event, thus favoring the mono-substituted product.

Q4: My NMR spectrum shows the disappearance of the nitrile peak, and I'm isolating a carboxylic acid or amide byproduct. What is happening?

A4: The nitrile group in this compound can be susceptible to hydrolysis under certain reaction conditions, particularly with strong bases and the presence of water at elevated temperatures.[14][15][16][17][18]

  • Basic Hydrolysis: Many cross-coupling reactions employ basic conditions. If water is present, especially at high temperatures, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[14][15]

  • Mitigation Strategies:

    • Choice of Base: If nitrile hydrolysis is a significant issue, consider using a non-hydroxide base like CsF or K₃PO₄.

    • Anhydrous Conditions: While some water is often necessary for Suzuki reactions, minimizing the amount or using anhydrous conditions (if possible for the specific reaction) can prevent hydrolysis.

    • Lower Reaction Temperature: Reducing the reaction temperature can slow down the rate of hydrolysis.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates in cross-coupling reactions with this compound.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues Start Low Conversion Observed Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Assess Reaction Conditions Check_Catalyst->Check_Conditions If catalyst is appropriate Catalyst_Deactivation Deactivation (O₂)? Check_Catalyst->Catalyst_Deactivation Wrong_Catalyst Suboptimal Ligand? Check_Catalyst->Wrong_Catalyst Check_Reagents Step 3: Verify Reagent Quality Check_Conditions->Check_Reagents If conditions are optimal Temp_Time Temp/Time Too Low? Check_Conditions->Temp_Time Solvent Poor Solubility? Check_Conditions->Solvent Base Incorrect Base? Check_Conditions->Base Check_Reagents->Start If reagents are impure, start again Impure_SM Impure Starting Material? Check_Reagents->Impure_SM Impure_Reagent Impure Coupling Partner? Check_Reagents->Impure_Reagent Solution_Catalyst Optimize Catalyst/Ligand Success High Conversion Achieved Solution_Catalyst->Success Solution_Conditions Modify Temp, Time, Solvent, Base Solution_Conditions->Success Solution_Reagents Purify/Replace Reagents Solution_Reagents->Success Catalyst_Deactivation->Solution_Catalyst Degas Solvents Wrong_Catalyst->Solution_Catalyst Screen Ligands Temp_Time->Solution_Conditions Increase Temp/Time Solvent->Solution_Conditions Change Solvent Base->Solution_Conditions Screen Bases Impure_SM->Solution_Reagents Impure_Reagent->Solution_Reagents

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for Monosubstitution

This protocol provides a starting point for the monosubstitution of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv)

  • K₂CO₃ (2.0 equiv), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid (1.1 equiv), and finely ground K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Common Reaction Parameters

The following table summarizes typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos-Pd-G3Pd₂(dba)₃, Pd(OAc)₂
Ligand dppf, PPh₃, XPhosBINAP, Xantphos, Josiphos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OToluene, Dioxane, THF
Temperature 80 - 110 °C80 - 120 °C

Mechanistic Considerations

Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Low conversion is often a result of a bottleneck in this cycle. For instance, a poor ligand choice can hinder the oxidative addition step, while an inappropriate base can slow down transmetalation.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • ChemHelper. (n.d.). Nitrile to Acid - Common Conditions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Optimization of reaction conditions The optimization of reaction....
  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. a.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. [Link]
  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • ResearchGate. (n.d.). Optimization of the reactions conditions a.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(13), 2972–2975. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ResearchGate. (2023). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides.
  • Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical science, 14(42), 11621–11626. [Link]
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit. (n.d.). Problems with Suzuki coupling. r/Chempros.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Nuno Ricardo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a.
  • ResearchGate. (n.d.). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media.
  • da Silva, W. A., da Silva, J. V., & de Freitas, R. P. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Larrañaga, A., & de Lasa, H. (2021). Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions.
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • Li, Y., Wang, Y., Li, Z., & Wang, J. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules (Basel, Switzerland), 29(1), 22. [Link]
  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
  • KAUST Repository. (n.d.). Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides.
  • UTC Scholar. (n.d.). The effect of catalyst choice on biodiesel yield and quality using waste cooking oil as a feedstock.

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Technical Support Center: Purifying 2,5-Dibromobenzonitrile with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to purify 2,5-Dibromobenzonitrile by column chromatography?

Before proceeding to column chromatography, it is crucial to develop a separation method using Thin Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive technique that helps determine the optimal solvent system (mobile phase) for your separation.[1][2] The goal is to find a solvent mixture that provides good separation between this compound and any impurities, ideally with the target compound having an Rf value between 0.2 and 0.4.[3] This Rf range generally translates to a good elution profile on a column.[1]

Q2: What is the appropriate stationary phase for the purification of this compound?

For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is the most common and effective choice.[4][5][6] Silica gel is a polar adsorbent, and its hydroxyl groups interact with polar functionalities in the molecules being separated.[6] Alumina can also be used, but silica gel is generally the first choice for compounds of this nature.[4][5][7]

Q3: How do I select the right mobile phase (solvent system) for my separation?

The selection of the mobile phase is critical for a successful separation.[5][8] For normal-phase chromatography with a silica gel stationary phase, you will typically use a mixture of a non-polar solvent and a slightly more polar solvent.[5][9]

A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[8][10] You can experiment with different ratios of these solvents on a TLC plate to find the optimal separation.[2]

Q4: Should I use gravity chromatography or flash chromatography?

Both gravity and flash chromatography can be used, but flash chromatography is generally preferred in a research and drug development setting.[11][12][13] Flash chromatography utilizes positive pressure (using compressed air or a pump) to force the mobile phase through the column, resulting in a much faster and more efficient separation compared to gravity chromatography, which relies solely on gravity.[14][7][11][12][13]

Q5: What are the key safety precautions when working with this compound?

This compound is a hazardous substance and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[15]

Troubleshooting Guide

Even with careful planning, issues can arise during column chromatography. This section addresses common problems encountered when purifying this compound.

Problem Probable Cause(s) Solution(s)
Poor Separation of Compounds - Inappropriate solvent system: The polarity of the mobile phase may be too high or too low.[16] - Column overloading: Too much sample has been loaded onto the column. - Poorly packed column: Channels or cracks in the stationary phase can lead to uneven solvent flow.[4]- Optimize the solvent system using TLC: Aim for a larger difference in Rf values between your target compound and impurities.[1] - Reduce the amount of sample loaded: A general rule is to use 1g of sample per 10-20g of silica gel. - Repack the column carefully: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Compound Elutes Too Quickly (Low Retention) - Mobile phase is too polar: A highly polar solvent will move all compounds, including your target, through the column very quickly.[5][17]- Decrease the polarity of the mobile phase: Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your solvent mixture.
Compound Elutes Too Slowly or Not at All (High Retention) - Mobile phase is not polar enough: A non-polar solvent may not be strong enough to move your compound down the column.[16] - Compound may be unstable on silica: Some compounds can decompose on the acidic surface of silica gel.[16]- Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent.[16] - Test for compound stability on silica using a 2D TLC. If it's unstable, consider using a deactivated silica gel or a different stationary phase like alumina.[16][18]
Streaking or Tailing of Bands - Column overloading. - Sample is not dissolving well in the mobile phase. - Interactions with acidic silica: The nitrile group in your compound might be interacting with the silica.- Load less sample. - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique. [18] - Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica. [19]
Cracks or Bubbles in the Column Bed - Column ran dry: The solvent level dropped below the top of the stationary phase. - Heat generated during packing: The interaction of the solvent with the stationary phase can generate heat, causing bubbles.- Never let the solvent level fall below the top of the silica. - Allow the packed column to cool and settle before running.
High Backpressure (Flash Chromatography) - Column frit is clogged: Particulate matter from the sample or stationary phase has blocked the frit at the bottom of the column.[20] - Particle size of the stationary phase is too small. [7]- Filter your sample before loading. - Ensure you are using the correct particle size silica for your application (e.g., 40-63 µm for flash chromatography).

Experimental Protocols

Protocol 1: Developing a Solvent System with Thin Layer Chromatography (TLC)
  • Prepare your sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.[21]

  • Visualize the spots: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots.

  • Calculate Rf values: The Retention Factor (Rf) is the distance traveled by the spot divided by the distance traveled by the solvent front.[1]

  • Optimize: Adjust the ratio of your solvents until you achieve good separation between your target compound and impurities, with the Rf of your target compound being between 0.2 and 0.4.

Protocol 2: Packing a Flash Chromatography Column (Slurry Method)
  • Choose your column: Select a column size appropriate for the amount of sample you need to purify.

  • Prepare the slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to create a slurry.

  • Pack the column: Place a cotton or glass wool plug at the bottom of the column and add a layer of sand. Pour the silica gel slurry into the column.

  • Settle the packing: Gently tap the side of the column to help the silica settle evenly and remove any air bubbles. Use pressure to push the excess solvent through the column until the silica is a packed, stable bed.

  • Add a layer of sand: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Equilibrate the column: Run your initial mobile phase through the column until the baseline is stable.

Visualizations

Column Chromatography Workflow

Column Chromatography Workflow TLC 1. TLC Analysis (Solvent System Optimization) ColumnPacking 2. Column Packing (Slurry Method) TLC->ColumnPacking Determines Mobile Phase SampleLoading 3. Sample Loading (Wet or Dry) ColumnPacking->SampleLoading Elution 4. Elution (Isocratic or Gradient) SampleLoading->Elution FractionCollection 5. Fraction Collection Elution->FractionCollection Analysis 6. Fraction Analysis (TLC or other methods) FractionCollection->Analysis Combine 7. Combine Pure Fractions & Solvent Evaporation Analysis->Combine Identify Pure Fractions PureProduct Pure this compound Combine->PureProduct Troubleshooting Poor Separation Start Problem: Poor Separation CheckTLC Review TLC Data: Is Rf separation > 0.2? Start->CheckTLC Reoptimize Action: Re-optimize solvent system with TLC CheckTLC->Reoptimize No CheckLoading Check Column Loading: Is sample load < 5% of silica weight? CheckTLC->CheckLoading Yes Success Resolution Improved Reoptimize->Success ReduceLoad Action: Reduce sample load CheckLoading->ReduceLoad No CheckPacking Inspect Column: Are there cracks or channels? CheckLoading->CheckPacking Yes ReduceLoad->Success Repack Action: Repack the column CheckPacking->Repack Yes CheckPacking->Success No Repack->Success

Sources

Preventing the formation of byproducts in 2,5-Dibromobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromobenzonitrile (CAS 57381-41-6). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges in synthesizing this versatile chemical intermediate and prevent the formation of unwanted byproducts.

Introduction: Navigating the Synthesis of this compound

This compound is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science industries.[1] Its value lies in the strategic placement of two bromine atoms and a nitrile group on the benzene ring, offering multiple points for further functionalization. However, the synthesis of this compound is not without its challenges. The formation of isomeric and other byproducts can significantly reduce yield and purity, complicating downstream applications. This guide will address the two primary synthetic routes—electrophilic bromination of benzonitrile and the Sandmeyer reaction of 2,5-dibromoaniline—and provide expert guidance on minimizing byproduct formation.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Electrophilic Bromination of Benzonitrile

Question 1: My reaction is producing a mixture of dibromobenzonitrile isomers, not just the 2,5-isomer. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the directing effects of the substituents on the benzene ring. The nitrile group (-CN) is an electron-withdrawing group and a meta-director. However, once the first bromine atom is introduced, the directing effects of both the nitrile and the bromine atom come into play, which can lead to a mixture of isomers.

Causality and Solution:

  • Mechanism Insight: The first bromination of benzonitrile will predominantly occur at the meta-position, yielding 3-bromobenzonitrile. The second bromination is then directed by both the meta-directing nitrile group and the ortho-, para-directing bromine atom. This can lead to the formation of this compound, but also other isomers like 3,5-dibromobenzonitrile. To achieve the desired 2,5-isomer, direct dibromination of benzonitrile is often employed under conditions that favor ortho, para-directing influence over the meta-directing nitrile group.

  • Controlling Reaction Conditions:

    • Lewis Acid Catalysis: The choice and concentration of the Lewis acid catalyst can significantly influence regioselectivity. While strong Lewis acids can enhance the electrophilicity of bromine, they may also lead to a less selective reaction. Experimenting with milder Lewis acids, such as iron(III) bromide (FeBr₃), in stoichiometric amounts can help steer the reaction towards the desired isomer. The catalyst can alter the electronic distribution in the aromatic ring, influencing the position of the second bromine addition.

    • Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored product. A gradual increase in temperature after the initial bromination may be necessary to drive the reaction to completion, but this must be carefully optimized.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Non-polar solvents are often preferred for bromination reactions to minimize side reactions.

Table 1: Effect of Reaction Conditions on Isomer Distribution in the Bromination of Benzonitrile (Illustrative)

CatalystSolventTemperature (°C)Molar Ratio (Br₂:Benzonitrile)Major Isomer(s)Reference
FeBr₃Dichloroethane252.2 : 1This compound[Fictionalized Data for Illustration]
AlCl₃Carbon Disulfide02.5 : 1Mixture of 2,5- and 3,5-isomers[Fictionalized Data for Illustration]
None (UV)CCl₄772.1 : 1Complex mixture with benzylic bromination[Fictionalized Data for Illustration]

Question 2: I am observing the formation of 2,5-dibromobenzoic acid in my final product. What is causing this and how can I prevent it?

Answer: The presence of 2,5-dibromobenzoic acid indicates that the nitrile group has undergone hydrolysis. This is a common side reaction, especially if the reaction is worked up under acidic or basic conditions at elevated temperatures.

Causality and Solution:

  • Mechanism of Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of water under either acidic or basic conditions.[2][3][4][5][6] The reaction proceeds through an amide intermediate.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).

    • Neutral Work-up: During the work-up, avoid prolonged exposure to strong acids or bases, especially with heating. If an aqueous wash is necessary, use neutral water or brine and perform the extraction at room temperature.

    • Temperature Control during Purification: If distillation is used for purification, ensure that the temperature does not become excessively high, as this can promote hydrolysis if any water is present.

Route 2: Sandmeyer Reaction of 2,5-Dibromoaniline

Question 3: My Sandmeyer reaction has a low yield and produces a significant amount of a phenolic byproduct (2,5-dibromophenol). What is going wrong?

Answer: The formation of phenols is a classic byproduct in Sandmeyer reactions and is usually a result of the diazonium salt reacting with water.[7] This is often exacerbated by elevated temperatures.

Causality and Solution:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose, especially above 5°C.[7] This decomposition in an aqueous medium leads to the formation of an aryl cation, which is then trapped by water to form a phenol.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (formation of the diazonium salt from the amine) must be carried out at 0-5°C using an ice-salt bath. The subsequent reaction with the copper(I) bromide solution should also be maintained at a low temperature, with slow and controlled addition of the diazonium salt solution.

    • Acid Concentration: The reaction should be performed under strongly acidic conditions. The excess acid helps to stabilize the diazonium salt and suppresses its reaction with water.

    • Prompt Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately and not stored.

Question 4: My reaction mixture is dark and tarry, and I am isolating biaryl and azo compounds as byproducts. How can I avoid this?

Answer: The formation of biaryl and azo compounds points to issues with the diazotization and the radical nature of the Sandmeyer reaction.

Causality and Solution:

  • Incomplete Diazotization: If the diazotization is not complete, the remaining 2,5-dibromoaniline can couple with the diazonium salt to form an azo compound. 2,5-dibromoaniline is a weakly basic amine, which can make complete diazotization challenging.

  • Radical Coupling: The Sandmeyer reaction proceeds via a radical mechanism.[8][9][10][11] The aryl radical intermediate can dimerize to form biaryl compounds.

  • Optimization Strategies:

    • Ensuring Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the cold, acidic solution of the amine. You can test for the presence of excess nitrous acid using starch-iodide paper (a positive test, i.e., the paper turning blue-black, indicates an excess). For weakly basic amines like 2,5-dibromoaniline, using a stronger acid or a co-solvent might be beneficial.

    • Controlling Radical Reactions: The concentration of the copper(I) catalyst is crucial. Using a stoichiometric amount of freshly prepared copper(I) bromide can help to efficiently trap the aryl radical and minimize dimerization.

Workflow for Troubleshooting Byproduct Formation

Caption: A decision-making workflow for troubleshooting common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to check the purity of my this compound and identify byproducts?

A1: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile byproducts, such as isomeric dibromobenzonitriles and 2,5-dibromophenol. The mass spectra can confirm the identity of the impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for routine purity assessment and can separate the desired product from less volatile impurities like 2,5-dibromobenzoic acid and azo compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying isomers. The substitution pattern on the aromatic ring gives a unique set of signals and coupling constants for each isomer.

Q2: What is a reliable method for purifying this compound from its isomers?

A2: Purification can be challenging due to the similar physical properties of the isomers.

  • Recrystallization: This is often the first method to try. A suitable solvent system is one in which the desired 2,5-isomer has a lower solubility than the impurities at low temperatures, but is soluble at higher temperatures. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can be effective. You would dissolve the crude product in the "good" solvent (e.g., dichloromethane) at its boiling point and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes turbid. Slow cooling should then yield crystals of the purified product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a more powerful method for separating isomers. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used. The separation is based on the small differences in polarity between the isomers.

Q3: Can I use N-Bromosuccinimide (NBS) for the bromination of benzonitrile?

A3: While NBS is a common brominating agent, its use for the aromatic bromination of deactivated rings like benzonitrile is not as straightforward as for activated rings. NBS is often used for benzylic bromination in the presence of a radical initiator. For the electrophilic aromatic bromination of benzonitrile, molecular bromine (Br₂) with a Lewis acid catalyst is generally more effective.

Q4: My 2,5-dibromoaniline starting material for the Sandmeyer reaction is of poor quality. How will this affect my synthesis?

A4: The purity of the starting amine is critical for a successful Sandmeyer reaction. Impurities in the 2,5-dibromoaniline can lead to a host of problems:

  • Incomplete Diazotization: Non-amine impurities will not diazotize and will remain in the reaction mixture, complicating purification.

  • Side Reactions: Some impurities may react with nitrous acid or the diazonium salt, leading to the formation of additional byproducts.

  • Low Yield: If the starting material is not pure, the theoretical yield of the desired product will be lower. It is highly recommended to purify the 2,5-dibromoaniline, for example by recrystallization, before proceeding with the Sandmeyer reaction.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot dichloromethane. Add hot n-hexane dropwise until a persistent cloudiness is observed. If the cloudiness disappears upon further heating, the solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot dichloromethane required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot, clear solution, add hot n-hexane dropwise with swirling until the solution is faintly turbid. Add a few drops of hot dichloromethane to re-clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold n-hexane. Dry the purified crystals under vacuum.

Caption: A typical workflow for the recrystallization of this compound.

References

  • BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. BenchChem Technical Support.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). Chemisphere.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • BenchChem. (2025).
  • RSC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). PharmaChem.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • U.S. Patent No. 3,644,471. (1972). Production of 2,5-dichlorobenzonitrile.
  • U.S. Patent No. 8,088,960. (2012). Process for the production of substituted bromobenzenes.
  • ResearchGate. (2012).
  • ChemCon GmbH. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
  • University of Rochester, Department of Chemistry. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • ITW Reagents. (n.d.).

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Technical Support Center: Catalyst Deactivation in 2,5-Dibromobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center focused on the synthesis of 2,5-Dibromobenzonitrile. This versatile chemical intermediate is a critical building block in the development of pharmaceuticals and advanced materials.[1] Its synthesis, particularly through modern catalytic methods like palladium-catalyzed cyanation, offers high efficiency but is not without challenges. Catalyst deactivation is a primary concern for researchers, leading to issues such as diminished yields, stalled reactions, and poor reproducibility.

This guide is designed for researchers, chemists, and drug development professionals who encounter these challenges. Here, we move beyond simple procedural lists to explain the causal mechanisms behind catalyst failure. By understanding why a catalyst deactivates, you can more effectively troubleshoot problems, optimize your reaction conditions, and ensure the robustness of your synthetic route. This document is structured into a problem-and-solution format, providing both high-level FAQs and in-depth troubleshooting for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

While this compound can be formed via the electrophilic bromination of benzonitrile, a common and powerful catalytic approach involves the palladium-catalyzed cyanation of a 1,2,4-tri-substituted benzene precursor, such as 1,4-dibromo-2-iodobenzene or a similar aryl halide/triflate. This cross-coupling reaction is highly efficient but sensitive to catalyst stability.[2][3] Alternative routes may involve copper-catalyzed bromination of a benzonitrile precursor, though these are often less discussed in the context of deactivation for this specific molecule.[4][5]

Q2: What are the main classes of catalyst deactivation relevant to this synthesis?

Catalyst deactivation is broadly categorized into three main types[6]:

  • Chemical Deactivation (Poisoning/Fouling): This is the most common issue in this compound synthesis. It occurs when impurities or even the reagents themselves bind strongly to the catalyst's active sites. In palladium-catalyzed cyanation, excess cyanide ions are a notorious poison.[7][8][9]

  • Thermal Deactivation (Sintering): At elevated temperatures, the fine metal particles of a heterogeneous catalyst can melt or agglomerate. This process, known as sintering, reduces the active surface area and, consequently, the catalyst's activity.[6][10]

  • Mechanical Deactivation (Attrition/Fouling): This primarily affects solid-supported (heterogeneous) catalysts. Physical stress can cause the catalyst to break apart (attrition), while non-volatile deposits can physically block pores and active sites (fouling or coking).[11][12]

Q3: My reaction mixture turned black, and the reaction stalled. What is "Palladium Black," and why is it a problem?

The formation of a black precipitate, known as "Palladium Black," is a visual indicator of severe catalyst deactivation. It consists of aggregated, bulk palladium metal in its inactive Pd(0) state. This occurs when the stabilizing ligands surrounding the individual palladium atoms either dissociate or are degraded, often due to high temperatures or the presence of oxygen.[13][14] Once formed, these aggregates have a very low surface area-to-volume ratio, rendering the vast majority of palladium atoms inaccessible to the reactants and thus catalytically inert.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a Q&A format, providing insights into the root causes and actionable steps for resolution.

Problem 1: Low or Stalled Reaction Yield

Q: My palladium-catalyzed cyanation reaction stops before the starting material is fully consumed, or my final yield is consistently poor. What catalyst-related issues should I investigate?

A: This is a classic symptom of catalyst deactivation during the reaction. The catalyst begins working but loses its activity over time. The most probable causes are poisoning and suboptimal reaction conditions.

Potential Cause 1: Catalyst Poisoning by Excess Cyanide The cyanide source (e.g., KCN, NaCN, Zn(CN)₂) is a reactant but also a potent poison for palladium catalysts.[2] Excess cyanide ions in the solution can attack and deactivate every intermediate in the catalytic cycle. This happens via the facile displacement of phosphine ligands, leading to the formation of highly stable and catalytically inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻.[7][8][15]

Troubleshooting Steps:

  • Use a Slow-Release Cyanide Source: Instead of highly soluble salts like KCN, consider using zinc cyanide (Zn(CN)₂). Its lower solubility in organic solvents maintains a low, steady concentration of cyanide, which is sufficient for the reaction but minimizes catalyst poisoning.[2][9]

  • Control Reagent Stoichiometry: Carefully control the stoichiometry of your cyanide source. Avoid using a large excess.

  • Additives: In some cases, co-catalysts like copper or zinc salts can help mitigate cyanide poisoning by preferentially binding to the excess cyanide.[15]

Potential Cause 2: Inefficient Catalyst Activation or Degradation If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This activation step can be inefficient or fail, especially if cyanide is already present to poison the newly formed Pd(0).[2]

Troubleshooting Steps:

  • Use a Pre-catalyst: Switch to a modern, well-defined Pd(0) pre-catalyst (e.g., a palladacycle like G3 or G4 Buchwald precatalysts). These are designed for reliable and efficient activation.[13][16]

  • Optimize Ligands: Ensure you are using a sufficiently electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, tBuXPhos). These ligands form more stable complexes with palladium, protecting it from deactivation and promoting the desired catalytic steps.[13]

  • Check Reagent Purity: Impurities in starting materials or solvents (e.g., sulfur or silicon compounds) can act as potent catalyst poisons.[14][17] Use freshly purified reagents and high-purity, anhydrous solvents.

Problem 2: Significant Batch-to-Batch Irreproducibility

Q: I ran the synthesis successfully once, but now I cannot reproduce the results. The yield varies dramatically between runs. What could be the cause?

A: Irreproducibility in palladium-catalyzed reactions often points to sensitivity towards trace contaminants, particularly water and oxygen.

Potential Cause: Presence of Moisture or Oxygen Palladium-catalyzed cyanation reactions are highly sensitive to both water and oxygen.

  • Moisture (H₂O): Trace amounts of water can hydrolyze the cyanide salt (CN⁻) to form hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) and readily forms inactive hydride complexes like [(CN)₃PdH]²⁻, effectively killing the catalyst.[7][8] This hydrolysis can be catalytic in water, meaning a small amount of water can trigger a cascade of deactivation.

  • Oxygen (O₂): Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. It can also degrade the electron-rich phosphine ligands that are essential for stabilizing the catalyst, leading to the formation of palladium black.[13]

Troubleshooting Steps:

  • Implement Rigorous Anhydrous & Anaerobic Techniques: This is non-negotiable for reproducible results. See Protocol 1 for a standard procedure.

  • Solvent Preparation: Use freshly distilled, anhydrous solvents or purchase high-quality solvents packaged under an inert atmosphere. Ensure they are thoroughly degassed before use.

  • Reagent Handling: Dry starting materials in a vacuum oven before use. Handle hygroscopic reagents (like some bases or cyanide salts) in a glovebox.

Table 1: Common Deactivation Symptoms and Their Primary Causes
Symptom Primary Potential Cause(s)
Reaction Stalls Prematurely Cyanide Poisoning: Formation of inactive Pd-CN complexes.[7][8] Moisture: Hydrolysis of CN⁻ to HCN, which poisons Pd(0).[7]
Formation of Black Precipitate Ligand Degradation/Dissociation: Caused by excess heat or oxygen.[13] Thermal Sintering: Agglomeration of Pd particles at high temperatures.[6]
Low Yield with Fresh Catalyst Inefficient Pre-catalyst Activation: Failure to reduce Pd(II) to Pd(0).[2] Impurity Poisoning: Contaminants in reagents or solvents.[14]
Activity Loss Over Recycle Runs Metal Leaching: Active palladium dissolving into the solution. Irreversible Poisoning: Buildup of poisons on the catalyst surface.[17] Sintering: High-temperature regeneration causing particle growth.[10]

Experimental Protocols & Workflows

Protocol 1: Standard Procedure for Inert Atmosphere Reaction Setup

This protocol ensures the exclusion of oxygen and moisture, which is critical for reproducibility.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen) using a Schlenk line or manifold.

  • Purge Cycle: Evacuate the flask under vacuum until the pressure stabilizes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to remove residual air.[13]

  • Reagent Addition: Add solid reagents (catalyst, ligand, base, aryl halide) under a positive flow of inert gas. For highly sensitive reagents, use a glovebox.

  • Solvent Addition: Add degassed, anhydrous solvent via cannula or a dry syringe. To degas a solvent, sparge it with argon for 30-60 minutes or use three "freeze-pump-thaw" cycles.[13]

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the condenser outlet to a bubbler.

Diagram 1: Palladium-Catalyzed Cyanation and Deactivation Pathways

This diagram illustrates the desired catalytic cycle and how excess cyanide can intercept and poison the key intermediates.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X poison2 Inactive [(CN)₄Pd]²⁻ poison3 Inactive [(CN)₃PdH]²⁻ (from HCN) pd_arx Ar-Pd(II)(X)L₂ ox_add->pd_arx transmetal Transmetalation (X⁻/CN⁻ Exchange) pd_arx->transmetal + 'CN⁻' pd_arcn Ar-Pd(II)(CN)L₂ transmetal->pd_arcn red_elim Reductive Elimination pd_arcn->red_elim poison1 Inactive [(CN)₃PdAr]²⁻ red_elim->pd0 + Ar-CN excess_cn Excess CN⁻ excess_cn->poison1 Traps Intermediate excess_cn->poison2 Poisons Catalyst hcn HCN (from H₂O) hcn->poison3

Caption: Pd-catalyzed cyanation cycle and key deactivation points.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose the root cause of a low-yield reaction.

G start Start: Low or No Yield check_atmosphere 1. Verify Inert Atmosphere (Protocol 1) start->check_atmosphere check_reagents 2. Assess Reagent Quality (Purity, Anhydrous) check_atmosphere->check_reagents No fix_atmosphere Implement rigorous degassing & inert gas blanket. Re-run. check_atmosphere->fix_atmosphere Problem Found? Yes check_catalyst 3. Evaluate Catalyst System (Pre-catalyst, Ligand) check_reagents->check_catalyst No fix_reagents Purify starting materials. Use fresh, anhydrous solvents. Re-run. check_reagents->fix_reagents Yes check_conditions 4. Optimize Reaction Conditions (Temperature, Concentration) check_catalyst->check_conditions No fix_catalyst Switch to a modern pre-catalyst (e.g., G4). Screen ligands. Re-run. check_catalyst->fix_catalyst Yes fix_conditions Lower temperature to check for decomposition. Screen bases and solvents. Re-run. check_conditions->fix_conditions Yes success Success: Yield Improved fix_atmosphere->success fix_reagents->success fix_catalyst->success fix_conditions->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5784-5795. [Link]
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
  • ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]
  • Wiley Online Library. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
  • Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
  • ChemCatBio. (n.d.).
  • ACSESS. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
  • Semantic Scholar. (2019).
  • Google Patents. (2013). Synthesis method for 2,5-dichloronitrobenzene.
  • ACS Publications. (2023).
  • National Institutes of Health. (2023).
  • PubMed. (2023).
  • Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]
  • ResearchGate. (2025).
  • OUCI. (1999). Catalyst deactivation.
  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures.
  • MDPI. (2022).
  • Beilstein Journals. (n.d.).
  • University of Groningen Research Portal. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. [Link]
  • Google Patents. (1979).
  • Office of Energy Efficiency & Renewable Energy. (2023).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2024). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines. [Link]

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Technical Support Center: Characterization and Mitigation of Unexpected Products in 2,5-Dibromobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,5-Dibromobenzonitrile. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications, primarily due to its two reactive bromine atoms and a modifiable nitrile group.[1][2] However, the inherent reactivity of these functional groups can sometimes lead to unexpected side products.

This guide is structured as a series of frequently asked questions (FAQs) to help you troubleshoot and optimize your reactions. We will delve into the mechanistic origins of common side products and provide actionable, field-proven protocols to steer your synthesis toward the desired outcome.

General Reactivity Overview

Before addressing specific issues, it's crucial to understand the key reactive sites of this compound. The molecule offers three primary points for chemical transformation: the C2-Bromine, the C5-Bromine, and the C≡N (nitrile) group. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and the attached halogens.[1]

G cluster_molecule This compound cluster_reactions Potential Reaction Pathways mol C₇H₃Br₂N C2Br C2-Br Substitution (Cross-Coupling, etc.) mol->C2Br Site 1 C5Br C5-Br Substitution (Cross-Coupling, etc.) mol->C5Br Site 2 CN_hydrolysis Nitrile Hydrolysis (→ Amide, Carboxylic Acid) mol->CN_hydrolysis Site 3 CN_reduction Nitrile Reduction (→ Amine, Aldehyde) mol->CN_reduction Site 3 G Nitrile Hydrolysis Pathway start This compound amide 2,5-Dibromobenzamide (Intermediate) start->amide H⁺/H₂O or OH⁻, Δ acid 2,5-Dibromobenzoic Acid (Final Product) amide->acid H⁺/H₂O or OH⁻, vigorous Δ

Caption: Simplified pathway for nitrile hydrolysis.

Troubleshooting & Optimization Protocol:

  • Lower the Reaction Temperature: This is the most critical parameter. If your desired coupling proceeds at a lower temperature, nitrile hydrolysis can be significantly suppressed. Screen temperatures from 60°C to 100°C to find the optimal balance.

  • Select a Milder Base: Strong bases like NaOH or KOH are highly effective at promoting hydrolysis. [3]Consider switching to a weaker or non-nucleophilic base.

    • Recommended Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or milder inorganic bases like Potassium Phosphate (K₃PO₄).

    • Rationale: These bases are sufficient to facilitate the catalytic cycle of many cross-coupling reactions but are less prone to directly attacking the nitrile group.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. While water is the ultimate hydrolyzing agent, its presence is often required for the dissolution and activation of inorganic bases. Using a less aqueous-soluble base like K₃PO₄ with an anhydrous solvent can help.

  • Reduce Reaction Time: Monitor your reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent the slower hydrolysis of the product from becoming significant.

ParameterCondition Favoring HydrolysisRecommended Condition for Mitigation
Temperature > 100 °C (Reflux)60 - 80 °C
Base NaOH, KOH, Cs₂CO₃ in H₂OK₃PO₄, Et₃N, DIPEA
Solvent Aqueous mixtures (e.g., Toluene/H₂O)Anhydrous Dioxane, Toluene, or THF
Reaction Time Prolonged (> 12h)Monitor to completion (e.g., 2-6h)
FAQ 2: My Suzuki coupling is producing a biaryl dimer (a C14 molecule) instead of my desired product. How can I prevent this homo-coupling?

Root Cause Analysis: The formation of a biaryl dimer from the self-coupling of this compound is known as homo-coupling. This side reaction is prevalent in palladium-catalyzed cross-coupling reactions and can be promoted by several factors:

  • High Catalyst Loading or Temperature: These conditions can lead to side reactions where two molecules of the aryl halide oxidatively add to a Pd(0) center, eventually leading to reductive elimination to form the dimer.

  • Slow Transmetalation: In a Suzuki reaction, the desired pathway involves transmetalation of the aryl group from the boronic acid to the palladium complex. If this step is slow relative to a competing pathway (e.g., reaction with another aryl halide), homo-coupling can dominate. [4]* Oxygen Exposure: The presence of oxygen can influence the palladium catalyst's oxidation state and promote side reactions.

Diagnostic Workflow:

  • Confirm the Structure: Use Mass Spectrometry to confirm the molecular weight of the side product. For this compound (MW ≈ 261 g/mol )[5], the homo-coupled product would have a molecular formula of C₁₄H₄Br₂N₂ and a corresponding mass.

  • Run a Control Reaction: Set up the reaction without the boronic acid partner. If you still observe the formation of the dimer, it confirms a true homo-coupling pathway is active under your conditions.

Troubleshooting & Optimization Protocol:

  • Degas Rigorously: Before adding the palladium catalyst, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This minimizes oxygen content.

  • Optimize Pd:Ligand Ratio: Use pre-formed catalysts or ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1:2 for monodentate ligands, or 1:1 for bidentate). Excess unligated palladium can be more prone to side reactions.

  • Use a More Active Boronic Acid Species: Convert your arylboronic acid to a more reactive potassium aryltrifluoroborate salt or use a boronate ester (e.g., pinacol ester). These reagents often exhibit faster transmetalation rates, outcompeting the homo-coupling pathway. [4]4. Lower Catalyst Loading: High concentrations of Pd(0) can increase the probability of homo-coupling. Try reducing the catalyst loading from 5 mol% to 1-2 mol%.

FAQ 3: I am observing the formation of 2-bromobenzonitrile during my reaction. What is causing this hydrodehalogenation?

Root Cause Analysis: The loss of a bromine atom, replaced by a hydrogen, is termed hydrodehalogenation. This reductive process can occur in palladium-catalyzed reactions, especially when a source of hydride is available.

  • Hydride Source: Common sources include solvents (like isopropanol or THF), amines (like triethylamine, which can form a hydride donor upon coordination), or even trace water. Formic acid or its salts are also potent hydride donors. [6]* Mechanism: The Pd(0) catalyst can insert into the C-Br bond. Instead of undergoing the desired cross-coupling step, the resulting Aryl-Pd(II)-Br complex can react with a hydride source, leading to a reductive elimination that forms the dehalogenated product and regenerates the Pd(0) catalyst.

G cluster_workflow Troubleshooting Hydrodehalogenation start Observation: 2-Bromobenzonitrile Detected q1 Is a potential hydride source present? (e.g., iPrOH, Et₃N, Formates) start->q1 action1 Replace with a non-hydride donor solvent/base (e.g., Dioxane, K₂CO₃) q1->action1 Yes q2 Is the reaction run under H₂ atmosphere? q1->q2 No a1_yes Yes a1_no No end Problem Resolved action1->end action2 Ensure inert atmosphere (N₂ or Ar) is maintained q2->action2 Yes q2->end No a2_yes Yes a2_no No

Caption: Logic flow for troubleshooting dehalogenation.

Troubleshooting & Optimization Protocol:

  • Solvent and Base Selection: Avoid solvents that can act as hydride donors.

    • Avoid: Isopropanol, Formic Acid/Formates.

    • Use with Caution: THF, Triethylamine.

    • Preferable: Dioxane, Toluene, DMF with bases like K₂CO₃ or K₃PO₄.

  • Maintain an Inert Atmosphere: If your reaction setup involves catalytic hydrogenation (e.g., using H₂ gas for another transformation), dehalogenation is a very common side reaction. [7]For cross-coupling, ensure the atmosphere is strictly inert (Argon or Nitrogen).

  • Choice of Ligand: Bulky electron-rich phosphine ligands can sometimes stabilize the Aryl-Pd(II) intermediate and favor the desired cross-coupling pathway over reductive dehalogenation.

FAQ 4: My analysis suggests the nitrile group has been reduced to a primary amine or an aldehyde. Why did this happen?

Root Cause Analysis: While robust, the nitrile group can be reduced under specific conditions, which may be inadvertently met during your experiment. [8]

  • Reduction to Amine: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce nitriles to primary amines. [9]Milder reducing agents or certain catalytic hydrogenation conditions (e.g., H₂, Raney Nickel) can also effect this transformation. [6][10]If your experimental plan involves reducing another functional group in the molecule, you must choose a reagent that is selective.

  • Reduction to Aldehyde: Partial reduction of a nitrile to an aldehyde can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. [10]The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde. [9]It is possible that a complex metal hydride, formed in situ, could be responsible for this partial reduction.

Troubleshooting & Optimization Protocol:

  • Audit Your Reagents: Scrutinize all reagents for potential reducing capabilities. Borohydride reagents (e.g., NaBH₄), if used for another purpose, can sometimes reduce nitriles, especially in the presence of transition metal salts. [10]2. Control Hydrogenation Conditions: If performing a catalytic hydrogenation, the choice of catalyst is key. Pd/C is often used for nitrile reduction. [6]If you wish to avoid this, you may need to protect the nitrile group or choose a different catalyst system for your primary goal.

  • Temperature Control: Reductions are often temperature-dependent. Running reactions at lower temperatures (e.g., 0°C or -78°C) can often prevent the reduction of less reactive groups like nitriles.

References
  • Exploring the Synthesis Pathways and Reactivity of this compound. (2025). Google Search Result.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (2025). Google Search Result.
  • Reactions of Nitriles. Chemistry Steps.
  • In the following compound, arrange the reactivity of different bromine
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • How to selectively reduction of nitrile group in presence of ester group?.
  • Chemistry of Nitriles. Chemistry LibreTexts.
  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal.
  • Hydrolysis of nitriles. Lumen Learning.
  • Synthesis and Reactions of Nitriles. Chad's Prep.
  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub.
  • Nitrile reduction. Wikipedia.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • This compound | C7H3Br2N. PubChem.
  • Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]. Beilstein Journal of Organic Chemistry.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central.
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.

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Technical Support Center: Purification of 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the removal of residual catalyst from your final product. As a crucial building block in pharmaceutical synthesis and advanced materials, the purity of this compound is paramount.[1] This resource is structured to help you diagnose and resolve common purification challenges, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Catalyst Removal from this compound

This section addresses specific issues you may encounter during the purification of this compound, particularly after syntheses involving transition metal catalysts, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2]

Problem 1: My final this compound product has a dark or off-color appearance (e.g., grayish, black, or reddish tint).

Possible Cause: The discoloration is often a primary indicator of residual palladium catalyst, which can exist as palladium black (a fine black powder) or colored palladium complexes.[3]

Solution Pathway:

  • Initial Filtration: If you observe particulate matter, begin by filtering your crude product solution through a pad of Celite®. This is a simple and effective first step to remove insoluble inorganic salts and larger catalyst particles.[4][5]

  • Activated Carbon Treatment: For dissolved or colloidal palladium, treatment with activated carbon is a highly effective and economical solution.[6][7] Activated carbon can adsorb palladium species, along with other colored impurities.[8]

  • Scavenger Resins: If discoloration persists, consider using a palladium scavenger resin. These are solid-supported materials functionalized with groups that have a high affinity for palladium, such as thiols or phosphines.[8][9][10]

dot

Caption: Troubleshooting workflow for discolored product.

Problem 2: Analytical testing (e.g., ICP-MS, XRF) indicates unacceptable levels of residual palladium in my purified this compound.

Possible Cause: Standard purification methods like recrystallization or simple filtration may not be sufficient to remove all catalyst residues to the stringent levels required for pharmaceutical applications (often in the parts-per-million range).[11][12]

Solution Pathway:

  • Quantify the Problem: First, ensure you have a reliable quantification of the palladium residue. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or X-Ray Fluorescence (XRF) are standard for this purpose.[11][13]

  • Select a Scavenging Method: Based on the level of contamination and the nature of your solvent system, choose an appropriate scavenging technique.

Scavenging MethodBest ForConsiderations
Activated Carbon General-purpose palladium removal, cost-effective for larger scales.[8]May require optimization of treatment time and temperature. Can sometimes lead to product loss through adsorption.
Thiol-based Scavengers Breaking down palladium complexes and binding strongly to the metal.[10]Can be more expensive than activated carbon.
Phosphine-based Scavengers High affinity for palladium in various oxidation states.May require specific solvent conditions for optimal performance.
  • Optimize the Scavenging Process: The efficiency of scavenging depends on factors like temperature, time, and the amount of scavenger used. It is advisable to run small-scale trials to determine the optimal conditions for your specific process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst contamination in this compound synthesis?

A1: The primary source of contamination is the catalyst used in its synthesis. This compound is often prepared via cross-coupling reactions, which heavily rely on palladium-based catalysts.[1][2] If the catalyst is homogeneous, it will be dissolved in the reaction mixture, making its removal more challenging than for heterogeneous catalysts.[3][10]

Q2: How do I choose between activated carbon and a scavenger resin?

A2: The choice depends on several factors:

  • Cost and Scale: Activated carbon is generally less expensive and is often favored for large-scale industrial processes.[8]

  • Selectivity and Efficiency: Scavenger resins can offer higher selectivity and may be more effective at removing very low levels of palladium to meet stringent purity requirements (ppb levels).[9][10]

  • Process Conditions: The stability of the scavenger in your solvent and at your process temperature is a critical consideration.

Q3: Can I simply recrystallize my this compound to remove the catalyst?

A3: Recrystallization can be a viable method for purification, but it is not always sufficient for complete catalyst removal. In some cases, the catalyst can co-crystallize with the product.[12] While it can be a good initial purification step, it may need to be followed by a scavenging treatment to achieve the desired purity.[10]

Q4: What analytical methods should I use to confirm the removal of palladium?

A4: For precise quantification of trace metal residues, especially in pharmaceutical applications, highly sensitive techniques are required. The most common are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectrometry (AAS) [14]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF) [11]

More recently, rapid in-process checks can be performed using catalysis-based fluorometric or colorimetric methods.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethyl acetate) at a concentration of 5-10% (w/v).

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product.

  • Heating and Stirring: Heat the mixture to 40-60 °C and stir for 2-4 hours. The optimal time and temperature should be determined experimentally.

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with a small amount of the hot solvent.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze a sample of the product for residual palladium content.

Protocol 2: General Procedure for Scavenger Resin Treatment
  • Dissolution: Dissolve the crude this compound in an appropriate solvent.

  • Addition of Scavenger Resin: Add the recommended amount of scavenger resin (typically 5-10 equivalents relative to the residual palladium).

  • Stirring: Stir the mixture at a suitable temperature (often ambient to mildly elevated) for 4-24 hours.

  • Filtration: Filter off the resin and wash it with the solvent.

  • Work-up: Process the filtrate as required (e.g., solvent removal) to obtain the purified product.

  • Analysis: Submit a sample for trace metal analysis to confirm palladium removal.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]
  • ResearchGate.
  • Ingenta Connect.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
  • Reddit. Your trick to remove residual palladium. [Link]
  • Exploring the Synthesis Pathways and Reactivity of this compound. [Link]
  • ResearchGate.
  • PubMed. Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. [Link]
  • PubMed Central. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. [Link]
  • Ledoux & Co.
  • Royal Society of Chemistry. Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]
  • Johnson Matthey Technology Review.
  • Google Patents. US20050256327A1 - Method of removing palladium.
  • Biotage. How to Remove Palladium in three easy steps. [Link]
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
  • ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. [Link]
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]

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Stability and degradation of 2,5-Dibromobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dibromobenzonitrile (CAS 57381-41-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. Our goal is to empower you to overcome common challenges and ensure the success of your experiments.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science, primarily utilized for the synthesis of complex organic molecules through cross-coupling reactions. Its reactivity is dominated by the two bromine atoms, which serve as excellent leaving groups in various palladium-catalyzed reactions, and the nitrile group, which can be further functionalized.[1][2] However, like any reactive chemical, its stability and behavior under specific reaction conditions can present challenges. This guide will address the most common issues encountered during its use.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during your experiments with this compound.

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling

You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a low yield of the desired product or no reaction at all.

start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality: - Arylboronic acid purity - Base activity - Solvent dryness start->check_reagents check_catalyst Assess Catalyst System: - Pd catalyst activity (Pd(0) vs Pd(II)) - Ligand integrity check_reagents->check_catalyst Reagents OK check_conditions Evaluate Reaction Conditions: - Temperature - Reaction time - Inert atmosphere check_catalyst->check_conditions Catalyst OK optimize_base Optimize Base: - Try stronger or weaker base (e.g., Cs2CO3, K3PO4) check_conditions->optimize_base Conditions OK, still low yield optimize_temp Adjust Temperature: - Increase temperature incrementally check_conditions->optimize_temp If no reaction at all optimize_catalyst Optimize Catalyst/Ligand: - Increase catalyst loading - Change ligand (e.g., SPhos) optimize_base->optimize_catalyst solution Improved Yield optimize_catalyst->solution optimize_temp->solution

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Potential Cause Explanation Suggested Solution
Inactive Catalyst The Pd(0) catalyst may have oxidized to inactive palladium black. Pd(II) precursors may not be efficiently reduced in situ.Use a fresh batch of a reliable Pd(0) catalyst like Pd(PPh₃)₄ or ensure efficient in situ reduction of Pd(II) precursors.[3][4]
Poor Quality Boronic Acid Boronic acids can dehydrate to form unreactive boroxines upon prolonged storage.Use freshly opened boronic acid or recrystallize it before use. Consider using potassium aryltrifluoroborate salts, which are more stable.
Inappropriate Base The choice of base is crucial for the transmetalation step. An unsuitable base can lead to poor yields.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction outcome.[3]
Sub-optimal Solvent System The solvent system affects the solubility of reagents and the stability of the catalyst.A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective. Ensure solvents are properly degassed to prevent catalyst oxidation.[3][5]
Insufficient Temperature Aryl bromides are less reactive than aryl iodides and may require higher temperatures for efficient oxidative addition.Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring the reaction progress.[3]
Issue 2: Formation of Homocoupling and Dehalogenation Byproducts

Your reaction mixture shows the presence of significant amounts of biphenyl (from the boronic acid) and/or 2-bromobenzonitrile or benzonitrile.

start This compound + Arylboronic Acid suzuki_cycle Suzuki-Miyaura Cross-Coupling start->suzuki_cycle Pd(0), Base homocoupling Homocoupling (Aryl-Aryl) suzuki_cycle->homocoupling O₂, Pd(II) dehalogenation Dehalogenation (Mono-bromo or debrominated) suzuki_cycle->dehalogenation H-source product Desired Product suzuki_cycle->product

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Byproduct Potential Cause Suggested Solution
Homocoupling of Boronic Acid The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by Pd(II) species.[6][7][8]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[7] Using a Pd(0) source directly can also minimize this side reaction. Adding a mild reducing agent like potassium formate can help maintain the catalyst in the Pd(0) state.[9]
Dehalogenation This can occur if there is a source of hydride that intercepts the catalytic cycle, leading to reductive cleavage of the C-Br bond. Solvents like alcohols or residual water can sometimes act as hydride sources at elevated temperatures.Use anhydrous solvents and ensure all reagents are dry. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.[2]
Issue 3: Unwanted Nitrile Group Hydrolysis

During your reaction or work-up, you observe the formation of 2,5-dibromobenzamide or 2,5-dibromobenzoic acid.

Condition Product Explanation
Strongly Acidic (e.g., conc. H₂SO₄, HCl) 2,5-Dibromobenzoic acidThe nitrile group is hydrolyzed first to the amide and then further to the carboxylic acid under harsh acidic conditions with heating.[10][11][12]
Strongly Basic (e.g., NaOH, KOH) 2,5-Dibromobenzoate saltUnder strong basic conditions with heating, the nitrile is hydrolyzed to the carboxylate salt. Acidic workup is required to obtain the free carboxylic acid.[13]
High Temperatures in Aqueous Media 2,5-Dibromobenzamide/2,5-Dibromobenzoic acidProlonged heating in the presence of water, even at neutral pH, can lead to slow hydrolysis of the nitrile group.
  • Avoid harsh acidic or basic conditions during the reaction and work-up if the nitrile group needs to be preserved.

  • Use anhydrous solvents to minimize water-mediated hydrolysis, especially at elevated temperatures.

  • If an aqueous work-up is necessary, perform it at room temperature or below and minimize the contact time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from light.[14] Room temperature storage is generally acceptable.

Q2: I am performing a Sonogashira coupling and observing a lot of Glaser homocoupling of my alkyne. How can I prevent this?

A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[15] To minimize this, ensure your reaction is performed under strictly anaerobic conditions (degas solvents and use an inert atmosphere). Alternatively, you can employ a copper-free Sonogashira protocol.[15][16][17]

Q3: What are the common impurities in commercial this compound and how can I purify it?

A3: Common impurities may include positional isomers (e.g., 2,4- or 3,5-dibromobenzonitrile) from the synthesis, or partially brominated starting materials. Recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, is a common method for purification. Purity can be assessed by HPLC, GC-MS, and melting point analysis.[1][18]

Q4: Can I perform a selective reaction at one of the bromine atoms?

A4: Achieving high selectivity in reactions involving the two bromine atoms of this compound can be challenging due to their similar electronic environments. However, under carefully controlled conditions (e.g., using a bulky catalyst or a specific stoichiometry of reagents at low temperature), some degree of selectivity might be achievable, though this often requires significant optimization.

Q5: What are the expected thermal decomposition products of this compound?

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and catalyst may be necessary for specific substrates.

  • To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via a syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Purity Assessment by HPLC

This is a general HPLC method for assessing the purity of this compound and detecting common impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and increase the percentage of B over time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile and water.

This method can be adapted to monitor reaction progress and identify the formation of byproducts.[18]

References

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google P
  • 2,5-Dibromobenzoic acid | 610-71-9 - ChemicalBook.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid - Google P
  • Exploring the Synthesis Pathways and Reactivity of this compound.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano.
  • Optimization of the reaction conditions.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
  • 2,5-Dibromobenzoic acid - HENAN SUNLAKE ENTERPRISE CORPOR
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • New analytical methods for impurity detection - Select Science.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • 2,3,4,5,6-Pentabromobenzoic Acid - MDPI.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchG
  • Simultaneous Dehalogenation and Hydrogen
  • Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
  • Thermal decomposition products of polyacrylonitrile - NRC Public
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
  • Products of Thermal Decomposition of Bromin
  • Breaking Boundaries: Sustainable Practices with Mass Detection Technology for Drug Impurity Analysis | Labcompare.com.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile - Benchchem.
  • Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymeris
  • 57381-41-6|this compound|BLD Pharm.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthal

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Technical Support Center: Analytical Methods for 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,5-Dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and robust protocols for detecting and quantifying impurities. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of pharmaceutical products, making their accurate detection critical.[1] This document provides a comprehensive resource for navigating the common analytical challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

Impurities can originate from the synthetic route or degradation.[1] The synthesis of this compound typically involves the electrophilic bromination of benzonitrile.[2] This process can lead to several common impurities:

  • Isomeric Impurities: Incomplete regioselectivity during bromination can result in isomers such as 2,4-Dibromobenzonitrile and other di- or mono-brominated benzonitriles.[2][3]

  • Starting Materials: Unreacted benzonitrile may be present.

  • By-products: Over-bromination can lead to tribromobenzonitrile species.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, acetic acid) may be retained in the final product.[4]

  • Degradation Products: The nitrile group can be susceptible to hydrolysis, especially under non-neutral pH conditions, potentially forming 2,5-dibromobenzamide or 2,5-dibromobenzoic acid.[2]

Impurity Class Specific Examples Potential Origin
Process-Related 2,4-Dibromobenzonitrile, 3,5-DibromobenzonitrileSynthesis (Incomplete Regioselectivity)
MonobromobenzonitrilesSynthesis (Incomplete Reaction)
TribromobenzonitrilesSynthesis (Over-reaction)
BenzonitrileSynthesis (Unreacted Starting Material)
Degradation 2,5-Dibromobenzamide, 2,5-Dibromobenzoic AcidHydrolysis (Exposure to moisture, acid, or base)
Residual Solvents Acetonitrile, Toluene, Acetic AcidPurification/Reaction Steps

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

For routine quality control and purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust choice.[5] It excels at separating the main compound from its non-volatile organic impurities, such as isomers and degradation products.[6] For analyzing volatile impurities like residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the preferred method.[7][8]

Q3: How can I identify an unknown peak in my chromatogram?

Identifying an unknown impurity typically requires a combination of techniques. A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is the first step.[9] These methods provide the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.[10] For unequivocal structure elucidation, the impurity may need to be isolated (e.g., using preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy .[11] NMR provides detailed information about the molecule's carbon-hydrogen framework, allowing for definitive structural confirmation.[12]

Impurity Identification Workflow

The following diagram outlines a general workflow for the identification and characterization of unknown impurities.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Quantification & Control A Sample of this compound B HPLC or GC Screening (Purity Profile) A->B C Unknown Peak Detected B->C D LC-MS or GC-MS Analysis C->D E Obtain Molecular Weight & Fragmentation Data D->E F Propose Putative Structures E->F G Isolate Impurity (e.g., Preparative HPLC) F->G If necessary I Confirm Structure F->I If standard is available H NMR Spectroscopy (1H, 13C, 2D NMR) G->H H->I J Develop & Validate Quantitative Method (HPLC/GC) I->J K Set Specification Limits J->K

Caption: General workflow for impurity identification and control.

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography is a cornerstone technique for analyzing this compound. Here are solutions to common problems.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for polar or aromatic compounds is frequently caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups (Si-OH) on the silica backbone of C18 columns.[13] The nitrile group and the aromatic ring of your compound can engage in these undesirable interactions.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The ionization state of silanol groups is pH-dependent. Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of silanols, minimizing these secondary interactions and improving peak shape.[14]

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols.[14] Switching to a modern, high-purity, end-capped "Type B" silica column or a column with a different stationary phase (e.g., Phenyl-Hexyl) can significantly reduce tailing.[6]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[15] To diagnose this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce your sample concentration or injection volume.

  • Minimize Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

G Start Peak Tailing Observed Q1 Is the mobile phase pH low (e.g., < 3)? Start->Q1 A1_No Adjust pH to 2.5-3.0 with 0.1% Formic Acid Q1->A1_No No Q2 Are you using a modern, end-capped C18 column? Q1->Q2 Yes A1_No->Q2 A2_No Switch to a high-purity 'Type B' silica column Q2->A2_No No Q3 Does diluting the sample (1:10) improve the peak shape? Q2->Q3 Yes A2_No->Q3 A3_Yes Reduce sample concentration or injection volume Q3->A3_Yes Yes CheckSystem Check for extra-column volume and dead volume Q3->CheckSystem No End Peak Shape Improved A3_Yes->End CheckSystem->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

Issue 2: Unstable Retention Times

Q: The retention time for my main peak is drifting between injections. How can I stabilize it?

A: Retention time instability is a common issue that points to a lack of equilibrium in the HPLC system or changes in the mobile phase or hardware.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 15-20 column volumes.[16] If you are running a gradient, ensure the column is adequately re-equilibrated between runs.

  • Check for Leaks: Even a small leak in the system can cause pressure fluctuations and lead to retention time drift.[17] Carefully inspect all fittings from the pump to the detector.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted. Degas the mobile phase thoroughly to prevent air bubbles from entering the pump.[16]

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C).[16]

Troubleshooting Guide: GC Analysis

Gas chromatography is ideal for volatile impurities. Here are some common issues.

Issue 1: Poor Sensitivity or No Peaks

Q: I'm injecting my sample but see very small peaks or no peaks at all. What should I check?

A: A lack of signal in GC can stem from issues with the injection, the inlet, the column, or the detector.

Troubleshooting Steps:

  • Verify Injection: Ensure the syringe is functioning correctly and is actually drawing and injecting the sample into the inlet. Check the autosampler vial for sufficient sample volume.[17]

  • Check Inlet Conditions: A leak in the inlet, often at the septum, is a common cause of sample loss. Replace the septum. Also, ensure the inlet temperature is appropriate for volatilizing this compound without causing degradation (a starting point could be 250 °C).

  • Inspect the Column: The column may be broken or improperly installed. Check the installation at both the inlet and detector ends. A broken column will prevent the sample from reaching the detector.

  • Confirm Detector Function: For a Flame Ionization Detector (FID), check that the flame is lit by verifying the gas flows (H2, air) and looking for a signal output. For a Mass Spectrometer (MS), ensure it is in scan mode and that the filament is on.

Issue 2: Broad or Tailing Peaks

Q: My GC peaks are broad and tailing. How can I improve their shape?

A: Peak broadening in GC can be caused by slow sample transfer onto the column, analyte interactions, or dead volume.

Troubleshooting Steps:

  • Optimize Inlet Parameters: Use a split injection with a high split ratio (e.g., 50:1) to ensure a rapid transfer of the sample onto the column, which results in sharper peaks. Ensure the liner is clean and appropriate for your injection type.

  • Check for Column Contamination/Activity: Active sites on a contaminated column or inlet liner can cause peak tailing. Bake out the column according to the manufacturer's instructions or trim a small section (10-20 cm) from the inlet side of the column.

  • Verify Gas Purity and Flow: Use high-purity carrier gas (Helium or Hydrogen). Oxygen or moisture in the carrier gas can damage the stationary phase and create active sites. Check for leaks in the gas lines.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for separating this compound from its common process-related impurities.

Parameter Condition Rationale
HPLC System Standard system with UV/DAD detectorDAD allows for peak purity analysis.[6]
Column C18, 4.6 x 150 mm, 3.5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress silanol interactions.[14]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 30% B to 95% B over 20 minA gradient is effective for separating compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[16]
Detection UV at 230 nmWavelength for good response of the benzonitrile chromophore.
Injection Vol. 5 µLA small volume helps prevent column overload.[15]
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to ~0.5 mg/mLThe diluent should be similar in strength to the initial mobile phase.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solutions.

  • Sample Preparation: Accurately weigh ~5 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[17]

  • System Setup: Install the C18 column and set up the HPLC system with the parameters listed in the table.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by your sample solution.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol is designed to detect and identify common residual solvents.

Parameter Condition Rationale
GC-MS System Standard GC with a Mass SpectrometerMS provides definitive identification of volatile compounds.[8]
Column DB-624 or similar, 30 m x 0.25 mm, 1.4 µmPhase designed for separation of volatile polar and non-polar compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS.
Inlet Temp. 240 °CEnsures volatilization of solvents without degrading the main compound.
Injection 1 µL, Split ratio 20:1Split injection prevents column overload and produces sharp peaks.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)Temperature program to separate solvents with a wide range of boiling points.
MS Transfer Line 250 °CPrevents condensation of analytes before entering the mass spectrometer.
MS Source Temp. 230 °CStandard ion source temperature.
MS Scan Range 35-350 amuCovers the mass range for common organic solvents.
Sample Prep. Dissolve sample in a high-boiling point solvent (e.g., DMSO) to ~20 mg/mLThe solvent should not interfere with the analytes of interest.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a GC vial. Add 1 mL of DMSO (or another suitable high-boiling solvent) and vortex to dissolve.

  • System Setup: Install the GC column and set up the instrument with the parameters listed above.

  • Analysis: Inject the sample solution. After the run is complete, identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

References

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of 2,5-Dihydroxybenzonitrile on Newcrom R1 HPLC column.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting.
  • Kristiana, I., et al. (2013). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate.
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • J. E. Thomas, et al. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry. PubMed.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Vignaduzzo, S. E., & Kaufman, T. S. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
  • Zhang, T., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
  • Jitendra, et al. (2019). A New Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Panobinostat in Bulk and Capsule Dosage Form. World Journal of Pharmaceutical Research.
  • Hasan, M., & Ahmad, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. SciTechnol.
  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.
  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition.
  • Bercu, J. P., et al. (2018). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. PubMed.
  • Shoeb, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. NIH.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate.
  • PubChem. (n.d.). 2,4-Dibromobenzonitrile. National Institutes of Health.
  • PubChem. (n.d.). 2,5-Dibromoterephthalonitrile. National Institutes of Health.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dibromobenzonitrile and 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isomers as Distinct Synthetic Tools

In the landscape of pharmaceutical and materials science, substituted benzonitriles are invaluable scaffolds and intermediates. Among them, dibrominated isomers offer two reactive handles for sequential and diverse functionalization. However, the seemingly subtle shift in a substituent's position can profoundly alter a molecule's electronic and steric profile, leading to dramatically different chemical behaviors. This guide provides an in-depth comparison of the reactivity of two common isomers: 2,5-dibromobenzonitrile and 3,5-dibromobenzonitrile.

Understanding these differences is not merely academic; it is critical for designing efficient synthetic routes, controlling regioselectivity, and predicting reaction outcomes. We will explore how the interplay of inductive and resonance effects, coupled with steric hindrance, dictates the reactivity of each C-Br bond in the most common and synthetically useful transformations.

Table 1: Physicochemical Properties of Dibromobenzonitrile Isomers

PropertyThis compound3,5-Dibromobenzonitrile
CAS Number 57381-41-6[1]97165-77-0
Molecular Formula C₇H₃Br₂NC₇H₃Br₂N
Molecular Weight 260.91 g/mol 260.91 g/mol
Appearance SolidSolid
Melting Point 132-134 °C[1]Not specified
Purity (Typical) ~97%[1]≥98%

Part 1: Core Reactivity Principles: An Analysis of Structure and Effect

The divergent reactivity of these isomers stems from the positioning of the substituents relative to each other. Both the nitrile (-CN) group and the bromine atoms are electron-withdrawing groups (EWGs). The nitrile group exerts a strong withdrawing effect through both resonance and induction, while halogens are inductively withdrawing but weak resonance donors.[2] These electronic effects, combined with spatial arrangement (sterics), create distinct environments at each C-Br bond.

Electronic Effects
  • This compound: The two bromine atoms are electronically non-equivalent.

    • The C2-Br bond is ortho to the powerful electron-withdrawing nitrile group. This position is significantly activated towards nucleophilic attack and oxidative addition by a palladium catalyst due to the strong inductive pull of the adjacent nitrile.

    • The C5-Br bond is para to the nitrile group. It is also electronically activated, as the resonance-withdrawing effect of the nitrile group depletes electron density at the para position.

  • 3,5-Dibromobenzonitrile: The two bromine atoms are electronically equivalent.

    • Both C3-Br and C5-Br bonds are meta to the nitrile group. The influence of an EWG is weakest at the meta position.[3] Consequently, these C-Br bonds are significantly less electron-deficient and thus less reactive in many key transformations compared to their counterparts in the 2,5-isomer.

Steric Effects
  • This compound: The C2-Br bond is flanked by the nitrile group. This proximity creates significant steric hindrance , which can impede the approach of bulky reagents, including large phosphine-ligated palladium catalysts.[4][5] This steric bulk can slow down reactions at the C2 position, creating a delicate balance between electronic activation and steric repulsion.[4]

  • 3,5-Dibromobenzonitrile: The C3 and C5 bromine atoms are flanked only by hydrogen atoms, presenting a much more open and accessible environment for incoming reagents.

This fundamental analysis predicts a fascinating reactivity profile: the 2,5-isomer possesses two electronically activated but distinct C-Br bonds, with one being sterically encumbered, making regioselective reactions a key challenge. The 3,5-isomer is less reactive overall but offers two equivalent sites, simplifying mono-functionalization and enabling straightforward double-coupling reactions.

G Structural Comparison and Key Influences cluster_0 This compound cluster_1 3,5-Dibromobenzonitrile a Structure a_props C2-Br: ortho to CN - Strong Electronic Activation - High Steric Hindrance C5-Br: para to CN - Moderate Electronic Activation - Low Steric Hindrance a->a_props Analysis outcome Reactivity Prediction a_props->outcome Leads to b Structure b_props C3/C5-Br: meta to CN - Weak Electronic Activation - Low Steric Hindrance - Electronically Equivalent b->b_props Analysis b_props->outcome Leads to outcome_a 2,5-isomer: Higher overall reactivity, potential for regioselectivity. outcome->outcome_a outcome_b 3,5-isomer: Lower overall reactivity, favors mono- or di-substitution. outcome->outcome_b

Caption: Logical flow from structure to predicted reactivity for the two isomers.

Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds, respectively.[6][7] The key step dictating reactivity in these processes is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8]

Suzuki-Miyaura Coupling

The Suzuki reaction couples an aryl halide with an organoboron species.[7] The rate of oxidative addition generally follows the trend of C-I > C-Br > C-Cl and is accelerated by electron-withdrawing groups on the aromatic ring.[8]

  • This compound: This substrate presents a classic case for regioselective coupling.

    • Reactivity: Both C-Br bonds are activated, making this isomer significantly more reactive than the 3,5-isomer. The C2 position is electronically favored for oxidative addition, but sterically hindered. The C5 position is less electronically activated but more accessible.

    • Causality of Experimental Choices: Achieving selective mono-coupling at either C2 or C5 requires careful tuning of reaction conditions. Bulky phosphine ligands (e.g., SPhos, XPhos) can favor reaction at the less hindered C5 position.[9] Conversely, less sterically demanding catalysts might favor the more electronically activated C2 position, though this is often challenging to control. For double coupling, harsher conditions (higher temperature, longer reaction time) and a higher stoichiometry of the boronic acid are required.

  • 3,5-Dibromobenzonitrile:

    • Reactivity: Being less electronically activated, this isomer requires more forcing conditions (e.g., higher catalyst loading, higher temperatures) to achieve comparable reaction rates to the 2,5-isomer.[10]

    • Selectivity: The two C-Br bonds are equivalent, meaning mono-coupling will produce a single product without regiochemical ambiguity. Driving the reaction to completion with >2 equivalents of boronic acid will cleanly yield the 3,5-disubstituted product.

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pdiia Oxidative Addition Complex pd0->pdiia Oxidative Addition (Rate-Determining) pdiib Transmetalation Complex pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² pdiib->product reagents Ar-Br (Dibromobenzonitrile) reagents->pdiia boronic R²-B(OR)₂ + Base boronic->pdiib caption Key reactivity difference lies in the rate of Oxidative Addition. G S(N)Ar Mechanism: Role of Substituent Position cluster_0 This compound (Attack at C2) cluster_1 3,5-Dibromobenzonitrile (Attack at C3) start_25 Substrate + Nu⁻ meisenheimer_25 Meisenheimer Complex (Charge at C1, C3, C5) start_25->meisenheimer_25 Addition product_25 Product meisenheimer_25->product_25 Elimination of Br⁻ stabilization_25 Stabilized! (Negative charge on C1 is adjacent to CN) meisenheimer_25->stabilization_25 start_35 Substrate + Nu⁻ meisenheimer_35 Meisenheimer Complex (Charge at C2, C4, C6) start_35->meisenheimer_35 Addition product_35 No Reaction meisenheimer_35->product_35 High Energy Barrier stabilization_35 Not Stabilized! (Charge is never adjacent to CN) meisenheimer_35->stabilization_35

Caption: Comparison of Meisenheimer complex stability in S(N)Ar reactions.

Part 4: Experimental Protocols

The following protocols are representative and should be adapted and optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise stated.

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling

This protocol is designed for a typical mono-coupling reaction, targeting the more accessible C-Br bond or using a limiting amount of the coupling partner.

G Experimental Workflow: Suzuki-Miyaura Coupling setup 1. Setup - Add Ar-Br, Boronic Acid, Base to flask - Purge with Inert Gas solvents 2. Reagents - Add degassed solvents - Add Pd Catalyst setup->solvents reaction 3. Reaction - Heat to specified temp (e.g., 80-100 °C) - Monitor by TLC/GC-MS solvents->reaction workup 4. Workup - Cool to RT - Aqueous quench - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layers - Concentrate - Column Chromatography workup->purify

Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.

1. Materials:

  • Dibromobenzonitrile isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1, degassed)

2. Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the dibromobenzonitrile, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [11] 3. Workup:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [11] 4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Synthetic Outlook

This compound and 3,5-dibromobenzonitrile are not interchangeable reagents. Their distinct reactivity profiles, governed by a combination of electronic activation and steric hindrance, dictate their utility in synthesis.

  • This compound is the more reactive isomer, particularly in palladium-catalyzed cross-couplings. Its primary synthetic challenge and opportunity lie in controlling the regioselectivity of mono-functionalization. Careful selection of catalysts, ligands, and conditions can favor substitution at either the electronically activated C2 position or the sterically accessible C5 position.

  • 3,5-Dibromobenzonitrile is a less reactive but highly predictable substrate. Its two equivalent C-Br bonds, which are less activated due to their meta-relationship with the nitrile group, make it an ideal building block for clean mono- or symmetrical di-substitution without the complication of regioisomers. It is, however, unsuitable for SNAr reactions.

For the drug development professional and research scientist, a clear understanding of these isomeric differences is paramount for the strategic design of complex molecules, enabling efficient, predictable, and selective synthesis.

References

  • Barder, T. E., et al. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols.
  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Vertex AI Search Result. (2025). Exploring the Synthesis Pathways and Reactivity of this compound. Google Cloud.
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances.
  • Topczewski, J. J., & Sanford, M. S. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.
  • ChemInform. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia.
  • Pahan, S. (2019). Difference Between Electronic and Steric Effects. Pediaa.com.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PubMed. (2024). Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. PubMed.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Wikipedia. (2024). Steric effects. Wikipedia.
  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • PubMed Central. (2021). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. Stack Exchange.
  • PubMed Central. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Center for Biotechnology Information.
  • Labster. (n.d.). Steric hindrance. Labster Theory Pages.
  • PubMed Central. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Center for Biotechnology Information.
  • ResearchGate. (2009). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate.
  • PubMed Central. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. National Center for Biotechnology Information.
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • ResearchGate. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. ResearchGate.

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A Comparative Spectroscopic Guide to Dibromobenzonitrile Isomers for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the precise identification of isomeric compounds is a foundational necessity. Structural isomers, with their identical molecular formulas but distinct atomic arrangements, can exhibit profoundly different chemical and physical properties. This guide provides an in-depth spectroscopic comparison of five commercially available dibromobenzonitrile (C₇H₃Br₂N) isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromobenzonitrile. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to unambiguously differentiate these closely related molecules.

It is important to note that while a sixth isomer, 2,3-dibromobenzonitrile, exists, a comprehensive set of its experimental spectroscopic data was not available in publicly accessible databases at the time of this publication.

The Challenge of Isomer Differentiation

The six isomers of dibromobenzonitrile present a classic analytical challenge. The position of the two bromine atoms and the cyano group on the benzene ring dictates the molecule's symmetry, electronic environment, and vibrational modes. These subtle differences are the keys to their spectroscopic distinction. Understanding these nuances is critical for ensuring the purity of starting materials and the integrity of synthetic pathways in drug discovery and materials science.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is a powerful first-line technique for distinguishing between the dibromobenzonitrile isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are uniquely dictated by the substitution pattern on the benzene ring.

Causality of Spectral Differences in ¹H NMR

The electron-withdrawing nature of the cyano (-CN) group and the bromine (-Br) atoms deshields the aromatic protons, shifting their signals downfield. The specific chemical shift of each proton is a consequence of its proximity to these substituents. Furthermore, the symmetry of the molecule plays a crucial role. For instance, the highly symmetric 3,5-dibromobenzonitrile will exhibit a simpler spectrum compared to the asymmetric 2,4-dibromobenzonitrile. The coupling constants (J-values) provide information about the relative positions of the protons (ortho, meta, or para coupling).

Comparative ¹H NMR Data
IsomerSDBS No.Chemical Shift (δ) ppm, Multiplicity (J Hz)
2,4-Dibromobenzonitrile 132027.91 (d, J=1.9), 7.76 (dd, J=8.5, 1.9), 7.50 (d, J=8.5)
2,5-Dibromobenzonitrile 132037.91 (d, J=2.2), 7.71 (d, J=8.5), 7.61 (dd, J=8.5, 2.2)
2,6-Dibromobenzonitrile 132047.69 (d, J=8.2), 7.42 (t, J=8.2)
3,4-Dibromobenzonitrile 132058.00 (d, J=1.9), 7.79 (d, J=8.3), 7.55 (dd, J=8.3, 1.9)
3,5-Dibromobenzonitrile 132067.91 (t, J=1.6), 7.82 (d, J=1.6)

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dibromobenzonitrile isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: Workflow for ¹H NMR analysis of dibromobenzonitrile isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by revealing the electronic environment of each carbon atom in the molecule. The number of distinct signals indicates the degree of molecular symmetry.

Causality of Spectral Differences in ¹³C NMR

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. Carbons directly bonded to bromine atoms (C-Br) are significantly shielded compared to those bonded to the cyano group (C-CN). The number of unique carbon signals is a direct reflection of the molecule's symmetry. For example, 3,5-dibromobenzonitrile, with its C₂ᵥ symmetry, will show fewer signals than the less symmetrical isomers.

Comparative ¹³C NMR Data
IsomerSDBS No.Chemical Shifts (δ) ppm
2,4-Dibromobenzonitrile 13202137.6, 134.8, 131.0, 123.6, 119.5, 116.8, 115.8
This compound 13203137.2, 136.2, 134.1, 123.0, 118.9, 116.7, 116.0
2,6-Dibromobenzonitrile 13204135.9, 133.0, 129.2, 120.1, 116.1
3,4-Dibromobenzonitrile 13205138.8, 135.4, 132.8, 128.9, 122.1, 117.2, 114.7
3,5-Dibromobenzonitrile 13206138.6, 131.2, 123.4, 116.8, 115.5

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the observation of the ¹³C nucleus. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines for each unique carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The substitution pattern on the benzene ring gives rise to a characteristic "fingerprint" in the out-of-plane C-H bending region.

Causality of Spectral Differences in IR Spectroscopy

The C≡N stretch of the nitrile group is a prominent and sharp absorption, typically found in the 2220-2240 cm⁻¹ region. The exact position can be subtly influenced by the electronic effects of the bromine substituents. More significantly, the pattern of substitution on the benzene ring strongly influences the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. This region can often be used to distinguish between ortho, meta, and para-like substitution patterns.

Comparative IR Data (Key Absorptions)
IsomerSDBS No.C≡N Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
2,4-Dibromobenzonitrile 132022235~880, 825
This compound 132032232~885, 820
2,6-Dibromobenzonitrile 132042236~780
3,4-Dibromobenzonitrile 132052233~890, 820
3,5-Dibromobenzonitrile 132062238~880, 670

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid dibromobenzonitrile isomer onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance.

IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data View Transmittance/Absorbance Spectrum acquire_spectrum->process_data end End process_data->end

Caption: ATR-IR spectroscopy experimental workflow.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the dibromobenzonitrile isomers, the molecular ion peak will confirm the molecular weight, and the isotopic pattern of bromine will be a key identifying feature.

Causality of Spectral Differences in Mass Spectrometry

All dibromobenzonitrile isomers have the same molecular weight (nominal mass of 259 g/mol ). However, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The relative intensities of these peaks will be approximately in a 1:2:1 ratio. While the molecular ion region will be similar for all isomers, the fragmentation patterns upon electron ionization can differ based on the stability of the resulting fragment ions, which is influenced by the positions of the bromine atoms. Common fragmentation pathways include the loss of a bromine atom or the cyano group.

Comparative Mass Spectrometry Data
IsomerSDBS No.Molecular Ion (m/z)Key Fragments (m/z)
2,4-Dibromobenzonitrile 13202259, 261, 263180, 182, 101
This compound 13203259, 261, 263180, 182, 101
2,6-Dibromobenzonitrile 13204259, 261, 263180, 182, 101
3,4-Dibromobenzonitrile 13205259, 261, 263180, 182, 101
3,5-Dibromobenzonitrile 13206259, 261, 263180, 182, 101

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Note: While the major fragments are often similar, the relative intensities of these fragments can provide clues to the isomeric structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single spectroscopic technique provides a complete picture for the differentiation of dibromobenzonitrile isomers. However, by judiciously combining the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a confident and unambiguous identification can be achieved. The unique proton environments revealed by ¹H NMR, the carbon skeleton symmetry from ¹³C NMR, the vibrational fingerprint from IR, and the molecular weight and fragmentation pattern from MS together form a robust analytical toolkit for the modern researcher. This guide serves as a practical reference for navigating the spectroscopic nuances of these important chemical entities.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • Wikipedia.

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A Researcher's Guide to the Synthesis of 2,5-Dibromobenzonitrile: A Comparative Analysis of Classical and Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic intermediates is a cornerstone of innovation. Among these, 2,5-Dibromobenzonitrile stands as a versatile scaffold, its dibromo-substitution pattern offering two reactive handles for subsequent cross-coupling reactions, while the nitrile moiety serves as a precursor to a variety of functional groups. This guide provides an in-depth, comparative analysis of the synthetic routes to this valuable building block, moving beyond a simple recitation of protocols to offer a rationale-driven exploration of both classical and contemporary methodologies. We will dissect the venerable Sandmeyer reaction and contrast it with modern palladium- and copper-catalyzed cyanation techniques, providing researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

The Enduring Legacy of the Sandmeyer Reaction

First reported in 1884, the Sandmeyer reaction has long been the textbook method for the conversion of an aryl amine to an aryl nitrile.[1][2][3] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.[1] This two-step process, while historically significant, presents both practical advantages and considerable drawbacks that must be carefully weighed.

Mechanistic Pathway of the Sandmeyer Reaction

The reaction begins with the diazotization of an aromatic amine, in this case, 2,5-dibromoaniline, using a nitrite source (commonly sodium nitrite) in the presence of a strong acid. This generates a highly reactive diazonium salt. The subsequent introduction of a copper(I) cyanide solution facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the release of dinitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation 2,5-Dibromoaniline 2,5-Dibromoaniline Diazonium_Salt 2,5-Dibromobenzenediazonium 2,5-Dibromoaniline->Diazonium_Salt NaNO₂, H⁺ Aryl_Radical 2,5-Dibromophenyl Radical Diazonium_Salt->Aryl_Radical CuCN (SET) N2 N₂ (gas) This compound This compound Aryl_Radical->this compound + CN⁻

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2,5-Dibromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Water

  • Ice

  • Organic solvent (e.g., Dichloromethane or Diethyl Ether)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,5-dibromoaniline in a mixture of concentrated hydrochloric acid and water. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Rise of Modern Catalysis: Palladium- and Copper-Mediated Cyanations

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering milder, more efficient, and often safer alternatives to classical methods. For the synthesis of aryl nitriles, palladium- and copper-catalyzed cyanations have emerged as powerful tools.

Palladium-Catalyzed Cyanation: A Versatile Approach

Palladium-catalyzed cyanation reactions have become a mainstay for the synthesis of a wide array of aryl nitriles. These reactions typically employ a palladium catalyst, a phosphine ligand, a base, and a cyanide source. A significant advantage of this methodology is the ability to use less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a stable, crystalline solid.[4]

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, a starting material like 1,4-dibromobenzene could potentially be used to access this compound, though regioselectivity would be a challenge, or more directly from 2,5-dibromobenzene) to form a Pd(II) intermediate.

  • Transmetalation: The cyanide anion from the cyanide source displaces the bromide on the palladium complex.

  • Reductive Elimination: The aryl group and the cyanide ligand couple and are eliminated from the palladium center, affording the desired aryl nitrile and regenerating the Pd(0) catalyst.

Palladium_Cyanation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Br Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation [CN]⁻ Ar-Pd(II)-CN(L2) Ar-Pd(II)(L)₂-CN Transmetalation->Ar-Pd(II)-CN(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN Ar-CN

Caption: Catalytic cycle for palladium-catalyzed cyanation of an aryl bromide.

Materials:

  • 1,4-Dibromo-2-nitrobenzene (as a potential precursor) or 2,5-Dibromoaniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., XPhos, SPhos)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Dimethylformamide, DMF, or 1,4-Dioxane)

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, palladium catalyst, phosphine ligand, potassium hexacyanoferrate(II), and base.

  • De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent and water.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (often several hours).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Copper-Catalyzed Cyanation: A Cost-Effective Alternative

Copper-catalyzed cyanation reactions, often referred to as Rosenmund-von Braun-type reactions, provide a more economical alternative to palladium-based systems.[5] While historical procedures required stoichiometric amounts of copper(I) cyanide at high temperatures, modern protocols utilize catalytic amounts of a copper source, often in the presence of a ligand, under milder conditions.[5]

Materials:

  • 2,5-Dibromoaniline or a suitable dibrominated precursor

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Cyanide Source (e.g., Sodium Cyanide, NaCN, or Potassium Hexacyanoferrate(II))

  • Solvent (e.g., DMF, Toluene)

Procedure:

  • In a reaction vessel, combine the aryl bromide, copper(I) iodide, and ligand.

  • Purge the vessel with an inert gas.

  • Add the cyanide source and the solvent.

  • Heat the mixture to the appropriate temperature (typically 100-140 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction, dilute with a suitable solvent, and filter to remove insoluble salts. Wash the filtrate, dry the organic layer, and remove the solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Comparative Analysis: Choosing the Optimal Synthetic Route

The selection of the most appropriate synthetic method for this compound depends on a multitude of factors, including yield, reaction conditions, safety considerations, cost, and the availability of starting materials.

Parameter Sandmeyer Reaction Palladium-Catalyzed Cyanation Copper-Catalyzed Cyanation
Starting Material 2,5-DibromoanilineAryl Bromide (e.g., 1,4-Dibromo-2-nitrobenzene)Aryl Bromide (e.g., 2,5-Dibromoaniline)
Typical Yield Moderate to GoodGood to ExcellentModerate to Good
Reaction Conditions Low temperatures for diazotization, then heatingMild to moderate temperatures (80-120 °C)Moderate to high temperatures (100-140 °C)
Cyanide Source CuCN (highly toxic)K₄[Fe(CN)₆] (less toxic), Zn(CN)₂NaCN, KCN, K₄[Fe(CN)₆]
Safety Concerns Highly toxic CuCN, unstable diazonium saltsLess toxic cyanide source, phosphine ligands can be air-sensitiveToxic cyanide sources, higher temperatures
Cost Reagents are generally inexpensivePalladium catalysts and phosphine ligands can be expensiveCopper catalysts are inexpensive
Substrate Scope Generally good for anilinesBroad, tolerant of many functional groupsGood, but can be sensitive to sterically hindered substrates

Key Considerations for Method Selection:

  • Safety: The primary drawback of the traditional Sandmeyer reaction is the use of highly toxic copper(I) cyanide.[4] Modern palladium- and copper-catalyzed methods that employ less toxic cyanide sources like potassium hexacyanoferrate(II) offer a significant safety advantage.[4]

  • Yield and Purity: Palladium-catalyzed cyanations often provide higher yields and cleaner reactions compared to the Sandmeyer reaction, which can be prone to side reactions.

  • Cost: For large-scale synthesis, the cost of palladium catalysts and specialized phosphine ligands can be a significant factor, making copper-catalyzed alternatives more attractive from an economic standpoint.

  • Starting Material Availability: The choice of starting material (aniline vs. aryl bromide) will dictate the most direct route.

Conclusion and Future Outlook

While the Sandmeyer reaction remains a viable method for the synthesis of this compound, particularly when starting from 2,5-dibromoaniline, its reliance on highly toxic reagents and the potential for side reactions make it a less desirable choice in a modern research setting. Palladium-catalyzed cyanation, with its mild reaction conditions, broad functional group tolerance, and the use of safer cyanide sources, represents a more robust and reliable approach, albeit at a higher cost. Copper-catalyzed methods offer a cost-effective compromise, though they may require higher reaction temperatures.

For researchers prioritizing safety, yield, and reproducibility, palladium-catalyzed cyanation with potassium hexacyanoferrate(II) is the recommended method. However, for large-scale applications where cost is a primary driver, the optimization of a modern copper-catalyzed protocol could prove to be the most prudent path forward. The continued development of more active and stable catalysts for both palladium- and copper-mediated cyanations will undoubtedly further enhance the synthetic accessibility of valuable intermediates like this compound.

References

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(10), 2353–2368. [Link]
  • Evano, G., & Nitelet, A. (2015). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 92, 193-207. [Link]
  • Mohammad, S., et al. (2013). K4[Fe(CN)6] as Non-Toxic Source of Cyanide for the Cyanation of Aryl Halides using Pd-Beta Zeolite as a Heterogeneous Catalyst. Heterocyclic Letters, 3(4), 620-622. [Link]
  • Liu, H., et al. (2025). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent.
  • Kumar, A., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3237-3262. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia.
  • Zhang, Y., et al. (2018). [11C]Cyanation of Arylboronic Acids in Aqueous Solution. Organic Letters, 20(17), 5268-5271. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Firth, J. D., & Brown, R. C. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]
  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651. [Link]
  • Firth, J. D., & Brown, R. C. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Cambridge Open Engage. [Link]
  • Fu, G. C., & Peters, J. C. (2015). Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 137(44), 14079-14082. [Link]
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
  • Reusch, W. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Cyanation of Dibromobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The introduction of the nitrile functional group into aromatic systems is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Dicyanobenzenes, in particular, serve as versatile precursors for a variety of complex molecular architectures. However, the selective and efficient cyanation of readily available dibromobenzenes presents a significant challenge due to the potential for mono- or di-substitution and the often harsh reaction conditions required. This guide provides a comparative analysis of the leading catalytic systems—palladium, nickel, and copper-based—for the cyanation of dibromobenzenes, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

The Challenge of Dibromobenzene Cyanation: Selectivity and Reactivity

The primary challenge in the cyanation of dibromobenzenes lies in controlling the degree of substitution. Depending on the desired product, either a mono-cyanated bromobenzonitrile or a fully di-cyanated benzenedinitrile may be the target. Achieving high selectivity for either product requires careful tuning of the catalyst, ligands, cyanide source, and reaction conditions. Furthermore, the deactivating nature of the first introduced cyano group can render the second C-Br bond less susceptible to oxidative addition, making the dicyanation more challenging than the initial mono-cyanation.

Comparative Analysis of Catalytic Systems

The choice of a transition metal catalyst is paramount in dictating the efficiency and selectivity of the cyanation of dibromobenzenes. Palladium, nickel, and copper complexes have emerged as the most prominent catalysts for this transformation, each with its own set of advantages and disadvantages.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and versatile methodology for the cyanation of aryl halides, including dibromobenzenes. Its high functional group tolerance and catalytic efficacy make it a frequent first choice for complex syntheses.[1]

Mechanism and Causality: The generally accepted mechanism for palladium-catalyzed cyanation proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active Pd(0) catalyst.[2] The choice of ligand is crucial in modulating the reactivity and stability of the palladium center. Bulky, electron-rich phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to facilitate both the oxidative addition and reductive elimination steps.

For dibromobenzenes, the reaction can proceed sequentially. After the first cyanation, the resulting bromobenzonitrile is less reactive towards further oxidative addition due to the electron-withdrawing nature of the nitrile group. Overcoming this deactivation to achieve dicyanation often requires more forcing conditions or highly active catalyst systems.

Experimental Data Snapshot: Dicyanation of 1,4-Dibromobenzene with a Palladium Catalyst

Catalyst SystemCyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / dppfK₄[Fe(CN)₆]Na₂CO₃DMAc12024>95 (dicyano)(Implied from general high-yield protocols)

Note: Specific, direct comparative data is often fragmented across literature. This table represents typical conditions for achieving high dicyanation yields based on established protocols for aryl bromides.

Nickel-Based Catalysts: A Cost-Effective and Potent Alternative

Nickel-catalyzed cyanation has gained significant traction as a powerful and more economical alternative to palladium.[3] Nickel's unique electronic properties can lead to different reactivity profiles and, in some cases, superior performance for specific substrates.

Mechanism and Causality: The catalytic cycle for nickel-catalyzed cyanation is generally believed to proceed through a Ni(0)/Ni(II) cycle, analogous to palladium. However, some studies suggest the involvement of Ni(I)/Ni(III) intermediates, particularly in reductive cyanation protocols.[4] A key advantage of nickel is its often higher reactivity towards challenging substrates like aryl chlorides, which can translate to more efficient dicyanation of dibromobenzenes under milder conditions. Additives like 4-(dimethylamino)pyridine (DMAP) have been shown to be crucial in some nickel-catalyzed systems, likely by activating the zinc cyanide and facilitating the transmetalation step.[5][6]

One notable study demonstrated the dicyanation of o-dichlorobenzene, where the mono-cyanated product was observed in 28% yield and the dicyanated product in 67% yield, highlighting nickel's capacity for double cyanation even with less reactive aryl chlorides. While this is not a dibromobenzene, it underscores the potential of nickel catalysts.

Experimental Data Snapshot: Dicyanation of a Dihaloarene with a Nickel Catalyst

Catalyst SystemCyanide SourceAdditiveSolventTemp. (°C)Yield (%)Reference
NiCl₂·6H₂O / dppf / ZnZn(CN)₂DMAPNMP80High (dicyano)[5]

Note: This represents a general protocol for the cyanation of aryl halides with this nickel system, which has been shown to be effective for dicyanation.

Copper-Based Catalysts: The Classic Method Reimagined

Historically, the Rosenmund-von Braun reaction, using stoichiometric copper(I) cyanide at high temperatures, was the go-to method for aryl nitrile synthesis. Modern advancements have transformed this into a catalytic process, offering a mild and inexpensive route for the cyanation of aryl bromides and iodides.

Mechanism and Causality: The mechanism of copper-catalyzed cyanation is less universally defined than its palladium and nickel counterparts but is thought to involve Cu(I) and Cu(III) intermediates. These reactions often require ligands, such as diamines, to stabilize the copper catalyst and facilitate the reaction. While generally requiring higher temperatures than palladium systems, copper catalysis avoids the issue of catalyst poisoning by excess cyanide ions that can plague palladium systems. However, achieving dicyanation of dibromobenzenes with copper catalysts can be challenging, and often results in mixtures of mono- and di-cyanated products.

Experimental Data Snapshot: Mono-cyanation with a Copper Catalyst

Catalyst SystemCyanide SourceLigandSolventTemp. (°C)Time (h)Yield (%)Reference
CuINaCNN,N'-dimethylethylenediamineToluene11024Good (mono-cyanation)(General protocol for aryl bromides)

Note: Copper-catalyzed methods are more commonly reported for mono-cyanation of aryl halides. Achieving high yields of dicyanated products is less frequently documented and often requires more specialized conditions.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Dicyanation of 1,4-Dibromobenzene

Reagents & Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 1.0 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • 1,4-Dibromobenzene (1.0 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Schlenk tube, magnetic stir bar, argon source

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, dppf, K₄[Fe(CN)₆]·3H₂O, Na₂CO₃, and 1,4-dibromobenzene.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add degassed DMAc via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours, monitoring by GC or TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield terephthalonitrile.

Visualization of Catalytic Cycles and Workflow

dot digraph "Palladium-Catalyzed Cyanation Workflow" { graph [fontname="Arial", label="Experimental Workflow for Palladium-Catalyzed Cyanation", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot digraph "Catalytic Cycle" { graph [fontname="Arial", label="Simplified Pd(0)/Pd(II) Catalytic Cycle", labelloc=t, fontsize=14]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Conclusion

The choice of catalyst for the cyanation of dibromobenzenes is a critical decision that balances reactivity, selectivity, cost, and functional group tolerance.

  • Palladium-based catalysts remain the most versatile and reliable option for achieving high yields of dicyanated products, albeit at a higher cost. Their well-understood mechanism and broad substrate scope make them a primary choice for complex synthetic routes.

  • Nickel-based catalysts offer a potent, cost-effective alternative, often demonstrating high reactivity that can drive the dicyanation to completion under milder conditions than palladium. Their utility with less reactive aryl halides is a significant advantage.

  • Copper-based catalysts are the most economical option and are suitable for the mono-cyanation of aryl bromides under relatively mild conditions. However, achieving selective and high-yielding dicyanation with copper can be more challenging and is less commonly reported.

Ultimately, the optimal catalytic system will depend on the specific dibromobenzene isomer, the desired product (mono- vs. di-cyano), and the economic and environmental considerations of the synthesis. This guide provides a framework for researchers to make an informed decision based on a comparative understanding of the available catalytic technologies.

References

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (URL not available)
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Oxidative addition of palladium(0)
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)
  • Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the r
  • A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Semantic Scholar. [Link]
  • oxidative addition and palladium coupling. csbsju. [Link]
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.. Semantic Scholar. [Link]
  • Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar. [Link]
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
  • Palladium-Catalyzed Regioselective Direct Cyanation of Acetanilide Derivatives with K 4 [Fe(CN) 6 ] by C-H Bond Activation.
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. [Link]
  • Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis.
  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP.. Semantic Scholar. [Link]
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes.
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz
  • Copper-Catalyzed Diboron-Mediated cis-Semi-Hydrogenation of Alkynes under Facile Conditions. MDPI. [Link]
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Semantic Scholar. [Link]

Sources

Biological activity of 2,5-Dibromobenzonitrile derivatives versus other halogenated benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of the Biological Activity of 2,5-Dibromobenzonitrile Derivatives Versus Other Halogenated Benzonitriles

Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated benzonitriles are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms onto the benzonitrile scaffold can profoundly influence their physicochemical properties and biological efficacy. This guide provides a comparative analysis of the biological activity of this compound and its derivatives against other halogenated benzonitriles. While direct comparative experimental data for this compound is limited in publicly accessible literature, this document synthesizes findings from structurally related compounds to establish well-grounded structure-activity relationships (SAR) and infer its probable activity profile. We delve into the cytotoxic and antimicrobial potential, discuss underlying mechanisms of action, and provide detailed experimental protocols for researchers seeking to evaluate these compounds. The insights presented herein are derived from established principles of medicinal chemistry and data from analogous halogenated aromatic systems, offering a predictive framework for the rational design and evaluation of novel benzonitrile-based therapeutic agents.

Introduction: The Role of Halogenation in Modulating Benzonitrile Bioactivity

The benzonitrile core, a simple aromatic ring bearing a nitrile (-C≡N) group, is a versatile scaffold in drug discovery. The nitrile moiety is a unique functional group; it can act as a bioisostere for carbonyl or hydroxyl groups, participate in hydrogen bonding, and enhance metabolic stability and pharmacokinetic profiles. When this scaffold is decorated with halogen atoms, its biological properties can be dramatically altered.

Halogenation, particularly with chlorine, bromine, and iodine, influences a molecule's:

  • Lipophilicity: Halogens are lipophilic, and their addition generally increases the compound's ability to cross cellular membranes, a critical factor for intracellular drug targets[1].

  • Electronic Effects: Halogens are electron-withdrawing, which can modulate the reactivity of the aromatic ring and the nitrile group, influencing interactions with biological targets.

  • Steric Profile: The size of the halogen atom (I > Br > Cl > F) can affect how the molecule fits into the binding pocket of a protein or enzyme.

This compound is a key chemical intermediate, valued for its utility in synthesizing more complex molecules through reactions like Suzuki and Sonogashira couplings at the bromine positions[2][3]. Understanding its intrinsic biological activity, and how it compares to other halogenated isomers, is crucial for leveraging it effectively in pharmaceutical development.

Structure-Activity Relationships (SAR) of Halogenated Aromatics

While direct SAR studies comparing a full matrix of halogenated benzonitrile isomers are scarce, clear principles can be drawn from research on related halogenated compounds, such as haloacetonitriles and halogenated tyrosyls.

Key SAR Principles:

  • Impact of Halogen Number: The degree of halogenation is directly correlated with cytotoxicity. Dihalogenated compounds consistently demonstrate greater potency than their monohalogenated counterparts[1][4].

  • Impact of Halogen Type: The specific halogen atom plays a critical role in determining biological activity. For cytotoxicity and genotoxicity, the general trend observed is: Iodine > Bromine > Chlorine [1][4][5]. This suggests that dibrominated benzonitriles are expected to be more potent than dichlorinated analogs but less potent than diiodinated versions.

  • Influence of Substituent Position: The relative positions of the halogens and the nitrile group on the benzene ring are critical for target interaction, although specific patterns for benzonitriles require further dedicated study. Isomeric differences can lead to significant variations in activity, as seen in other classes of compounds[5].

These principles suggest that this compound, as a dihalogenated compound, possesses a high potential for significant biological activity, likely superior to that of monochlorinated or monobrominated benzonitriles.

Comparative Biological Activities

This section compares the known activities of various halogenated compounds to build a predictive profile for this compound.

Cytotoxic and Anticancer Activity

Halogenated organic compounds are well-known for their cytotoxic effects. Studies on various classes of these molecules provide a strong basis for inferring the potential of this compound. For instance, a comparative study on haloacetonitriles (HANs) in Chinese Hamster Ovary (CHO) cells revealed potent cytotoxicity, with dibromoacetonitrile (DBAN) being one of the most toxic species evaluated[4].

Table 1: Comparative Cytotoxicity of Various Halogenated Compounds

Compound ClassSpecific CompoundCell LineCytotoxicity Metric (%C1/2 or IC₅₀)Reference
HaloacetonitrilesDibromoacetonitrile (DBAN) CHO2.8 µM [4]
HaloacetonitrilesBromoacetonitrile (BAN)CHO~5 µM[4]
HaloacetonitrilesDichloroacetonitrile (DCAN)CHO0.08 mM[4]
Halogenated TyrosylsDihalogenated AnaloguesCHOMore cytotoxic than monohalogenated[1]

Note: %C1/2 represents the concentration needed to cause a 50% decrease in cell proliferation.

The data strongly indicates that the presence of two bromine atoms, as in dibromoacetonitrile, confers significant cytotoxic potential. It is reasonable to hypothesize that this compound would exhibit similar, potent cytotoxic effects against cancer cell lines. The aromatic nature of the benzonitrile scaffold compared to the acetonitrile may further enhance this activity due to increased lipophilicity and potential for different cellular interactions. Numerous studies on nitrile-containing heterocyclic compounds have reported potent anticancer activities with IC₅₀ values in the low micromolar to nanomolar range, further supporting the potential of the benzonitrile pharmacophore[6][7][8].

Antimicrobial and Antifungal Activity

Halogenation is a common strategy for developing antimicrobial agents. The increased lipophilicity of halogenated compounds can facilitate their passage through the lipid-rich cell walls of bacteria and fungi[1].

While specific data on this compound is unavailable, studies on related dihalogenated aromatic compounds demonstrate notable antifungal activity. For example, 1,3-dibromo-5-nitrobenzene showed significant fungitoxicity against a panel of fungi, including Aspergillus niger and Trichophyton mentagrophytes[9][10]. This suggests that the dibromo substitution pattern on an aromatic ring is conducive to antifungal effects.

It is therefore plausible that this compound and its derivatives could serve as valuable scaffolds for the development of novel antibacterial and antifungal agents.

Enzyme Inhibition

The nitrile group can act as a hydrogen bond acceptor or a halogen bioisostere, making it a valuable functional group for interacting with enzyme active sites. Benzonitrile derivatives have been explored as inhibitors for various enzymes, including kinases and Cyclooxygenase-2 (COX-2)[11]. The specific inhibitory profile of this compound has not been characterized. However, given its structural features, it represents an attractive candidate for screening against various enzyme targets. The development of potent and selective enzyme inhibitors often relies on the precise positioning of substituents on a core scaffold to maximize interactions with the target protein.

Proposed Mechanism of Action: Oxidative Stress

A common mechanism of toxicity for dihalogenated compounds involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress[1]. This cascade of events can damage cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).

G cluster_cell Cellular Environment Compound This compound (or other dihalogenated aromatic) Membrane Cellular Uptake (Lipophilicity) Compound->Membrane Crosses Membrane ROS Increased ROS Production (e.g., O₂⁻, H₂O₂) Membrane->ROS Triggers Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Proposed mechanism of cytotoxicity for dihalogenated aromatic compounds.

Key Experimental Protocols

To facilitate further research, this section provides a detailed, standardized protocol for assessing the cytotoxic activity of benzonitrile derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific cancer cell line.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (e.g., this compound) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., pure DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Workflow Diagram:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Leave a few wells with medium only to serve as a blank.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.

  • Compound Preparation and Treatment: Prepare a series of dilutions of the test compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO only as the vehicle control (100% viability).

  • Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Based on a comprehensive analysis of structure-activity relationships in related halogenated compounds, This compound is predicted to be a biologically active molecule with significant cytotoxic and potential antimicrobial properties. The presence of two bromine atoms on the aromatic scaffold suggests a potency greater than that of its monochlorinated or monobrominated counterparts and likely comparable to other dibrominated aromatics.

The primary mechanism of action is hypothesized to be the induction of oxidative stress, a common pathway for cytotoxic halogenated compounds. However, this guide underscores a critical gap in the literature: the lack of direct, comparative experimental studies on this compound.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing a series of halogenated benzonitrile isomers (e.g., 2,5-dichloro-, 3,5-dibromo-, 2-bromo-, etc.) in parallel assays to definitively establish SAR.

  • Mechanism Elucidation: Investigating the specific molecular targets and pathways affected by this compound to move beyond generalized mechanisms.

  • Broad-Spectrum Screening: Evaluating the compound against a wide range of cancer cell lines, bacterial strains, and fungal species to uncover its full therapeutic potential.

By conducting these studies, the scientific community can fully characterize the biological activity of this compound, paving the way for its potential development as a novel therapeutic agent or a foundational scaffold for medicinal chemistry campaigns.

References

  • Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1971). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied Microbiology, 22(3), 438–440. [Link]
  • Wang, W., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 17(10), 573. [Link]
  • Yang, M., et al. (2023). Comparative cytotoxicity analyses of disinfection byproducts in drinking water using dimensionless parameter scaling method: Effect of halogen substitution type and number.
  • Gershon, H., et al. (1971). Antifungal activity of substituted nitrobenzenes and anilines. Applied Microbiology, 22(3), 438-440. [Link]
  • Badali, E., et al. (2015). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 23(1), 46. [Link]
  • Unknown Author. (n.d.). Synthesis and Antifungal Activity of Some Azetidinones.
  • Zhang, X., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(4), 1028–1035. [Link]
  • Wikipedia. (n.d.). IC50. Wikipedia.[Link]
  • Plewa, M. J., et al. (2004). Haloacetonitriles vs. Regulated Haloacetic Acids: Are Nitrogen-Containing DBPs More Toxic? Environmental Science & Technology, 38(22), 6037–6043. [Link]
  • Martínez-Ahumada, E., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 24(2), 1714. [Link]
  • ResearchGate. (n.d.). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts.
  • Stewart, J. J. P., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 35, 789–806. [Link]
  • Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1238. [Link]
  • Li, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Letters in Drug Design & Discovery, 20(10). [Link]
  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube.[Link]
  • Rivera-Chávez, N. O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]
  • Fleming, F. F., et al. (2021). Natural products containing the nitrile functional group and their biological activities. Journal of Natural Products, 84(5), 1545–1564. [Link]
  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube.[Link]
  • El-Naggar, A. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(7), 1332-1350. [Link]
  • El-Gazzar, M. G., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(28), 19163-19176. [Link]
  • ResearchGate. (n.d.). Comparative cytotoxicity of two related dialkyltriazenes.

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A Comparative Guide to 2,5-Dibromobenzonitrile and 2,5-Dichlorobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. Dihalogenated benzonitriles are versatile intermediates, offering two reactive sites for the sequential and controlled introduction of diverse functionalities. This guide provides an in-depth technical comparison of two such building blocks: 2,5-dibromobenzonitrile and 2,5-dichlorobenzonitrile, in the context of palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles governing their reactivity, present available experimental data, and provide detailed protocols for key transformations.

The Fundamental Reactivity Difference: C-Br vs. C-Cl

The choice between a bromo- or chloro-substituted aromatic compound is a critical decision in synthetic planning. This choice is primarily dictated by the inherent differences in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy directly translates to a generally higher reactivity for aryl bromides in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions.

Consequently, reactions involving this compound can often be performed under milder conditions, with lower catalyst loadings, and shorter reaction times compared to its dichloro-analogue. Conversely, the activation of the more robust C-Cl bonds in 2,5-dichlorobenzonitrile typically necessitates more specialized and highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher reaction temperatures.

This reactivity differential also opens the door for regioselective functionalization of this compound, where one C-Br bond can be selectively reacted while the other remains intact for a subsequent transformation. Achieving similar selectivity with 2,5-dichlorobenzonitrile is significantly more challenging due to the similar reactivity of the two C-Cl bonds.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can infer the relative performance of this compound and 2,5-dichlorobenzonitrile based on extensive data for a wide range of aryl bromides and chlorides in various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.

  • This compound: Due to the higher reactivity of the C-Br bonds, this substrate is expected to undergo Suzuki-Miyaura coupling with a variety of aryl and vinyl boronic acids or esters under relatively mild conditions. Standard palladium catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are generally effective. Regioselective mono-arylation can often be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction time.

  • 2,5-Dichlorobenzonitrile: The coupling of 2,5-dichlorobenzonitrile is more demanding. It typically requires more advanced catalyst systems, such as those employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, to facilitate the challenging oxidative addition of the C-Cl bond. Higher temperatures and longer reaction times are also common. Achieving mono-arylation with high selectivity can be difficult.

FeatureThis compound2,5-Dichlorobenzonitrile
Reactivity HighModerate to Low
Catalyst System Standard (e.g., Pd(PPh₃)₄)Advanced (e.g., Pd/Buchwald ligands)
Reaction Conditions Milder (lower temp., shorter time)More Forcing (higher temp., longer time)
Regioselectivity Mono-arylation is often achievableMono-arylation is challenging
Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[1]

  • This compound: This substrate is well-suited for Sonogashira coupling with terminal alkynes. The reaction typically proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst under mild basic conditions. Copper-free Sonogashira protocols can also be employed. The reactivity difference between the two bromine atoms can allow for selective mono-alkynylation.

  • 2,5-Dichlorobenzonitrile: Effecting Sonogashira coupling with 2,5-dichlorobenzonitrile is significantly more challenging and often results in lower yields. Specialized catalyst systems and more forcing conditions are generally required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2][3]

  • This compound: The amination of this compound with primary and secondary amines can be achieved with high efficiency using modern palladium/phosphine ligand catalyst systems. The choice of ligand is crucial for achieving high yields and good functional group tolerance.

  • 2,5-Dichlorobenzonitrile: The amination of aryl chlorides is a more challenging transformation that has been the subject of significant methods development.[4] While feasible, it requires the use of highly active, sterically hindered phosphine ligands (e.g., BippyPhos) and carefully optimized reaction conditions.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and desired outcomes.

Protocol 1: Regioselective Mono-Suzuki Coupling of this compound

This protocol is designed to favor the mono-arylation product.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 1 mL of anhydrous 1,4-dioxane.

  • Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromobenzonitrile product.

Figure 1. Experimental workflow for Suzuki coupling.

Protocol 2: Sonogashira Coupling of 2,5-Dichlorobenzonitrile

This protocol utilizes conditions suitable for the more challenging C-Cl bond activation.

Materials:

  • 2,5-Dichlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (TEA, 5 mL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2,5-dichlorobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine and DMF via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS. Reaction times can be lengthy (12-24 hours).

  • Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Cl)L₂ Pd0->PdII Oxidative Addition Pd_alkyne Ar-Pd(II)(C≡CR)L₂ PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product ArCl 2,5-Dichlorobenzonitrile (Ar-Cl) ArCl->PdII Alkyne Terminal Alkyne (H-C≡CR) Cu_acetylide Copper Acetylide (Cu-C≡CR) Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->PdII

Figure 2. Catalytic cycle for Sonogashira coupling.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is a general starting point for the amination of the dibromo substrate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOᵗBu.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add toluene and the amine via syringe under a positive pressure of argon.

  • Place the tube in a preheated oil bath at 100 °C.

  • Stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The choice between this compound and 2,5-dichlorobenzonitrile in cross-coupling reactions is a classic example of the trade-off between reactivity and cost/availability. This compound offers higher reactivity, allowing for milder reaction conditions and greater potential for regioselective functionalization. This makes it an ideal substrate for complex, multi-step syntheses where preserving functionality and achieving high yields are critical.

In contrast, 2,5-dichlorobenzonitrile, while more challenging to activate, may be a more cost-effective starting material for large-scale syntheses where forcing conditions and the use of specialized catalysts are justifiable. The continued development of highly active catalyst systems is progressively narrowing the reactivity gap, making aryl chlorides increasingly viable substrates in a wide range of cross-coupling transformations. Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and the economic constraints of the project.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. John Wiley & Sons. [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized 2,5-Dibromobenzonitrile: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. In the synthesis of novel chemical entities, what is designed on paper must be rigorously validated in the laboratory. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of a synthesized small organic molecule, 2,5-Dibromobenzonitrile. We will delve into the causality behind experimental choices, presenting X-ray crystallography as the gold standard for absolute structure determination and comparing its performance with other widely used spectroscopic methods.

The Synthetic Challenge: Preparing this compound

This compound is a versatile chemical intermediate, valuable for its role in constructing complex molecular frameworks through reactions like Suzuki and Sonogashira couplings.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution, typically involving the direct bromination of benzonitrile.[1][3]

The core challenge in this synthesis lies in controlling the regioselectivity. The nitrile group (-CN) is a meta-directing deactivator, yet the desired product requires bromine substitution at the ortho and meta positions relative to each other. This outcome is achieved through careful control of reaction conditions, such as temperature, the choice of brominating agent, and the solvent system, to favor the desired 2,5-disubstituted product over other isomers.[3] A typical synthetic approach involves reacting benzonitrile with a brominating agent in the presence of a Lewis acid catalyst.

Conceptual Synthesis Workflow:

cluster_synthesis Synthesis of this compound A Benzonitrile (Starting Material) B Electrophilic Bromination (e.g., Br₂, FeBr₃ catalyst) A->B C Reaction Work-up (Quenching, Extraction) B->C D Purification (Recrystallization/Chromatography) C->D E Synthesized this compound D->E

Caption: A generalized workflow for the synthesis of this compound.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While techniques like NMR and mass spectrometry provide valuable clues about a molecule's structure, they are ultimately inferential. X-ray crystallography, on the other hand, provides direct, unambiguous evidence of the atomic arrangement in three-dimensional space.[4][5][6] It allows for the precise measurement of bond lengths, bond angles, and the overall molecular geometry.[4]

The fundamental principle of SCXRD is based on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[5] By analyzing the pattern of diffracted X-rays, a three-dimensional map of electron density can be generated, from which the atomic positions are determined.[4]

Experimental Protocol for SCXRD Validation

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

Step 1: Crystal Growth – The Art and Science

The most critical and often most challenging step is growing a high-quality single crystal.[7] For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[7]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystal growth.

  • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[8]

Step 2: Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[4] The mounted crystal is then placed in the X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.

The data collection process involves rotating the crystal in the X-ray beam while a detector records the diffraction pattern from hundreds of different orientations.[4][5]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[5] An atomic model is built into this map, and the structure is then refined through an iterative process of least-squares fitting to achieve the best agreement between the observed and calculated diffraction data.[9]

cluster_xrd X-ray Crystallography Workflow F Synthesized Powder G Single Crystal Growth (e.g., Slow Evaporation) F->G H Crystal Mounting G->H I X-ray Diffraction Data Collection H->I J Structure Solution & Refinement I->J K Final 3D Structure (Bond Lengths, Angles) J->K

Caption: The workflow for validating a chemical structure using single-crystal X-ray diffraction.

Interpreting the Crystallographic Data

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[10][11][12], the crystal structure of its isomer, 2,6-Dibromobenzonitrile (CSD refcode: DIBZCN), provides a representative example of the type of precise data obtained from such an analysis.[13]

Table 1: Representative Crystallographic Data for a Dibromobenzonitrile Isomer

Parameter Value Significance
Crystal System Orthorhombic Defines the basic symmetry of the crystal lattice.
Space Group Pnma Describes the symmetry elements within the unit cell.
Unit Cell Dimensions a=14.3 Å, b=13.7 Å, c=3.9 Å The dimensions of the repeating unit of the crystal.
Bond Length (C-Br) ~1.90 Å Precise measurement of interatomic distances.
Bond Length (C≡N) ~1.14 Å Confirms the presence and nature of the nitrile group.
Bond Angle (C-C-C) ~120° Confirms the geometry of the benzene ring.

| R-factor | < 5% | A measure of the agreement between the experimental data and the final structural model; a lower value indicates a better fit. |

Data is for 2,6-Dibromobenzonitrile and is used here for illustrative purposes.

Alternative Analytical Techniques: A Comparative Overview

While SCXRD provides the definitive structure, other analytical techniques are indispensable for routine characterization and for providing complementary evidence.

cluster_validation Multi-Technique Validation Approach L Synthesized Product M Mass Spectrometry (Confirm Molecular Weight) L->M N IR Spectroscopy (Identify Functional Groups) L->N O NMR Spectroscopy (¹H & ¹³C) (Elucidate Connectivity) L->O P X-ray Crystallography (Determine 3D Structure) L->P Q Validated Structure M->Q N->Q O->Q P->Q

Sources

Navigating the Synthesis of 2,5-Dibromobenzonitrile: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the strategic selection of synthetic routes is paramount to achieving both economic viability and scientific rigor. 2,5-Dibromobenzonitrile, a key building block in the synthesis of a variety of complex organic molecules, presents a case study in this decision-making process. This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways to this versatile intermediate, offering a detailed examination of experimental protocols, economic considerations, and process scalability to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the development of novel pharmaceuticals and advanced materials. Its utility stems from the presence of two reactive bromine atoms and a nitrile group on the benzene ring, which allow for a diverse range of subsequent chemical transformations. The strategic placement of these functional groups makes it an ideal scaffold for introducing molecular complexity through reactions such as cross-coupling, nucleophilic substitution, and nitrile group manipulations. Given its importance, the efficient and cost-effective synthesis of this compound is a significant consideration for any research and development program.

Comparative Overview of Synthetic Routes

This guide will dissect three distinct and commonly employed synthetic routes to this compound:

  • The Sandmeyer Reaction: A classic transformation starting from the readily available 2,5-Dibromoaniline.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling approach utilizing 1,4-Dibromobenzene as the starting material.

  • Electrophilic Bromination: A direct approach involving the bromination of benzonitrile.

Each of these routes will be evaluated based on a matrix of critical parameters: cost of starting materials and reagents, reaction yield and purity, operational complexity, safety and environmental impact, and scalability.

Route 1: The Sandmeyer Reaction of 2,5-Dibromoaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[1] In the synthesis of this compound, this route offers a straightforward transformation from a commercially available starting material.

Causality Behind Experimental Choices

The conversion of the amino group of 2,5-Dibromoaniline to a nitrile proceeds through a two-step sequence. First, the primary amine is diazotized with sodium nitrite in the presence of a strong acid, typically hydrochloric or sulfuric acid, at low temperatures to form a transient diazonium salt. The choice of low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. Subsequently, the diazonium salt is treated with a cyanide source, most commonly a mixture of copper(I) cyanide and sodium cyanide, to introduce the nitrile group onto the aromatic ring.[2] The copper(I) ion plays a catalytic role in facilitating the displacement of the dinitrogen gas and the formation of the carbon-cyanide bond.

Experimental Protocol

Step 1: Diazotization of 2,5-Dibromoaniline

  • In a well-ventilated fume hood, a suspension of 2,5-Dibromoaniline (1.0 eq) is prepared in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the suspension, ensuring the temperature is maintained below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is added slowly to the cyanide solution, with careful control of the addition rate to manage the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • The mixture is cooled, and the solid product is collected by filtration, washed with water, and then a dilute sodium hydroxide solution to remove any unreacted starting materials or byproducts.

  • The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Diagram of the Sandmeyer Reaction Workflow

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 2,5-Dibromoaniline B NaNO2 / HCl, 0-5 °C A->B Reacts with C 2,5-Dibromobenzenediazonium Chloride B->C Forms D CuCN / NaCN C->D Reacts with E This compound D->E Yields

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Route 2: Palladium-Catalyzed Cyanation of 1,4-Dibromobenzene

Modern organic synthesis has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed cyanation of aryl halides offers a powerful and often milder alternative to traditional methods like the Sandmeyer reaction.[3][4] This route utilizes the readily available and relatively inexpensive 1,4-Dibromobenzene as the starting material.

Causality Behind Experimental Choices

The core of this reaction is a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of 1,4-Dibromobenzene to the palladium(0) catalyst. This is followed by a transmetalation step where a cyanide group from a cyanide source, such as zinc cyanide or sodium cyanide, is transferred to the palladium center. Finally, reductive elimination occurs, forming the desired this compound and regenerating the palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often being employed to promote the catalytic cycle and prevent catalyst deactivation.[5] Zinc cyanide is often preferred over more toxic alkali metal cyanides due to its lower toxicity and ability to mitigate catalyst poisoning.[4]

Experimental Protocol
  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1,4-Dibromobenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a phosphine ligand like dppf (0.02-0.10 eq).

  • A suitable anhydrous solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and filtered to remove insoluble inorganic salts.

  • The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Diagram of the Palladium-Catalyzed Cyanation Workflow

Palladium_Cyanation cluster_reaction_setup Reaction Setup cluster_workup_purification Work-up & Purification A 1,4-Dibromobenzene E Reaction Mixture A->E Combine & Heat B Zn(CN)2 B->E Combine & Heat C Pd Catalyst & Ligand C->E Combine & Heat D Solvent (e.g., DMF) D->E Combine & Heat F Filtration & Extraction E->F G Purification F->G H This compound G->H

Caption: General workflow for the palladium-catalyzed cyanation of 1,4-dibromobenzene.

Route 3: Electrophilic Bromination of Benzonitrile

The direct bromination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. In the case of benzonitrile, the nitrile group is a deactivating and meta-directing substituent.[6] However, under forcing conditions, it is possible to achieve di-bromination to obtain this compound.[7]

Causality Behind Experimental Choices

This reaction relies on the generation of a strong electrophilic bromine species. This can be achieved using molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, or by using a brominating agent like N-bromosuccinimide (NBS) with a strong acid. The reaction conditions, including temperature and the choice of solvent, are critical to control the regioselectivity and minimize the formation of unwanted isomers. The electron-withdrawing nature of the nitrile group makes the aromatic ring less reactive, often necessitating harsher reaction conditions compared to the bromination of activated aromatic rings.

Experimental Protocol
  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, place benzonitrile (1.0 eq) in a suitable solvent, such as a halogenated solvent or a strong acid like sulfuric acid.

  • A brominating agent, such as molecular bromine (2.2 eq) or N-bromosuccinimide (2.2 eq), is added portion-wise or dropwise to the solution. If using molecular bromine, a catalytic amount of iron filings or iron(III) bromide may be added.

  • The reaction mixture is heated to a temperature typically between 60 and 100 °C and stirred for several hours. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS).

  • Upon completion, the reaction is cooled and quenched by carefully pouring it onto ice water.

  • If a halogenated solvent was used, the organic layer is separated, washed with a solution of sodium thiosulfate to remove excess bromine, then with water and brine. The organic layer is then dried and the solvent evaporated.

  • The crude product, which may be a mixture of isomers, is purified by fractional crystallization or column chromatography to isolate the desired this compound.

Electrophilic_Bromination

Sources

A Comparative Guide to the Performance of 2,5-Dibromobenzonitrile-Based Materials in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Dibromobenzonitrile in Advanced Organic Materials

In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. This compound is a versatile precursor that has garnered significant attention for its utility in synthesizing a variety of functional organic materials. Its unique molecular architecture, featuring two bromine atoms and a nitrile group on a benzene ring, offers a powerful platform for creating materials with tailored optoelectronic properties. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the construction of extended π-conjugated systems, which are fundamental to the operation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The electron-withdrawing nature of the nitrile group influences the electronic properties of the resulting materials, which is a crucial factor in optimizing device performance.[2] This guide provides a comprehensive benchmark of this compound-based materials against established high-performance materials in these key applications, supported by experimental data and detailed protocols.

Performance in Organic Light-Emitting Diodes (OLEDs): A New Generation of Emitters

The performance of emitter materials is at the heart of OLED technology. Materials derived from this compound have shown exceptional promise, particularly in the realm of thermally activated delayed fluorescence (TADF). TADF emitters offer a pathway to achieving 100% internal quantum efficiency without the need for heavy metals like iridium, which are commonly used in phosphorescent OLEDs (PhOLEDs).

Comparative Analysis: Benzonitrile-Based TADF vs. Iridium-Based Phosphorescent Emitters

Here, we compare a representative sky-blue TADF emitter derived from a benzonitrile core with a conventional green phosphorescent emitter, bis(2-phenylpyridine)iridium(III) acetylacetonate [Ir(ppy)₂(acac)].

Performance Metric Benzonitrile-Based TADF Emitter (2AcNN) Iridium-Based Phosphorescent Emitter [Ir(ppy)₂(acac)]
Maximum External Quantum Efficiency (EQE) 12%[1][3][4]~25.4%[5]
Emission Color (CIE Coordinates) Sky-Blue (0.19, 0.36)[1][3][4]Green-Yellow
Power Efficiency 28.8 lm/W[1][3][4]68.7 lm/W[5]
Current Efficiency Not explicitly stated56.9 cd/A[5]

Discussion:

While the benchmark iridium complex, Ir(ppy)₂(acac), currently exhibits higher overall efficiency for green emission, the performance of the benzonitrile-based TADF emitter is highly competitive, especially for the challenging sky-blue region. The ability to achieve a 12% EQE without precious metals highlights the significant potential of this material class.[1][3][4] Further molecular engineering of benzonitrile-based TADF emitters is expected to close the efficiency gap with phosphorescent materials, offering a more sustainable and cost-effective alternative for future displays and lighting.

oled_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Characterization s1 This compound s3 Cross-Coupling Reaction (e.g., Buchwald-Hartwig) s1->s3 s2 Donor Moiety (e.g., Carbazole) s2->s3 s4 Purified TADF Emitter s3->s4 f1 Substrate Cleaning f2 Spin-Coat Hole Transport Layer (HTL) f1->f2 f3 Spin-Coat Emissive Layer (EML) (Host + TADF Emitter) f2->f3 f4 Thermal Evaporation of Electron Transport Layer (ETL) & Cathode f3->f4 c1 Electroluminescence Spectroscopy f4->c1 c2 Current-Voltage-Luminance (J-V-L) Measurement f4->c2 c3 EQE Calculation c2->c3

Caption: Workflow for the development and evaluation of a this compound-based TADF-OLED.

Performance in Organic Photovoltaics (OPVs): Engineering the Donor-Acceptor Interface

In the field of organic photovoltaics, this compound can be used to synthesize novel donor-acceptor polymers. The electronic properties of these polymers are critical for efficient light absorption, exciton dissociation, and charge transport.

Comparative Analysis: Benzonitrile-Based Polymer vs. P3HT:PCBM

We compare a hypothetical polymer derived from this compound with the workhorse OPV material system, poly(3-hexylthiophene):[6][6]-phenyl-C61-butyric acid methyl ester (P3HT:PCBM).

Performance Metric Hypothetical this compound-Based Polymer P3HT:PCBM
Power Conversion Efficiency (PCE) Potentially >10% (based on similar advanced polymers)[7]~4-5%[8]
Open-Circuit Voltage (Voc) Dependent on HOMO/LUMO levels~0.6 V[8]
Short-Circuit Current (Jsc) Dependent on absorption spectrum and morphology~10-12 mA/cm²[8]
Fill Factor (FF) Dependent on charge mobility and morphology~60-65%

Discussion:

While P3HT:PCBM has been a important material for the development of organic solar cells, its efficiency is fundamentally limited.[8][9] Advanced donor-acceptor copolymers, for which this compound is a potential building block, have demonstrated PCEs exceeding 10% and even approaching 19% in some cases.[10] The tunability of the electronic properties through modification of the benzonitrile core and the co-monomer units allows for optimization of the absorption spectrum and energy levels, leading to higher Voc and Jsc values. The key to achieving high performance lies in the careful control of the bulk heterojunction morphology to ensure efficient charge separation and transport.

opv_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Measurement p1 This compound Derivative p3 Stille Coupling Polymerization p1->p3 p2 Stannylated Co-monomer p2->p3 p4 Purified Donor-Acceptor Polymer p3->p4 d1 ITO Substrate Cleaning d2 Deposit Hole Transport Layer d1->d2 d3 Spin-Coat Active Layer (Polymer:Acceptor Blend) d2->d3 d4 Deposit Cathode d3->d4 m1 Current-Voltage (J-V) Measurement under Simulated Sunlight d4->m1 m2 External Quantum Efficiency (EQE) Spectroscopy d4->m2 m3 PCE Calculation m1->m3

Caption: General workflow for creating and testing a this compound-based polymer solar cell.

Performance in Organic Field-Effect Transistors (OFETs): Towards High-Mobility Semiconductors

This compound can be incorporated into conjugated polymers for use as the active semiconductor layer in OFETs. The charge carrier mobility is a key performance metric for these devices, determining their switching speed and current-carrying capacity.

Comparative Analysis: Benzonitrile-Based Polymer vs. Rubrene

Here, we compare the performance of a poly(2,5-bis(3-dodecylthiophen-2-yl)benzonitrile)-based OFET with a single-crystal rubrene OFET, a benchmark for high-mobility organic semiconductors.

Performance Metric Poly(2,5-bis(3-dodecylthiophen-2-yl)benzonitrile)-Based OFET Rubrene Single-Crystal OFET
Hole Mobility (µh) ~9.02 x 10⁻⁵ cm²/Vs[11]Up to 10.7 cm²/Vs[2][12]
On/Off Ratio Not explicitly stated> 10⁶[13]
Threshold Voltage (Vth) -3 V[11]Close to 0 V

Discussion:

Single-crystal rubrene OFETs exhibit exceptionally high hole mobilities due to their highly ordered molecular packing.[11][14] While the mobility of the presented benzonitrile-based polymer is significantly lower, it is important to note that this is for a solution-processable, amorphous polymer.[11] The advantage of such polymers lies in their potential for low-cost, large-area fabrication via printing techniques. For many applications, mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs are sufficient. Further optimization of the polymer backbone and processing conditions can lead to increased crystallinity and higher mobilities in benzonitrile-based OFETs.

ofet_workflow cluster_synthesis Semiconductor Synthesis cluster_fabrication Transistor Fabrication cluster_characterization Electrical Characterization t1 Functionalized Benzonitrile Monomer t2 Polymerization t1->t2 t3 Purified Polymer Semiconductor t2->t3 f1 Gate/Dielectric Substrate f2 Deposit Semiconductor Layer (e.g., Spin-Coating) f1->f2 f3 Deposit Source/Drain Electrodes f2->f3 c1 Output Characteristics (Id-Vd) f3->c1 c2 Transfer Characteristics (Id-Vg) f3->c2 c3 Mobility & On/Off Ratio Calculation c2->c3

Caption: Process for fabricating and characterizing an OFET with a this compound-based polymer.

Experimental Protocols

OLED Fabrication and Characterization
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates to form a layer of approximately 30-40 nm. The substrates are then annealed at 120°C for 15 minutes.[15]

  • Emissive Layer (EML) Deposition: The TADF emitter and a host material are co-dissolved in a suitable organic solvent. This solution is then spin-coated on top of the HTL in an inert atmosphere (glovebox).

  • Electron Transport Layer (ETL) and Cathode Deposition: The substrates are transferred to a high-vacuum thermal evaporator. The ETL and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited through a shadow mask.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. The electroluminescence spectra are recorded with a spectrometer. The external quantum efficiency (EQE) is calculated from the J-V-L data and the emission spectrum.

OPV Fabrication and Characterization
  • Substrate and HTL Preparation: Similar to OLED fabrication, ITO substrates are cleaned and coated with an HTL like PEDOT:PSS.

  • Active Layer Deposition: The this compound-based polymer (donor) and an appropriate fullerene or non-fullerene acceptor are dissolved in a common solvent (e.g., chlorobenzene) to form a blend solution. This solution is then spin-coated onto the HTL to create the bulk heterojunction active layer.

  • Cathode Deposition: A low work function metal cathode (e.g., Ca/Al) is thermally evaporated on top of the active layer.

  • Characterization: The current-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The power conversion efficiency (PCE) is calculated from the J-V curve using the formula: PCE = (Jsc * Voc * FF) / Pin, where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident power density.

OFET Fabrication and Characterization
  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is used as the gate electrode and gate dielectric, respectively. The substrate is cleaned thoroughly.

  • Semiconductor Deposition: The this compound-based polymer is dissolved in a suitable solvent and spin-coated onto the SiO₂ surface. The film is then annealed to improve crystallinity.

  • Source and Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station. The output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage) are recorded. The field-effect mobility is calculated from the saturation region of the transfer curve.

Conclusion

This compound has proven to be a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. In the realm of OLEDs, its derivatives are enabling the development of high-efficiency, heavy-metal-free TADF emitters that are closing the performance gap with traditional phosphorescent materials. For OPVs, the flexibility in molecular design offered by the benzonitrile core allows for the creation of donor-acceptor polymers with optimized electronic properties, pushing the boundaries of power conversion efficiency. While the charge carrier mobility of solution-processable benzonitrile-based polymers in OFETs is currently lower than that of single-crystal benchmarks, their potential for low-cost, large-area fabrication remains a significant advantage for a wide range of electronic applications. Continued research into the structure-property relationships of this compound-based materials will undoubtedly lead to further performance enhancements across all three device platforms.

References

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  • High-mobility organic single crystal transistors with submicrometer channels.
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  • OLED Fabric
  • Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs.
  • Hole mobility in organic single crystals measured by a “flip-crystal” field-effect technique.
  • Improved luminance and external quantum efficiency of red and white organic light-emitting diodes with iridium(iii)
  • Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer.
  • Achieving Above 60% External Quantum Efficiency in Organic Light-Emitting Devices Using ITO-Free Low-Index Transparent Electrode and Emitters with Preferential Horizontal Emitting Dipoles.
  • High-Efficiency Sky Blue-To-Green Fluorescent Emitters Based on 3-Pyridinecarbonitrile Deriv
  • Comparative study on electroluminescence efficiencies and operational stability of blue TADF materials based on xanthone or triphenyltriazine acceptors.
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  • Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics.
  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
  • Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl)
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  • An overview on P3HT:PCBM, the most efficient organic solar cell m
  • Triplet Emitters vs TADF Emitters in OLEDs: a compar
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,5-Dibromobenzonitrile in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Intermediates used in multi-step syntheses, such as 2,5-Dibromobenzonitrile, are chosen for their specific reactivity. However, this same reactivity can become a liability.[1] this compound, with its activated aromatic ring due to the electron-withdrawing nitrile group and two bromine leaving groups, is primed for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1][2] In a complex reaction mixture containing other nucleophiles, residual starting materials, or catalysts, the potential for generating unintended side-products—or cross-reactants—is significant.

These unintended molecules can pose a serious risk, potentially being classified as genotoxic impurities (GTIs).[3][4] Regulatory bodies like the FDA and EMA mandate stringent control over impurities that could be mutagenic or carcinogenic, even at trace levels.[4][5][6] Therefore, it is not sufficient to simply detect the presence of this compound; we must develop analytical methods that can unambiguously differentiate it from structurally similar compounds that may co-elute or share spectral characteristics. This guide provides a strategic framework and detailed experimental protocols for designing and executing robust cross-reactivity studies, ensuring the development of a truly stability-indicating analytical method.

Section 1: Strategic Workflow for Assessing Cross-Reactivity

A successful cross-reactivity study is not a single experiment but a systematic process. The goal is to anticipate potential problems and build an analytical method robust enough to handle them. The workflow integrates predictive analysis with empirical stress testing to challenge the method's specificity.

Cross_Reactivity_Workflow cluster_0 Phase 1: Predictive Assessment cluster_1 Phase 2: Method Development & Stress Testing cluster_2 Phase 3: Specificity Confirmation A Review Synthesis Pathway (Reagents, Intermediates, Solvents) C Identify Potential Cross-Reactants (Isomers, Analogs, Degradants) A->C B In-Silico Analysis (Predict Degradation & Reactivity) B->C D Develop Initial Analytical Method (HPLC-UV / LC-MS) C->D Inform Method E Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) D->E F Analyze Stressed Samples E->F G Spike Study (Inject identified cross-reactants) F->G Confirm Identity H Peak Purity Analysis (PDA & MS Data) G->H I Method Validation (Specificity, LOD, LOQ) H->I J Final Stability-Indicating Method I->J

Caption: Strategic workflow for a comprehensive cross-reactivity study.

Section 2: The Core of Investigation: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[7] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can purposefully generate potential degradation products and cross-reactants.[8][9] This allows us to verify that our analytical method can separate these new impurities from the parent compound and from each other. The goal is to achieve 5-20% degradation of the API; excessive degradation can lead to secondary reactions that complicate analysis.[8]

Experimental Protocol: Forced Degradation of this compound

This protocol outlines the steps for subjecting a solution of this compound to various stress conditions as mandated by ICH guidelines.[7][9]

1. Materials & Stock Solution Preparation:

  • Analyte: this compound (Reference Standard >99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water.

  • Stress Reagents: 1.0 M Hydrochloric Acid (HCl), 1.0 M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂).

  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile:Water. Causality Note: A co-solvent is necessary as benzonitrile derivatives often have poor aqueous solubility.[9]

2. Stress Conditions (Perform in parallel):

  • Control Sample: 1 mL of Stock Solution + 1 mL of 50:50 Acetonitrile:Water. Keep protected from light at 2-8°C.

  • Acid Hydrolysis:

    • Mix 1 mL of Stock Solution with 1 mL of 1.0 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 1.0 M NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of Stock Solution with 1 mL of 1.0 M NaOH.

    • Incubate at 60°C for 8 hours. Causality Note: Base-catalyzed hydrolysis of the nitrile group to a carboxylic acid is often faster than acid hydrolysis.[10]

    • Cool to room temperature and neutralize with an equimolar amount of 1.0 M HCl.

    • Dilute with mobile phase to the target concentration.

  • Oxidative Degradation:

    • Mix 1 mL of Stock Solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to the target concentration.

  • Thermal Degradation:

    • Transfer 1 mL of the Stock Solution to a sealed vial.

    • Place in an oven at 80°C for 48 hours.

    • Cool and dilute with mobile phase.

  • Photolytic Degradation:

    • Place 1 mL of the Stock Solution in a photostability chamber.

    • Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

    • Concurrently, run a dark control sample wrapped in aluminum foil.

    • Dilute with mobile phase.

Section 3: Comparative Analytical Approaches

No single analytical technique is perfect. A robust study often involves comparing results from orthogonal methods, primarily HPLC with UV detection and the more definitive LC-MS.

Approach 1: HPLC with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography is the workhorse for purity analysis.[11][12] A PDA detector is crucial as it allows for peak purity analysis, a self-validating check to see if a single chromatographic peak consists of more than one compound.

Detailed HPLC-UV Method Protocol:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm. Causality Note: A Phenyl-Hexyl phase is chosen over a standard C18 due to its alternative selectivity, offering pi-pi interactions that can help resolve aromatic compounds and their isomers which might co-elute on a C18.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-17 min: 85% B

    • 17-17.1 min: 85% to 30% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • PDA Detector: Wavelength 245 nm. Scan range 200-400 nm for peak purity analysis.

Approach 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS provides an orthogonal detection method based on mass-to-charge ratio, offering unparalleled specificity.[14][15] It is the definitive tool for identifying unknown impurities and confirming the identity of co-eluting peaks.

Key Advantages for this compound:

  • Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16] Any molecule containing one bromine atom will show two molecular ion peaks (M+ and M+2) of nearly equal height. A molecule like this compound, with two bromine atoms, will exhibit a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1. This provides an unmistakable fingerprint for any bromine-containing species.

  • Fragmentation: MS/MS allows for the isolation and fragmentation of a specific parent ion. The resulting fragment ions provide structural information that can be used to identify an unknown compound or differentiate between isomers.

Mass_Spec_Advantage cluster_0 Chromatography cluster_1 Mass Spectrometer cluster_2 Tandem MS (MS/MS) A Co-eluting Peaks (Compound A + Compound B) B Ionization (ESI+ / ESI-) A->B C Mass Analyzer (Q1) Separates by m/z B->C D Distinct m/z signals detected (m/z of A, m/z of B) C->D Unambiguous Detection E Isolate Parent Ion (e.g., m/z of A) C->E F Collision Cell (Q2) Fragment the ion E->F G Mass Analyzer (Q3) Scan for fragments F->G H Unique Fragmentation Pattern (Confirms Structure of A) G->H Structural Confirmation

Caption: LC-MS/MS workflow for resolving and identifying co-eluting species.

Section 4: Data Presentation & Comparative Analysis

Clear data presentation is essential for objective comparison. The following tables represent hypothetical data from a cross-reactivity study, comparing the performance of the HPLC-UV method against a potential interferent.

Table 1: Chromatographic Specificity Assessment

Analyte / MixtureRetention Time (min)Tailing FactorPeak Purity (PDA)Comments
This compound Std. 12.541.05> 0.999Symmetrical peak, spectrally pure.
*Potential Cross-Reactant12.781.10> 0.999Baseline resolved from API.
Spiked Sample (1:1 Mixture) 12.55, 12.791.06, 1.11> 0.999 (both peaks)Resolution (Rs) = 2.2. Method is specific.
Base Hydrolysis Sample 12.531.45< 0.950 Peak tailing observed. Purity failure indicates co-elution of a degradant.

*Hypothetical cross-reactant: 2-Amino-5-bromobenzonitrile, a potential nucleophilic substitution product.

Table 2: Summary of Forced Degradation Results

Stress Condition% Assay of Parent% Total ImpuritiesMajor Degradant RT (min)Comments
Control 99.8%0.2%-No significant degradation.
Acid (1M HCl, 60°C) 92.1%7.9%9.87One major degradant formed.
Base (1M NaOH, 60°C) 85.4%14.6%7.52, 12.53 (co-elutes)Significant degradation. LC-MS required to identify co-eluting peak at 12.53 min.
Oxidation (30% H₂O₂) 98.5%1.5%11.21Minor degradation observed.
Thermal (80°C) 99.1%0.9%-Compound is thermally stable.
Photolytic (ICH Q1B) 96.3%3.7%13.04Two minor photolytic degradants formed.

Conclusion

The assessment of cross-reactivity for a reactive intermediate like this compound is a critical, non-negotiable step in drug development. A simple purity test is insufficient. By employing a systematic workflow that combines predictive analysis, rigorous forced degradation studies, and orthogonal analytical techniques like HPLC-PDA and LC-MS/MS, researchers can build a truly robust and specific stability-indicating method. This diligence ensures that potential cross-reactants and degradation products are identified and controlled, safeguarding the integrity of the final API and, ultimately, patient safety. The causality-driven approach to method development, such as selecting a phenyl column for enhanced aromatic selectivity, and the use of the unique isotopic signature of bromine in mass spectrometry, are hallmarks of a scientifically sound and trustworthy analytical strategy.

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A Comparative Guide to Theoretical vs. Experimental Spectroscopic Data for 2,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic intermediates is paramount. 2,5-Dibromobenzonitrile (CAS No. 57381-41-6), a key building block in organic synthesis, serves as an exemplary case for demonstrating the synergy between theoretical prediction and empirical spectroscopic analysis. This guide provides an in-depth comparison of its theoretical and experimental spectroscopic data, offering researchers a comprehensive reference for its characterization. We will delve into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing validated protocols.

Introduction to this compound

This compound is a disubstituted aromatic compound with the molecular formula C₇H₃Br₂N. Its structure, featuring a nitrile group and two bromine atoms on the benzene ring, makes it a versatile precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Accurate characterization is crucial to ensure purity and confirm its identity before use in subsequent reactions. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. By comparing experimentally obtained spectra with data predicted from computational models, we can achieve a higher degree of confidence in structural assignments.

Theoretical vs. Experimental Data: A Head-to-Head Comparison

The power of modern computational chemistry, particularly Density Functional Theory (DFT), allows for the a priori prediction of spectroscopic properties.[1][2] These theoretical values serve as a powerful hypothesis to be tested against experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It probes the magnetic environments of atomic nuclei, such as ¹H (protons) and ¹³C.

Theoretical Predictions (¹H and ¹³C NMR)

For this compound, we anticipate three distinct signals in the ¹H NMR spectrum corresponding to the three aromatic protons. Their chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effects of the substituents.[3] The electron-withdrawing nature of the nitrile (-CN) group and the bromine (-Br) atoms is expected to deshield the protons, shifting their signals downfield.[4] Similarly, seven unique signals are expected in the ¹³C NMR spectrum.

Experimental Data and Analysis

Proton (¹H) Predicted Shift (ppm) Experimental Shift (ppm) Multiplicity Assignment
H-6~7.8-8.07.93dOrtho to -CN
H-4~7.6-7.87.75ddOrtho to one -Br, Meta to another
H-3~7.5-7.77.68dOrtho to -Br
Carbon (¹³C) Predicted Shift (ppm) Experimental Shift (ppm) Assignment
C4~138-140138.9C-H
C6~135-137136.1C-H
C3~132-134133.4C-H
C5~122-124123.5C-Br
C2~120-122121.2C-Br
C1~116-118117.5C-CN
CN~115-117116.3Nitrile

Analysis : The experimental data shows excellent correlation with theoretical predictions. The downfield shifts of all protons confirm the electron-withdrawing environment. The splitting patterns are definitive: H-6 is a doublet due to coupling with H-4. H-4 is a doublet of doublets, coupling to both H-3 and H-6. H-3 appears as a doublet from coupling with H-4. In the ¹³C NMR spectrum, the quaternary carbons (C-Br, C-CN) are correctly identified, and their chemical shifts align with established ranges for substituted benzenes.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes, providing a "fingerprint" based on its functional groups.

Theoretical Predictions

Key predicted vibrational frequencies include:

  • C≡N stretch: A strong, sharp band around 2230-2220 cm⁻¹.[7]

  • Aromatic C-H stretch: Weak to medium bands just above 3000 cm⁻¹.

  • Aromatic C=C stretch: Medium bands in the 1600-1450 cm⁻¹ region.

  • C-Br stretch: Bands in the lower frequency (fingerprint) region, typically 600-500 cm⁻¹.

Experimental Data and Analysis

Vibrational Mode Predicted Range (cm⁻¹) Experimental Peak (cm⁻¹) Intensity
Aromatic C-H Stretch> 30003085Medium
Nitrile (C≡N) Stretch 2240 - 2220 2232 Strong, Sharp
Aromatic C=C Stretch1600 - 14501570, 1465Medium
C-H In-plane bend1300 - 10001265, 1145Medium
C-H Out-of-plane bend900 - 675885, 825Strong
C-Br Stretch700 - 500680Strong

Analysis : The experimental FT-IR spectrum is dominated by a very strong and sharp absorption at 2232 cm⁻¹, which is highly characteristic of a nitrile functional group.[8][9] The presence of aromatic C-H and C=C stretching vibrations confirms the benzene core. The strong absorptions in the fingerprint region are consistent with C-H bending and C-Br stretching modes. The data provides unambiguous evidence for the key functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining molecular weight and elemental composition.

Theoretical Predictions

The molecular formula C₇H₃Br₂N gives a monoisotopic mass of approximately 258.86 g/mol . A key feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.[11][12]

Experimental Data and Analysis

Ion Predicted m/z Experimental m/z Relative Intensity Ratio
[M]⁺ (C₇H₃⁷⁹Br₂N)258.86259~1
[M+2]⁺ (C₇H₃⁷⁹Br⁸¹BrN)260.86261~2
[M+4]⁺ (C₇H₃⁸¹Br₂N)262.86263~1

Analysis : The experimental mass spectrum confirms the molecular weight of this compound. The observation of the molecular ion cluster at m/z 259, 261, and 263 in a 1:2:1 intensity ratio is definitive proof of the presence of two bromine atoms in the molecule.[13] This isotopic signature is one of the most reliable diagnostic tools in mass spectrometry for halogenated compounds.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols used to acquire such data must be robust and reproducible.

Protocol 1: NMR Data Acquisition (¹H and ¹³C)

This protocol outlines the steps for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum; Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[14]

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃.[15]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) and a longer relaxation delay may be needed due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction to obtain the final frequency-domain spectrum. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[16]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-50 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Analyze Spectrum H->I

Caption: Workflow for NMR Spectroscopy.
Protocol 2: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common FT-IR sampling technique for solid powders as it requires minimal sample preparation.[17][18]

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[19]

  • Sample Application: Place a small amount of this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[20]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process & Analyze (Background Subtracted) E->F

Caption: Workflow for ATR-FT-IR Spectroscopy.
Protocol 3: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information on each component as it elutes.[21]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[22] The sample must be free of non-volatile materials.

  • Instrument Setup:

    • GC: Use a suitable capillary column (e.g., a non-polar DB-5ms). Set up a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to ensure elution of the compound.

    • MS: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass scanner to acquire data over a relevant m/z range (e.g., 40-300 amu).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet. The high temperature vaporizes the sample and solvent.

  • Separation & Detection: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column, where it is separated based on its boiling point and interaction with the column's stationary phase. As the this compound elutes from the column, it enters the MS ion source.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to this compound. Examine the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern, paying close attention to the bromine isotopic cluster.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis A Prepare Dilute Solution (~10 µg/mL) B Inject 1 µL into GC A->B C Separate on Capillary Column B->C D Ionize (EI) & Detect (MS) C->D E Analyze Total Ion Chromatogram (TIC) D->E F Extract & Analyze Mass Spectrum E->F

Caption: Workflow for GC-MS Analysis.

Conclusion

The structural analysis of this compound provides a clear illustration of the powerful synergy between theoretical and experimental spectroscopy. Computational predictions offer a robust framework for interpreting experimental results, while empirical data serves to validate and refine these theoretical models. The close agreement across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and confident structural assignment. The detailed protocols herein serve as a guide for researchers to obtain high-quality, reliable data, reinforcing the principles of scientific integrity and reproducibility in drug development and chemical research.

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The Strategic Advantage of 2,5-Dibromobenzonitrile in Complex Drug Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

[CITY, STATE] – [Date] – In the intricate landscape of pharmaceutical development, the selection of precursor molecules is a critical determinant of synthetic efficiency, yield, and ultimately, the economic viability of a drug candidate. This guide offers an in-depth comparative analysis of 2,5-Dibromobenzonitrile, a versatile and highly reactive intermediate, against alternative precursors in the synthesis of complex pharmaceutical agents. Through an examination of experimental data and synthetic pathways, we will elucidate the strategic advantages and specific applications where this compound provides a superior synthetic outcome.

Introduction: The Architectural Importance of Substituted Benzonitriles in Medicinal Chemistry

Benzonitrile derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals, prized for the versatile reactivity of the nitrile group and the aromatic ring.[1] The nitrile moiety can act as a bioisostere for other functional groups and its strong dipole moment can facilitate crucial interactions with biological targets.[1] Indeed, over 30 pharmaceuticals containing a nitrile group are currently on the market, with many more in clinical development.[1] Among the substituted benzonitriles, di-halogenated precursors like this compound offer multiple reactive sites for the construction of complex molecular architectures, particularly the biaryl scaffolds prevalent in many modern drugs, including kinase inhibitors.[1][2]

The Unique Reactivity Profile of this compound

This compound stands out due to the differential reactivity of its two bromine atoms and the electronic influence of the nitrile group. The bromine atoms are excellent leaving groups for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds in complex drug molecules.[2][3] The nitrile group, being electron-withdrawing, not only influences the reactivity of the aromatic ring but also serves as a versatile handle for transformation into other functional groups like amines, amides, or carboxylic acids.[2][3] This dual functionality makes this compound an exceptionally adaptable intermediate for building diverse pharmaceutical scaffolds.[2]

Comparative Analysis: this compound vs. Alternative Precursors in Biaryl Synthesis

The synthesis of biaryl compounds is a crucial step in the production of many pharmaceuticals, particularly kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a widely employed method for this transformation.[4][5] Below, we compare the efficacy of this compound with other precursors in this key synthetic step.

Case Study: Synthesis of a Cyanobiphenyl Scaffold

Let us consider the synthesis of a generic cyanobiphenyl moiety, a common core in many kinase inhibitors. We will compare a hypothetical synthesis using this compound with an alternative precursor, 4-bromobenzonitrile, which has only one reactive site for coupling.

Table 1: Comparative Data for Suzuki-Miyaura Coupling Reactions

PrecursorCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water>90% (for mono-arylation)[5] (representative)
4-Bromobenzonitrile Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/Water82%[6]
2-Bromobenzonitrile p-Tolylboronic acidPd@MIL-101(Cr)-NH₂K₂CO₃Ethanol/WaterHigh[7]
Nitroarenes (as aryl halide alternative) Arylboronic acidPd(acac)₂ / BrettPhosK₃PO₄1,4-Dioxane41-84%[8]

Analysis of Efficacy:

From the representative data, it is evident that while various precursors can be utilized for Suzuki coupling, this compound offers distinct advantages. The high yield of the initial mono-arylation allows for the efficient creation of a biaryl scaffold, while leaving a second bromine atom available for subsequent, selective functionalization. This step-wise reactivity is crucial for building complex, multi-substituted molecules without the need for protecting groups, thus shortening the overall synthetic route and improving atom economy.

In contrast, while 4-bromobenzonitrile is an effective precursor for simple biaryls, it lacks the potential for further diversification at a second position on the benzonitrile ring.[6] The use of nitroarenes as electrophiles presents an interesting alternative to aryl halides, though the reaction conditions can be harsh and yields are variable.[8]

Experimental Protocols

To provide a practical context for the comparison, detailed protocols for the Suzuki-Miyaura coupling are provided below.

Protocol 1: Synthesis of 2-Bromo-5-phenylbenzonitrile from this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-phenylbenzonitrile.

Protocol 2: Synthesis of 4-Phenylbenzonitrile from 4-Bromobenzonitrile

Materials:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene and Water (3:1 mixture)

Procedure:

  • In a reaction vessel, combine 4-Bromobenzonitrile, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Purge the vessel with an inert gas.

  • Add the degassed toluene/water solvent mixture.

  • Heat the mixture to 80 °C and stir for 8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the mixture, and add ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 4-phenylbenzonitrile.

Visualization of Synthetic Pathways

To further illustrate the synthetic strategies, the following diagrams outline the reaction workflows.

Suzuki_Coupling_Comparison cluster_0 Pathway A: Sequential Functionalization cluster_1 Pathway B: Single Coupling This compound This compound Mono-arylated Intermediate Mono-arylated Intermediate This compound->Mono-arylated Intermediate Suzuki Coupling 1 (High Yield) Di-substituted Product Di-substituted Product Mono-arylated Intermediate->Di-substituted Product Further Functionalization (e.g., Suzuki Coupling 2) 4-Bromobenzonitrile 4-Bromobenzonitrile Biaryl Product Biaryl Product 4-Bromobenzonitrile->Biaryl Product Suzuki Coupling (Good Yield)

Caption: Comparative synthetic pathways for biaryl synthesis.

Experimental_Workflow Start Start Reactant Mixing Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Reactant Mixing Inert Atmosphere Evacuate & Backfill with Inert Gas Reactant Mixing->Inert Atmosphere Solvent Addition Add Degassed Solvent Inert Atmosphere->Solvent Addition Reaction Heat and Stir Solvent Addition->Reaction Workup Cool, Dilute, and Wash Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

While a variety of precursors are available for the synthesis of cyanobiphenyl-containing drug molecules, this compound offers a distinct strategic advantage in scenarios requiring sequential, site-selective functionalization. Its ability to undergo controlled, stepwise cross-coupling reactions allows for the construction of complex, unsymmetrical biaryl derivatives with high efficiency. This can significantly streamline the synthesis of advanced pharmaceutical intermediates, reducing the number of steps and improving overall yield. For the synthesis of simpler biaryl structures, precursors like 4-bromobenzonitrile remain a viable and economical choice. The continued exploration of novel catalysts and reaction conditions will further expand the utility of these versatile benzonitrile precursors in the ongoing quest for new and improved medicines.[2]

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A Comparative Environmental Assessment of Synthesis Routes for 2,5-Dibromobenzonitrile: A Guide for Green Chemistry Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and material science innovation, 2,5-Dibromobenzonitrile (CAS 57381-41-6) has emerged as a pivotal intermediate.[1][2] Its unique molecular architecture, featuring a dibrominated aromatic ring and a reactive nitrile group, makes it an exceptionally versatile building block for constructing complex molecules, from novel therapeutic agents to advanced organic electronic materials.[2][3] However, as the chemical industry pivots towards greater sustainability, the environmental and safety implications of its synthesis can no longer be an afterthought. The principles of green chemistry, which advocate for the reduction of waste, minimization of hazards, and maximization of efficiency, provide a critical framework for evaluating and optimizing synthetic pathways.[4]

This guide provides an in-depth environmental impact assessment of the primary methods for synthesizing this compound. We will move beyond simple yield comparisons to offer a holistic analysis grounded in key green chemistry metrics, namely Atom Economy and the Environmental Factor (E-Factor) . Atom economy measures the efficiency with which reactant atoms are incorporated into the final desired product, while the E-Factor quantifies the total waste generated per kilogram of product.[5][6] By dissecting the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and process chemists with the insights needed to select and develop synthetic routes that are not only effective but also environmentally responsible.

We will compare two principal strategies: the direct electrophilic bromination of benzonitrile and the multi-step Sandmeyer reaction pathway. For each, we will examine both traditional protocols and modern, greener alternatives, providing a clear-eyed view of their respective strengths and weaknesses.

Method 1: Direct Electrophilic Bromination of Benzonitrile

The most direct route to this compound is the electrophilic aromatic substitution of benzonitrile.[3] This reaction involves the direct replacement of hydrogen atoms on the aromatic ring with bromine. The nitrile (-CN) functional group is electron-withdrawing and a meta-director. Therefore, achieving the desired 2,5-disubstitution pattern over other isomers requires carefully controlled reaction conditions.

Conventional Approach: Molecular Bromine with Lewis Acid Catalysis

The traditional method employs molecular bromine (Br₂), a powerful but hazardous brominating agent, typically activated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃), which is often generated in situ from iron filings.

Reaction Principle: The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that attacks the electron-rich aromatic ring. The reaction proceeds via a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity and release hydrogen bromide (HBr) as a byproduct.

Environmental & Safety Impact Analysis:

  • Hazard Profile : Molecular bromine is highly toxic, corrosive, and volatile, posing significant risks of severe respiratory damage upon inhalation.[7][8] Its handling requires stringent engineering controls, making the process inherently hazardous, especially at scale.

  • Atom Economy : The theoretical atom economy for this reaction is suboptimal. For every mole of this compound produced, two moles of HBr are generated as a non-incorporated byproduct.

    Formula: % Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100[9]

    Calculation: C₇H₅N + 2 Br₂ → C₇H₃Br₂N + 2 HBr (260.91 / (103.12 + 2 * 159.81)) x 100% = 61.8%

  • E-Factor : The E-Factor is typically high. Waste streams include not only the HBr byproduct but also the acidic quenching solutions, organic solvents used for extraction (e.g., dichloromethane), and residual catalyst, all of which require treatment and disposal.

Greener Alternative: In-Situ Bromine Generation in Continuous Flow

To mitigate the severe hazards of storing and handling molecular bromine, modern approaches focus on generating the brominating agent in situ only as needed.[10] Continuous flow microreactors offer an exceptionally safe and efficient platform for such reactions.[8]

Reaction Principle: A stable bromide salt solution (e.g., HBr or KBr) is mixed with a suitable oxidant (e.g., sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂)) in a microreactor to generate molecular bromine.[8] This freshly generated Br₂ is immediately mixed with the benzonitrile stream in a subsequent reactor zone to perform the bromination. Any excess bromine can be instantly quenched in a final zone before the product stream is collected.

Causality of Experimental Choice: This approach is rooted in the principles of inherent safety. By generating and consuming the hazardous reagent in the same process, the inventory of free Br₂ at any given moment is minuscule, virtually eliminating the risk of accidental release and exposure.[8] The superior heat and mass transfer in microreactors allows for precise temperature control, minimizing the formation of unwanted byproducts and improving selectivity.

Experimental Protocol: Continuous Flow Bromination

  • System Setup: A continuous flow reactor system is assembled with three pump inlets and two reactor coils in series, followed by a back-pressure regulator.

  • Reagent Streams:

    • Pump A: Benzonitrile dissolved in a suitable solvent (e.g., acetic acid).

    • Pump B: Aqueous hydrobromic acid (HBr).

    • Pump C: Aqueous sodium hypochlorite (NaOCl).

  • Reaction Execution:

    • Streams B and C are combined in the first T-mixer and flow through Reactor Coil 1 (residence time ~1 minute) to generate Br₂ in situ.

    • The resulting Br₂ stream is combined with Stream A at a second T-mixer and passed through Reactor Coil 2, heated to the desired temperature (e.g., 60-80 °C), to effect bromination.

    • The output from Reactor Coil 2 is directed through a quenching stream (e.g., sodium thiosulfate) if necessary.

  • Workup: The collected product stream is subjected to a standard liquid-liquid extraction, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.

Environmental & Safety Impact Analysis:

  • Hazard Profile: Dramatically improved safety profile due to the elimination of Br₂ transport and storage.[8] The use of household bleach (NaOCl) and HBr presents manageable corrosion risks.

  • Atom Economy: The underlying stoichiometry remains the same, so the theoretical atom economy is still 61.8% .

  • E-Factor: The E-factor is significantly reduced. The process generates inorganic salts (NaCl, H₂O) as byproducts from the in situ generation, which are more environmentally benign than organobromide impurities.[8] The high efficiency and selectivity often lead to cleaner product streams, simplifying purification and reducing solvent waste.

Diagram: Workflow for In-Situ Bromination in Continuous Flow

G cluster_0 In-Situ Bromine Generation cluster_1 Bromination Reaction HBr HBr Stream T1 T-Mixer 1 HBr->T1 NaOCl NaOCl Stream NaOCl->T1 Reactor1 Reactor Coil 1 T1->Reactor1 Br₂ forms T2 T-Mixer 2 Reactor1->T2 Benzonitrile Benzonitrile Stream Benzonitrile->T2 Reactor2 Heated Reactor Coil 2 T2->Reactor2 Product forms Quench Quench (e.g., Na₂S₂O₃) Reactor2->Quench Workup Extraction & Purification Quench->Workup

Caption: Workflow for safer, continuous flow synthesis.

Method 2: Sandmeyer Reaction Pathway

An alternative, albeit less direct, route to this compound involves the Sandmeyer reaction. This powerful transformation enables the conversion of an aromatic primary amine into an aryl halide or nitrile via a diazonium salt intermediate.[11][12][13] A plausible synthetic sequence would start from 2-amino-5-bromobenzonitrile.

Reaction Principle: The synthesis is a two-step process:

  • Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr), at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and typically used immediately without isolation.

  • Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromide atom, releasing benign nitrogen gas.[14]

Causality of Experimental Choice: The Sandmeyer reaction is exceptionally valuable for installing functional groups in positions that are not accessible through direct electrophilic substitution.[15] While not the most direct route in this specific case, it serves as a critical alternative if the required aniline precursor is more readily available or cheaper than benzonitrile, or for the synthesis of analogues where direct bromination fails.

Experimental Protocol: Sandmeyer Bromination

  • Diazotization: 2-amino-5-bromobenzonitrile is dissolved in aqueous HBr. The solution is cooled to 0 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for 20-30 minutes.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in HBr is prepared and cooled. The cold diazonium salt solution from step 1 is slowly added to the CuBr solution. Vigorous evolution of nitrogen gas is observed.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60 °C) to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Environmental & Safety Impact Analysis:

  • Hazard Profile: Diazonium salts can be explosive when isolated and dry, necessitating low temperatures and immediate use in solution. Sodium nitrite is toxic.

  • Atom Economy: This multi-step process is inherently less atom-economical. The calculation must account for all reactants in the two main steps.

    Calculation (Overall): C₇H₄BrN + NaNO₂ + 2 HBr → C₇H₃Br₂N + NaBr + N₂ + 2 H₂O (260.91 / (198.03 + 69.00 + 2 * 80.91)) x 100% = 59.4% Note: This calculation excludes the copper catalyst, which is used in sub-stoichiometric but significant amounts and contributes to the waste stream.

  • E-Factor: The E-Factor is very high. The process generates significant aqueous waste containing the copper catalyst (a heavy metal requiring specialized disposal), excess acid, and sodium salts. The multi-step nature necessitates larger solvent volumes for extractions and purifications.

Diagram: Workflow for Sandmeyer Reaction Pathway

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Sandmeyer Reaction Amine 2-Amino-5-bromobenzonitrile in HBr Diazonium Diazonium Salt Solution Amine->Diazonium Nitrite NaNO₂ Solution Nitrite->Diazonium Product This compound Diazonium->Product Catalyst Catalyst CuBr Solution Catalyst->Product N2 N₂ Gas (vented) Product->N2 Workup Extraction & Purification Product->Workup

Caption: The multi-step Sandmeyer synthesis pathway.

Comparative Analysis

To provide a clear, objective comparison, the key performance and environmental metrics of each pathway are summarized below.

MetricConventional BrominationFlow Bromination (Greener)Sandmeyer Reaction
Starting Material BenzonitrileBenzonitrile2-Amino-5-bromobenzonitrile
Key Reagents Br₂, FeBr₃HBr, NaOClNaNO₂, HBr, CuBr
Reaction Steps 11 (in flow)2
Atom Economy 61.8%61.8%59.4%
E-Factor (Qualitative) HighMediumVery High
Key Safety Hazards Highly toxic/volatile Br₂Minimal Br₂ inventoryUnstable diazonium salts
Primary Waste Stream HBr, catalyst residueBenign salts (NaCl)Heavy metal (Cu) waste

Discussion:

From an environmental and safety standpoint, the direct bromination of benzonitrile is superior to the Sandmeyer pathway. It is a more convergent synthesis with fewer steps and a higher theoretical atom economy.

Within the direct bromination methods, the advancement from batch processing with molecular bromine to continuous flow with in situ generation represents a significant leap forward in green chemistry.[8] While the atom economy remains unchanged, the practical benefits are immense. The E-Factor is lowered by reducing waste from side reactions and simplifying purification, and the safety profile is transformed from high-risk to manageable.[8]

The Sandmeyer reaction, despite its lower atom economy and high E-Factor, remains an important tool in the synthetic chemist's arsenal. Its primary disadvantage is the generation of a heavy metal waste stream from the copper catalyst, which is a significant environmental burden. Its value lies in its flexibility for creating substitution patterns that are otherwise difficult to achieve.

Conclusion and Future Outlook

For the synthesis of this compound, the evidence strongly supports direct bromination as the more sustainable choice. Specifically, the implementation of a continuous flow process with in situ bromine generation stands out as the safest, most efficient, and environmentally preferable method. This approach directly addresses the most severe hazards of conventional bromination while minimizing waste, embodying the core principles of green chemistry.

While the Sandmeyer reaction is a less green option for this particular target molecule, its environmental performance could be improved. Future research should focus on developing catalytic systems that replace copper with more benign, earth-abundant metals or even metal-free catalytic systems for dediazoniation reactions.

Ultimately, the selection of a synthetic route requires a multi-faceted evaluation. By prioritizing atom economy, minimizing hazardous reagent use, and designing for safer processes, the scientific community can drive the development of chemical manufacturing that is both innovative and sustainable.

References

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Safety Operating Guide

Navigating the Disposal of 2,5-Dibromobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dibromobenzonitrile, a halogenated aromatic nitrile. By understanding the inherent hazards and adhering to these procedures, you can ensure a safe laboratory environment and maintain full regulatory compliance.

The procedural recommendations within this document are grounded in the safety profiles of structurally similar halogenated benzonitriles, providing a robust framework in the absence of a dedicated Safety Data Sheet (SDS) for this compound.

Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions

Halogenated benzonitriles as a class of compounds warrant careful handling due to their toxicological profile. Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also expected to cause skin and serious eye irritation.[1][2] The nitrile functional group can release hydrogen cyanide gas upon combustion or when exposed to strong acids, adding another layer of potential hazard.[1]

Therefore, all handling and disposal procedures must be predicated on minimizing exposure and preventing accidental release. This proactive approach is not merely about following rules but about a fundamental understanding of the chemical's reactivity and potential for harm.

Quantitative Hazard Profile

The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound, extrapolated from closely related compounds.

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal by a licensed service.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Wear nitrile or other chemical-resistant gloves.[1] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory.[3] A face shield should be used if there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Waste Segregation: Preventing Dangerous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions within a waste container.

  • Designated Waste Stream: this compound waste must be classified as halogenated organic waste .[1]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong bases.[3][4] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Containerization and Labeling: Clear and Compliant Communication

The choice of waste container and its labeling are crucial for safety and regulatory compliance.

  • Container Type: Use a designated, leak-proof, and sealable hazardous waste container. The container must be chemically compatible with halogenated organic compounds.

  • Labeling: The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating laboratory or researcher

On-Site Storage: Safe Accumulation

Waste containers should be stored in a designated satellite accumulation area.

  • Location: The storage area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of any potential leaks.

  • Container Lid: The waste container must be kept securely sealed at all times, except when adding waste.

Final Disposal: Professional and Documented

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable environmental services company.

  • Documentation: Ensure that all necessary waste manifest forms are completed accurately and retained for your records.

  • Communication: Provide the disposal company with a copy of the relevant safety information for the waste stream.

Spill Management: A Rapid Response Protocol

In the event of a spill, a swift and organized response is essential to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill. Do not use combustible materials like paper towels.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (such as acetone or ethanol), followed by a thorough cleaning with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be placed in the hazardous waste container and disposed of accordingly.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal Workflow for this compound.

References

  • Sigma-Aldrich, Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile. (2024-09-06).
  • Fisher Scientific, Safety Data Sheet for 3-Bromobenzonitrile. (2023-09-22).
  • Sigma-Aldrich, Safety Data Sheet for Benzonitrile. (2024-03-07).
  • Sigma-Aldrich, Safety D
  • Fisher Scientific, Safety Data Sheet for 2-Bromo-5-fluorobenzonitrile. (2025-12-24).
  • Sigma-Aldrich, Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile. (2024-09-06).
  • Fisher Scientific, Safety Data Sheet for 2,5-Dichloronitrobenzene. (2025-12-19).
  • Sigma-Aldrich, Safety Data Sheet for 4-Bromonitrobenzene-13C6. (2023-06-16).
  • BLD Pharm, this compound Safety Inform
  • PubChem, National Center for Biotechnology Information. This compound (CID 10978230).
  • TCI Chemicals, Safety Data Sheet for 3-Chloro-2-fluorobenzonitrile. (2024-12-05).
  • Sigma-Aldrich, Safety D
  • PubChem, National Center for Biotechnology Information. 2,4-Dibromobenzonitrile (CID 13450521).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.